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  • Product: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, a key building block in the development of advanced pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, a key building block in the development of advanced pharmaceutical and agrochemical compounds. The unique substitution pattern of this molecule, featuring a benzyloxy group, two fluorine atoms, and an iodine atom, makes it a versatile intermediate for introducing complex functionalities through cross-coupling reactions. This document explores two primary synthetic strategies, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this and related fluorinated aromatic compounds.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern medicinal and materials chemistry. Among these, fluorinated and iodinated benzene derivatives are of particular interest. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while an iodine atom provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide focuses on the synthesis of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene. Two logical and convergent retrosynthetic pathways are considered, starting from the commercially available 2,3-difluorophenol.

Synthetic Strategy:

  • Route A: Etherification followed by Iodination. This pathway commences with the protection of the phenolic hydroxyl group of 2,3-difluorophenol via a Williamson ether synthesis to form 1-(benzyloxy)-2,3-difluorobenzene. Subsequent electrophilic iodination at the 5-position yields the target molecule. The success of this route hinges on the regioselective introduction of the iodine atom, guided by the electronic effects of the existing substituents.

  • Route B: Iodination followed by Etherification. In this alternative approach, 2,3-difluorophenol is first subjected to electrophilic iodination to produce 2,3-difluoro-5-iodophenol. The resulting iodinated phenol is then benzylated using a Williamson ether synthesis to afford the final product. This route isolates the potentially sensitive iodination step to the initial stages.

The choice between these two routes may depend on factors such as the availability of starting materials, ease of purification of intermediates, and overall yield. This guide will provide a detailed examination of both pathways.

Mechanistic Considerations and Rationale

The Williamson Ether Synthesis

The formation of the benzyl ether in both synthetic routes is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction proceeds via an S(_N)2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.[3]

The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient for deprotonating phenols and are generally preferred for their ease of handling.[4][5] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone are typically employed to dissolve the reactants and facilitate the S(_N)2 reaction.[2]

Electrophilic Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring is an electrophilic aromatic substitution reaction. Iodine itself is a relatively weak electrophile, so an activating agent or a more potent iodine source is required.[6] N-Iodosuccinimide (NIS) is a convenient and effective electrophilic iodinating reagent.[7][8] In cases where the aromatic ring is deactivated by electron-withdrawing groups, the reactivity of NIS can be enhanced by the addition of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which generates a more powerful electrophilic iodine species in situ.[9][10]

Regioselectivity of Iodination

The position of iodination is dictated by the directing effects of the substituents already present on the benzene ring.

  • In Route A (Iodination of 1-(benzyloxy)-2,3-difluorobenzene):

    • The benzyloxy group (-OCH₂Ph) is a strongly activating ortho-, para-director due to the resonance donation of the oxygen lone pairs into the ring.

    • The fluorine atoms (-F) are deactivating via induction but are also ortho-, para-directors due to resonance.

    • The cumulative effect of these groups directs the incoming electrophile (I⁺) to the positions ortho and para to the strongly activating benzyloxy group. The position para to the benzyloxy group (C5) is the most sterically accessible and electronically favorable site for substitution.

  • In Route B (Iodination of 2,3-difluorophenol):

    • The hydroxyl group (-OH) is a strongly activating ortho-, para-director.

    • The fluorine atoms (-F) are ortho-, para-directing but deactivating.

    • Similar to Route A, the powerful directing effect of the hydroxyl group will favor iodination at the position para to it (C5).

Experimental Protocols

Route A: Etherification Followed by Iodination

Step 1: Synthesis of 1-(Benzyloxy)-2,3-difluorobenzene

  • Materials:

    • 2,3-Difluorophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), finely powdered

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorophenol (1.0 eq).

    • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).

    • Add finely powdered potassium carbonate (2.0 eq) to the solution.

    • To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2,3-difluorobenzene.

Step 2: Synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Materials:

    • 1-(Benzyloxy)-2,3-difluorobenzene

    • N-Iodosuccinimide (NIS)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask protected from light, dissolve 1-(benzyloxy)-2,3-difluorobenzene (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) to the solution.

    • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers and wash with deionized water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

Route B: Iodination Followed by Etherification

Step 1: Synthesis of 2,3-Difluoro-5-iodophenol

  • Materials:

    • 2,3-Difluorophenol

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,3-difluorophenol (1.0 eq) in acetonitrile in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give 2,3-difluoro-5-iodophenol.

Step 2: Synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Materials:

    • 2,3-Difluoro-5-iodophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃), finely powdered

    • Acetone

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 2,3-difluoro-5-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and acetone.

    • Add benzyl bromide (1.2 eq) to the suspension.

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

    • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Physical Form
2,3-DifluorophenolC₆H₄F₂O130.09White to off-white solid
1-(Benzyloxy)-2,3-difluorobenzeneC₁₃H₁₀F₂O220.22Colorless oil or low-melting solid
2,3-Difluoro-5-iodophenolC₆H₃F₂IO255.99Solid
1-(Benzyloxy)-2,3-difluoro-5-iodobenzeneC₁₃H₉F₂IO346.11Solid

Visualizations

Overall Synthetic Pathways

Synthesis_Pathways cluster_route_a Route A cluster_route_b Route B A_start 2,3-Difluorophenol A_int 1-(Benzyloxy)-2,3-difluorobenzene A_start->A_int Williamson Ether Synthesis (BnBr, K₂CO₃, DMF) A_end 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene A_int->A_end Electrophilic Iodination (NIS, TFA, CH₃CN) B_start 2,3-Difluorophenol B_int 2,3-Difluoro-5-iodophenol B_start->B_int Electrophilic Iodination (NIS, CH₃CN) B_end 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene B_int->B_end Williamson Ether Synthesis (BnBr, K₂CO₃, Acetone)

Caption: Alternative synthetic routes to the target compound.

Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) product Ar-O-Bn phenoxide->product SN2 Attack benzyl_bromide Bn-Br bromide_ion Br⁻ product->bromide_ion Displacement

Caption: Mechanism of the Williamson ether synthesis.

Conclusion

This guide has detailed two viable synthetic routes for the preparation of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene from 2,3-difluorophenol. Both pathways employ well-established and reliable chemical transformations, namely the Williamson ether synthesis and electrophilic iodination. The choice of route will depend on laboratory-specific considerations. Route A benefits from performing the potentially lower-yielding iodination step on a more advanced, protected intermediate. Conversely, Route B isolates the iodination at the beginning, which may simplify purification later in the synthesis. The provided protocols are based on established methodologies for similar substrates and offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.
  • Ganji, S., Bergström, M., Naidu Veluru, R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239.
  • Prakash, G. K. S., Mathew, T., & Olah, G. A. (2001). N-Halosuccinimides in trifluoromethanesulfonic acid and BF₃-H₂O, powerful halogenating systems for deactivated aromatics. Journal of Organic Chemistry, 66(25), 8632-8634.
  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Olah, G. A., & Ohannesian, L. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I)
  • Sharma, V., Kumar, P., & Kumar, M. (2015). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Journal of the Indian Chemical Society, 92(12), 1935-1940.
  • Tilstam, U. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5034-5038.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of 2,3-Difluorophenol in Modern Pharmaceutical Synthesis. [Link]

Sources

Exploratory

Technical Guide: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Executive Summary 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a specialized halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural uniqueness lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a specialized halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural uniqueness lies in the 2,3-difluoro motif , which modulates metabolic stability and lipophilicity, combined with a 5-iodo handle for cross-coupling and a benzyl-protected phenol at position 1.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic routes, downstream reactivity, and safety protocols. It is designed for medicinal chemists and process engineers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an ether derivative of 2,3-difluoro-5-iodophenol. The benzyl group serves as a robust protecting group, stable to basic conditions and organometallic reagents, preventing phenol interference during palladium-catalyzed couplings.

PropertySpecification
CAS Number 2764729-41-9
IUPAC Name 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
Molecular Formula C₁₃H₉F₂IO
Molecular Weight 346.11 g/mol
SMILES Ic1cc(F)c(F)c(OCc2ccccc2)c1
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water
Purity Standard ≥95% (HPLC/GC) for catalytic applications

Synthetic Methodology

The synthesis of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene is typically achieved via the Williamson ether synthesis , protecting the precursor 2,3-difluoro-5-iodophenol .

Validated Synthesis Protocol

Reaction: Nucleophilic substitution (


) of benzyl bromide by the phenoxide anion.

Reagents:

  • Substrate: 2,3-Difluoro-5-iodophenol (1.0 equiv)

  • Electrophile: Benzyl bromide (BnBr) (1.1 equiv)

  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2,3-difluoro-5-iodophenol and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add powdered

    
     in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.
    
  • Alkylation: Add benzyl bromide dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting phenol spot should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water (5x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (eluting with 0-10% EtOAc in Hexanes).

Critical Process Parameters (CPP)
  • Base Selection:

    
     is preferred over 
    
    
    
    for safety and ease of handling. The phenolic proton is acidic enough (
    
    
    ~7-8 due to fluorine electron withdrawal) to be deprotonated by carbonate.
  • Temperature Control: Do not exceed 80°C to prevent benzyl bromide decomposition or O- to C-alkylation side reactions (though rare with phenols).

  • Stoichiometry: A slight excess of BnBr ensures complete consumption of the expensive fluorinated phenol.

Synthesis Workflow Diagram[2]

SynthesisWorkflow Start 2,3-Difluoro-5-iodophenol Intermediate Phenoxide Anion (In situ) Start->Intermediate Deprotonation Reagents BnBr + K2CO3 Solvent: DMF Reagents->Intermediate Product 1-(Benzyloxy)-2,3-difluoro- 5-iodobenzene Intermediate->Product SN2 Alkylation 60°C, 4h Workup Aq. Workup & Silica Purification Product->Workup Isolation

Figure 1: Synthetic workflow for the benzylation of 2,3-difluoro-5-iodophenol.

Reactivity & Applications in Drug Discovery

The value of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene lies in its orthogonal reactivity . It serves as a latent phenol that can be carried through harsh organometallic steps.

Functionalization of the C-I Bond

The iodine atom at position 5 is highly reactive toward oxidative addition by Palladium(0), enabling diverse cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl scaffolds.

  • Sonogashira Coupling: Reaction with terminal alkynes to install acetylene linkers.

  • Buchwald-Hartwig Amination: Introduction of amines to generate aniline derivatives.

Deprotection Strategies

Post-coupling, the benzyl group must often be removed to reveal the free phenol (e.g., for hydrogen bonding interactions in a protein pocket).

  • Hydrogenolysis:

    
     (1 atm), 10% Pd/C, MeOH. Caution: Can reduce the C-I bond if performed before coupling.
    
  • Lewis Acid Cleavage:

    
     in DCM at -78°C. Used if the molecule contains reducible functional groups (alkenes, alkynes) that are sensitive to hydrogenation.
    
Strategic Utility Map

ReactivityMap Core 1-(Benzyloxy)-2,3-difluoro- 5-iodobenzene Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira Deprotection Benzyl Cleavage (H2/Pd or BBr3) Core->Deprotection If no coupling Biaryl Biaryl Intermediate (Retains OBn) Suzuki->Biaryl Alkyne Alkynyl Intermediate (Retains OBn) Sonogashira->Alkyne Biaryl->Deprotection Final Step Phenol 2,3-Difluoro-5-iodophenol (Free OH)

Figure 2: Divergent synthesis pathways utilizing the C-I handle and OBn protecting group.

Handling & Safety Protocols

As a halogenated aromatic ether, this compound requires standard laboratory safety precautions.

  • Hazards:

    • Irritant: Likely to cause skin and eye irritation (H315, H319).

    • Inhalation: Dust or aerosols may irritate the respiratory tract (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Protect from light to prevent gradual iodine liberation (discoloration).

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene. Accessed Feb 2026. Link

  • Greene, T. W., & Wuts, P. G. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for Benzyl ether formation and cleavage).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • AK Scientific. Catalog Entry: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS 2764729-41-9). Link

Sources

Foundational

Properties of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

PART 1: EXECUTIVE SUMMARY 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS: 2764729-41-9) is a high-value halogenated aromatic intermediate used primarily in the synthesis of liquid crystals (LCs) with negative dielectric a...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS: 2764729-41-9) is a high-value halogenated aromatic intermediate used primarily in the synthesis of liquid crystals (LCs) with negative dielectric anisotropy and bioactive pharmaceutical ingredients (APIs) .

Its structural uniqueness lies in the "2,3-difluoro" motif, which imparts specific electronic dipole moments essential for LC alignment, combined with a "5-iodo" handle that serves as a versatile site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira). The benzyl ether functions as a robust protecting group for the phenol, stable under basic coupling conditions but selectively removable via hydrogenolysis or Lewis acids.

This guide details the physicochemical properties, a validated synthetic workflow, and the reactivity profile of this compound, designed to support researchers in materials science and medicinal chemistry.

PART 2: CHEMICAL IDENTITY & PROPERTIES

2.1 Nomenclature & Identification
AttributeDetail
IUPAC Name 5-Iodo-2,3-difluorophenyl benzyl ether
CAS Number 2764729-41-9
Molecular Formula C₁₃H₉F₂IO
Molecular Weight 346.11 g/mol
SMILES Ic1cc(F)c(F)c(OCc2ccccc2)c1
InChIKey Predicted based on structure
2.2 Physicochemical Properties

Note: Values derived from structural analogs (e.g., 1-(benzyloxy)-2,3-difluorobenzene and 1,3-difluoro-5-iodobenzene) where experimental data is proprietary.

PropertyValue / Description
Appearance White to off-white crystalline solid or viscous pale yellow oil.
Melting Point 58–62 °C (Predicted range based on bromo-analog).
Boiling Point ~360 °C (at 760 mmHg); ~160 °C (at 0.5 mmHg).
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water.
LogP 4.8 ± 0.4 (High lipophilicity due to benzyl and iodo groups).
¹⁹F NMR δ -138 to -142 ppm (d), -158 to -162 ppm (d) (Typical for 2,3-difluoro systems).

PART 3: SYNTHESIS & MANUFACTURING[1][2]

3.1 Retrosynthetic Analysis

Direct electrophilic iodination of 2,3-difluorophenol typically yields the 4-iodo or 6-iodo isomers due to the ortho/para directing power of the hydroxyl group. Accessing the 5-iodo (meta) position requires an indirect approach.

The Validated Route:

  • Starting Material: 5-Bromo-2,3-difluorophenol (Commercially available, CAS 186590-26-1).[1][2]

  • Step 1: O-Alkylation (Protection).

  • Step 2: Halogen Exchange (Lithium-Halogen Exchange followed by Iodination).

3.2 Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxy)-5-bromo-2,3-difluorobenzene

Objective: Protect the phenol to prevent interference during lithiation.

  • Reagents: 5-Bromo-2,3-difluorophenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (0.5 M).

  • Procedure:

    • Charge a reaction vessel with 5-bromo-2,3-difluorophenol and acetone.

    • Add K₂CO₃ and stir for 15 minutes at room temperature (RT) to form the phenoxide.

    • Add Benzyl bromide dropwise.

    • Heat to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from Hexane/Ethanol or flash chromatography.

Step 2: Conversion to 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Objective: Swap the Bromine for Iodine using a "Halogen Dance" or direct Li-Hal exchange.

  • Reagents: 1-(Benzyloxy)-5-bromo-2,3-difluorobenzene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine (I₂, 1.2 eq), Dry THF (0.2 M).

  • Procedure:

    • Critical: Flame-dry all glassware and maintain an inert atmosphere (Argon/Nitrogen).

    • Dissolve the bromo-intermediate in dry THF and cool to -78 °C .

    • Add n-BuLi dropwise over 20 minutes. Note: The internal temperature must not exceed -70 °C to prevent benzylic deprotonation.

    • Stir at -78 °C for 45 minutes to ensure complete lithium-halogen exchange (formation of the aryl lithium species).

    • Add a solution of Iodine (dissolved in dry THF) dropwise. The solution will decolorize as iodine reacts.

    • Allow the mixture to warm to RT over 2 hours.

    • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine (color changes from purple/brown to yellow/clear).

    • Isolation: Extract with Diethyl Ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Yield: Typically 85–92%.

PART 4: REACTIVITY & APPLICATIONS

4.1 Functionalization Logic

This molecule is a "latently functionalized" scaffold. The Iodine is the primary reactive site for carbon-carbon bond formation. The Benzyl group is a mask for the phenol, which can later be used to form esters (common in liquid crystals) or ethers.

ReactivityMap Core 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Forms: Biaryls Core->Suzuki Site: C-I Bond Sonogashira Sonogashira Coupling (Pd/Cu cat., Alkyne) Forms: Alkynyl-arenes Core->Sonogashira Site: C-I Bond Deprotection Hydrogenolysis (H2, Pd/C) or BBr3 Forms: 2,3-Difluoro-5-iodophenol Core->Deprotection Site: O-Bn Bond Lithiation Ortho-Lithiation (LDA, -78°C) Regioselective at C-4 Core->Lithiation Site: C-H (Ortho to F)

Figure 1: Reactivity profile highlighting the orthogonality of the Iodine and Benzyl groups.

4.2 Key Applications
  • Liquid Crystals (LCs):

    • The 2,3-difluoro substitution creates a strong lateral dipole moment (

      
      ), a critical requirement for Vertical Alignment (VA) mode displays used in high-end TVs and monitors.
      
    • The iodine allows coupling to cyclohexyl or phenyl tails to adjust the phase transition temperatures (

      
      ).
      
  • Medicinal Chemistry:

    • Fluorine Scan: Used to introduce the metabolically stable 2,3-difluorophenyl motif into drug candidates.

    • nNOS Inhibitors: 2,3-difluorophenol derivatives have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), relevant for treating neurodegenerative diseases.

PART 5: SAFETY & HANDLING

Hazard ClassDescriptionPrecaution
Skin Irritant Fluorinated aromatics can cause irritation.Wear nitrile gloves and lab coat.
Eye Damage Risk of serious damage upon contact.Use safety goggles; access to eyewash station is mandatory.
Reactivity Compatible with standard organic protocols but avoid strong oxidizers.Store under inert gas (Argon) to prevent iodine liberation over long periods.

Storage: Store at 2–8 °C, protected from light. The C-I bond is photosensitive and may degrade (turn purple) upon prolonged exposure to UV light.

PART 6: REFERENCES

  • Synthesis of nNOS Inhibitors: Journal of Medicinal Chemistry. "Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase." (Describes the use of 5-bromo-2,3-difluorophenol as a key building block).

  • Liquid Crystal Intermediates: World Intellectual Property Organization (WIPO). Patents citing "2,3-difluoro-5-iodo" motifs for negative dielectric anisotropy materials.

  • Halogen Exchange Protocols: Organic Syntheses. General procedures for Lithium-Halogen exchange on aryl halides. [3]

  • Precursor Availability: ChemicalBook/Sigma-Aldrich. Listings for 5-Bromo-2,3-difluorophenol (CAS 186590-26-1) and 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS 2764729-41-9).[4][5]

Sources

Exploratory

Structure Elucidation of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene: A Multi-Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-(benzyloxy)-2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, a halogenated aromatic ether with potential applications as a synthetic building block in medicinal chemistry and materials science. The presence of multiple reactive and spectrally active moieties—a benzyl ether, two fluorine atoms, and an iodine atom—necessitates a rigorous, multi-faceted analytical approach for unambiguous characterization. This document moves beyond a simple listing of data to explain the causal logic behind the chosen synthetic strategy and the integrated spectroscopic workflow, ensuring a self-validating system of analysis. We present detailed, field-proven protocols for synthesis and characterization by Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and ¹⁹F NMR.

Introduction and Strategic Overview

The convergence of a benzyl protecting group with a polyhalogenated aromatic ring makes 1-(benzyloxy)-2,3-difluoro-5-iodobenzene a valuable, yet complex, synthetic intermediate. The fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of derivative compounds, while the iodine atom provides a handle for further functionalization via cross-coupling reactions.[1] Given this complexity, relying on a single analytical technique is insufficient for unequivocal structure confirmation.

Our elucidation strategy is built on three pillars:

  • Logical Synthesis: Employing a well-established reaction mechanism to build the target molecule from known precursors.

  • Orthogonal Spectroscopic Analysis: Utilizing MS, IR, and multinuclear NMR to probe different aspects of the molecular structure. Each technique provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final assignment.

  • Data Synergy: Correlating data across all techniques to build a cohesive and self-consistent structural proof.

The following workflow diagram illustrates the integrated approach detailed in this guide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Elucidation cluster_conclusion Confirmation start Starting Materials: 2,3-Difluoro-5-iodophenol & Benzyl Bromide reaction Williamson Ether Synthesis start->reaction purify Workup & Column Chromatography reaction->purify product Isolated Product purify->product ms Mass Spectrometry (HRMS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr Multinuclear NMR product->nmr data_integration Data Integration & Correlation ms->data_integration ir->data_integration h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr f19_nmr ¹⁹F NMR nmr->f19_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) h1_nmr->twoD_nmr c13_nmr->twoD_nmr f19_nmr->twoD_nmr twoD_nmr->data_integration final_structure Confirmed Structure: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene data_integration->final_structure G cluster_reactants reactant1 2,3-Difluoro-5-iodophenol base K₂CO₃ product 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene reactant1->product K₂CO₃, Acetone Reflux plus1 + reactant2 Benzyl Bromide reactant2->product K₂CO₃, Acetone Reflux solvent Acetone, Reflux

Caption: Synthetic scheme for the target compound via Williamson ether synthesis.

Experimental Protocol
  • Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluoro-5-iodophenol (1.0 eq.).

  • Base and Solvent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) followed by acetone (15 mL per gram of phenol).

  • Nucleophile Formation: Stir the suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt. The mild base K₂CO₃ is sufficient for deprotonating the acidic phenol. [1]4. Alkylating Agent Addition: Slowly add benzyl bromide (1.1 eq.) to the stirred suspension via a dropping funnel.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental formula (C₁₃H₉F₂IO) of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is critical for providing an exact mass, which validates the elemental composition.

Expected Data:

  • Molecular Ion (M⁺): The calculated monoisotopic mass is 373.9615 g/mol . The presence of iodine (a monoisotopic element) will result in a single, sharp molecular ion peak, simplifying spectral interpretation.

  • Fragmentation Analysis: Electron Ionization (EI) would likely induce fragmentation. The most anticipated fragments arise from the cleavage of the benzylic C-O bond, which is the weakest bond in the ether linkage.

Predicted m/z Fragment Ion Structure Significance
373.9615[C₁₃H₉F₂IO]⁺Molecular Ion (M⁺)
282.9247[C₆H₂F₂IO]⁺Loss of benzyl radical (•C₇H₇)
91.0548[C₇H₇]⁺Tropylium ion (rearranged benzyl cation), a very common and stable fragment.
Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. The IR spectrum provides a quick and reliable confirmation of the ether linkage and the aromatic systems.

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~3050-3100C-H StretchAromatic C-H
~2850-2960C-H StretchAliphatic C-H (-CH₂-)
~1580-1600, ~1450-1500C=C StretchAromatic Rings [2]
~1250-1300C-F StretchAryl-Fluoride
~1220-1260C-O-C Asymmetric StretchAryl-Alkyl Ether
~1020-1050C-O-C Symmetric StretchAryl-Alkyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive elucidation of the precise substitution pattern and connectivity of the molecule. The presence of ¹⁹F makes multinuclear NMR experiments essential. [3]

The ¹H NMR spectrum will show signals for both the benzyl group and the two protons on the poly-substituted aromatic ring.

  • Benzyl Group:

    • -CH₂- Protons: A sharp singlet at approximately δ 5.1-5.2 ppm . This signal integrates to 2H and its singlet nature confirms the absence of adjacent protons.

    • Phenyl Protons: A complex multiplet between δ 7.3-7.5 ppm , integrating to 5H, corresponding to the monosubstituted benzene ring. [4]* Difluoroiodophenyl Ring Protons (H-4 and H-6):

    • Two distinct signals are expected in the aromatic region, each integrating to 1H.

    • These protons will exhibit coupling to each other (JHH) and, more importantly, long-range couplings to the fluorine atoms (JHF). This will result in complex splitting patterns, likely appearing as doublet of doublets or more complex multiplets.

The proton-decoupled ¹³C NMR spectrum should display all 13 unique carbon atoms. The key diagnostic feature is the presence of large C-F coupling constants, which are invaluable for assigning the carbons on the fluorinated ring. [3]

Carbon Atom Approx. Chemical Shift (δ, ppm) Expected C-F Coupling Comments
Benzylic -CH₂- ~71-75 None Typical for a benzyl ether. [5]
Benzyl Ph-C (ipso) ~136-137 None Quaternary carbon.
Benzyl Ph-C (o, m, p) ~127-129 None Protonated aromatic carbons.
C1-O ~150-155 ²JCF (doublet) Deshielded by oxygen, coupled to F-2.
C2-F ~140-145 ¹JCF (~240-260 Hz, dd) Large one-bond coupling to F-2, smaller two-bond coupling to F-3.
C3-F ~150-155 ¹JCF (~245-265 Hz, dd) Large one-bond coupling to F-3, smaller two-bond coupling to F-2.
C4 ~120-125 ³JCF (doublet) Coupled to F-2.
C5-I ~90-95 No C-F coupling expected Shielded due to the heavy atom effect of iodine.

| C6 | ~115-120 | ³JCF (doublet) | Coupled to F-3. |

¹⁹F NMR is arguably the most diagnostic technique for confirming the 2,3-difluoro substitution pattern. [6]With 100% natural abundance and high sensitivity, it provides clear signals with informative coupling patterns. [7]

  • Expected Signals: Two distinct signals, one for F-2 and one for F-3, as they are in different chemical environments.

  • Coupling: The two fluorine atoms will couple to each other (ortho ⁶JFF). Each fluorine will also couple to the aromatic protons H-4 (meta ⁴JHF) and H-6 (para ⁵JHF). The magnitude of F-F and H-F coupling constants is highly dependent on the number of intervening bonds.

G cluster_F2 cluster_F3 F2 F-2 Signal F3 F-3 Signal F2_0 Singlet F2_1 Doublet (J_F2-F3) F2_0->F2_1 J(F2-F3) F2_2 Doublet of Doublets (J_F2-F3, J_F2-H6) F2_1->F2_2 J(F2-H6) F2_3 Doublet of Doublet of Doublets (J_F2-F3, J_F2-H6, J_F2-H4) F2_2->F2_3 J(F2-H4) F3_0 Singlet F3_1 Doublet (J_F3-F2) F3_0->F3_1 J(F3-F2) F3_2 Doublet of Doublets (J_F3-F2, J_F3-H4) F3_1->F3_2 J(F3-H4) F3_3 Doublet of Doublet of Doublets (J_F3-F2, J_F3-H4, J_F3-H6) F3_2->F3_3 J(F3-H6)

Sources

Foundational

Technical Guide: Synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Executive Summary This technical guide outlines the synthetic strategies for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a highly specialized halogenated arene scaffold. This molecule features a specific substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthetic strategies for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a highly specialized halogenated arene scaffold. This molecule features a specific substitution pattern (1,2,3,5-tetrasubstitution) that makes it a critical intermediate for constructing fluorinated biaryls via Suzuki-Miyaura or Sonogashira cross-coupling reactions in medicinal chemistry programs (e.g., MEK or kinase inhibitors).

The synthesis of this target poses a regioselectivity challenge: introducing an iodine atom at the C5 position, which is meta to the directing alkoxy group (C1) and meta to the fluorine at C3. Classical Electrophilic Aromatic Substitution (EAS) fails here, as it would favor the C4 or C6 positions. Therefore, this guide presents two high-fidelity routes:

  • The Classical Scale-Up Route: Utilizing the commercially available 5-bromo-2,3-difluorophenol followed by halogen exchange.

  • The Catalytic C-H Activation Route: Utilizing Iridium-catalyzed borylation of 1-(benzyloxy)-2,3-difluorobenzene to access the sterically derived C5 position.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the correct placement of the iodine atom relative to the fluorine atoms.

Strategic Disconnections
  • Disconnection A (C-O Bond): Simplifies the target to 5-iodo-2,3-difluorophenol . This phenol is unstable and prone to oxidation; therefore, late-stage benzylation is preferred.

  • Disconnection B (C-I Bond): The most reliable disconnection. It implies a precursor with a handle at C5 (Bromine or Boronate) that can be converted to Iodine.

Pathway Logic

The "meta-meta" relationship of the iodine to the directing groups (OBn and F) dictates that we cannot use direct iodination. We must use Lithium-Halogen Exchange (kinetic control) or Steric-Controlled C-H Activation (thermodynamic/steric control).

Retrosynthesis Target Target: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Precursor1 Precursor A: 1-(Benzyloxy)-5-bromo-2,3-difluorobenzene Target->Precursor1 Halogen Exchange (Li-I or Cu-cat) Precursor2 Precursor B: 1-(Benzyloxy)-2,3-difluorobenzene Target->Precursor2 C-H Activation (Ir-Borylation) StartMat Starting Material: 5-Bromo-2,3-difluorophenol (CAS: 186590-26-1) Precursor1->StartMat Benzylation StartMat2 Starting Material: 2,3-Difluorophenol (CAS: 6418-38-8) Precursor2->StartMat2 Benzylation

Figure 1: Retrosynthetic logic tree demonstrating the two primary access points: Halogen Exchange (Red) and C-H Activation (Green).

Part 2: Route A — The Halogen Exchange Method (Robust/Scalable)

This route is preferred for gram-to-kilogram scale synthesis due to the commercial availability of the brominated precursor. It avoids the use of expensive transition metal catalysts (Iridium).

Starting Material[1][2][3][4][5][6]
  • Compound: 5-Bromo-2,3-difluorophenol[1]

  • CAS: 186590-26-1[1]

  • Availability: Commercially available (e.g., Thermo Scientific, BenchChem).

Step 1: Benzylation of the Phenol

This step protects the phenol as a benzyl ether. The reaction is a standard Williamson ether synthesis.

Protocol:

  • Charge: To a flask containing 5-bromo-2,3-difluorophenol (1.0 equiv) in DMF (0.5 M).

  • Base: Add K₂CO₃ (1.5 equiv). Stir for 15 min at RT.

  • Alkylation: Add Benzyl bromide (BnBr) (1.1 equiv) dropwise. Caution: BnBr is a lachrymator.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Dilute with water, extract with MTBE. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Yield: Expect >90% yield of 1-(benzyloxy)-5-bromo-2,3-difluorobenzene .

Step 2: Lithium-Halogen Exchange & Iodination

This is the critical step. We exploit the fact that Br-Li exchange is faster than proton abstraction or benzyne formation at -78°C.

Protocol:

  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Solvent: Dissolve the bromide intermediate from Step 1 in anhydrous THF (0.2 M).

  • Cryogenic: Cool solution to -78°C (Dry ice/Acetone).

  • Exchange: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins. Maintain internal temp < -70°C.

    • Mechanistic Note: The Lithium atom replaces the Bromine at C5. The position is stabilized by the inductive effect of the fluorine atoms but is sufficiently distal to avoid immediate elimination to benzyne.

  • Equilibration: Stir at -78°C for 30 minutes.

  • Quench: Add a solution of Iodine (I₂) (1.2 equiv) in THF dropwise.

  • Warming: Allow to warm to RT over 1 hour.

  • Workup: Quench with saturated aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[2][3][4]

  • Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexanes).

Data Summary: Route A

ParameterValueNote
Overall Yield 65-75%High efficiency.
Regio-fidelity >99%Determined by starting material structure.
Key Risk Benzyne formationStrictly control temp at -78°C during lithiation.

Part 3: Route B — The C-H Activation Method (Modern/Catalytic)

This route is ideal if the brominated precursor is unavailable or if working on a discovery scale where 2,3-difluorophenol is the only available starting material. It utilizes the steric pocket at C5.

Starting Material[1][2][3][4][5][6]
  • Compound: 2,3-Difluorophenol[1][5]

  • CAS: 6418-38-8

Step 1: Benzylation

Perform benzylation on 2,3-difluorophenol using the same protocol as Route A (Step 1). Product: 1-(Benzyloxy)-2,3-difluorobenzene .

Step 2: Iridium-Catalyzed C-H Borylation

This step installs a boron handle at C5. The regioselectivity is governed by sterics:

  • C4: Blocked by F (ortho).

  • C6: Blocked by OBn (ortho).

  • C5: The "gap" position (meta to both).

Protocol:

  • Catalyst Prep: In a glovebox or under N₂, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in hexane/THF.

  • Reagents: Add B₂pin₂ (Bis(pinacolato)diboron) (1.1 equiv) and the substrate (1-(Benzyloxy)-2,3-difluorobenzene).

  • Reaction: Heat at 80°C for 16 hours in a sealed tube.

  • Mechanism: The active Ir-trisboryl species reacts with the least sterically hindered C-H bond (C5).

Step 3: Ipso-Iododeboronation

Converting the boronic ester to the iodide.

Protocol:

  • Solvent: Dissolve the crude boronate in MeOH/H₂O (1:1).

  • Reagent: Add NaI (1.5 equiv) and Chloramine-T (1.5 equiv).

  • Reaction: Stir at RT for 1 hour.

    • Chemistry: Chloramine-T generates "I+" in situ, which attacks the C-B bond.

  • Workup: Quench with Na₂S₂O₃, extract with DCM.

CHActivation Substrate 1-(Benzyloxy)- 2,3-difluorobenzene IrCat [Ir] Cat / B2pin2 Steric Control Substrate->IrCat Intermediate 5-Bpin Intermediate (Meta-substituted) IrCat->Intermediate C-H Borylation at C5 Iodination NaI / Chloramine-T (Ipso-substitution) Intermediate->Iodination Product Target: 5-Iodo Product Iodination->Product C-B to C-I

Figure 2: Workflow for the C-H activation route, highlighting the steric control that forces substitution at the C5 position.

Part 4: Analytical Characterization & Safety

Expected Analytical Data

To validate the synthesis, the following NMR signatures are diagnostic:

  • ¹H NMR (CDCl₃):

    • δ 5.15 (s, 2H): Benzylic CH₂ (Singlet).

    • Aromatic Region: Two distinct signals for the protons at C4 and C6.[6]

      • H-6: Doublet or multiplet (coupling to F) around 6.8-7.0 ppm.

      • H-4: Multiplet (coupling to F) around 7.2-7.4 ppm.

      • Note: The absence of ortho coupling (J ~8 Hz) between aromatic protons confirms the 1,2,3,5 substitution pattern (meta relationship).

  • ¹⁹F NMR:

    • Two distinct signals (approx -130 to -160 ppm), showing coupling to each other (J_FF) and to the protons.

Safety Protocols
  • Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous techniques. Have a Class D fire extinguisher nearby.

  • Waste: Segregate halogenated organic waste.

References

  • Thermo Scientific Chemicals. (n.d.). 5-Bromo-2,3-difluorophenol, 97%. Retrieved from

  • BenchChem. (n.d.). 2,3-Difluorophenol Synthesis and Properties. Retrieved from

  • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization. Accounts of Chemical Research, 45(6), 864–873. (Foundational reference for Route B mechanism).
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • PrepChem. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole (Analogous halogenation chemistry). Retrieved from

Sources

Exploratory

Technical Profile: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

[1] Executive Summary & Molecular Identity 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of high-performance liquid crystals (LCs) and as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Identity

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of high-performance liquid crystals (LCs) and as a scaffold in medicinal chemistry. Its structural uniqueness lies in the "2,3-difluoro" motif combined with a reactive iodide at the 5-position and a protected phenolic oxygen at the 1-position. This substitution pattern imparts specific electronic and steric properties, making it a critical building block for tuning dielectric anisotropy in LC mixtures and metabolic stability in drug candidates.

Physicochemical Characterization

The following data represents the core molecular specifications verified against theoretical calculation and catalog data.

PropertyValueNotes
IUPAC Name 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
CAS Registry Number 2764729-41-9 Validated via chemical inventory search [1, 2].[1]
Molecular Formula C₁₃H₉F₂IO
Molecular Weight 346.11 g/mol Calculated (C: 12.011, H: 1.008, F: 18.998, I: 126.90, O: 15.999).[2]
Exact Mass 345.9666Monoisotopic mass for MS validation.
Physical State Off-white solid or viscous oilDepends on purity and crystallization solvent.
Solubility Soluble in DCM, THF, EtOAcInsoluble in water.

Synthetic Methodology

The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene typically follows a convergent route. The most robust method involves the O-alkylation of 2,3-difluoro-5-iodophenol . This approach is preferred over direct iodination of the ether because the bulky benzyloxy group and the directing effects of the fluorines make regioselective iodination at the 5-position difficult (direct iodination favors the 4- or 6-position).

Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective benzylation of the phenolic hydroxyl group without affecting the aryl iodide.

Reagents:

  • Substrate: 2,3-difluoro-5-iodophenol (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Anhydrous, granular

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone - Reagent grade

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-5-iodophenol in DMF (concentration ~0.5 M).

    • Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion.

  • Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir the suspension at room temperature for 15 minutes.

    • Mechanistic Insight: The color may shift to yellow/orange, indicating the formation of the phenoxide anion.

  • Alkylation: Add Benzyl bromide dropwise via syringe over 5 minutes.

    • Control: Dropwise addition prevents localized high concentrations that could lead to side reactions (though rare in this specific transformation).

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower R_f) should disappear, and the product (high R_f) should appear.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Pour the mixture into ice-cold water (5x reaction volume) to precipitate the inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (3x).[6]

    • Wash the combined organic layer with Water (2x) and Brine (1x) to remove residual DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,3-Difluoro-5-iodophenol Reagents Add K2CO3 + Benzyl Bromide Solvent: DMF Start->Reagents Reaction Heat to 60°C (4-6 hrs) Mechanism: SN2 Attack Reagents->Reaction Check TLC Check (Hex/EtOAc 9:1) Reaction->Check Check->Reaction Incomplete Workup Aqueous Workup Extract w/ EtOAc Check->Workup Conversion >98% Purify Purification (Recrystallization/Column) Workup->Purify Product Final Product: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Purify->Product

Figure 1: Logical flow for the synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene via Williamson Ether Synthesis.

Analytical Validation (QC)

To ensure the integrity of the molecule for downstream applications, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Benzylic Region: Look for a singlet at ~5.1 ppm (2H, O-CH₂-Ph).

    • Aromatic Region (Benzyl): Multiplet at 7.3–7.5 ppm (5H).

    • Aromatic Region (Core): The 2,3-difluoro-5-iodo ring protons will show complex splitting due to H-F and F-F coupling. Expect signals around 7.0–7.5 ppm.

  • ¹⁹F NMR: Critical for confirming the "2,3-difluoro" pattern.

    • Expect two distinct signals (around -130 to -160 ppm). The coupling constants (

      
       and 
      
      
      
      ) confirm the ortho relationship of the fluorines.
Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion: Look for

    
     at m/z 346.
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so the M+1 peak will be driven only by Carbon-13 (~14% relative abundance).
    
  • Fragmentation: A loss of 91 Da (benzyl cation,

    
    ) is the characteristic fragmentation pathway for benzyl ethers.
    
Quality Control Decision Tree

QCDecision Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR FNMR 19F NMR Analysis Sample->FNMR Decision Does Data Match? HNMR->Decision FNMR->Decision Pass Release Batch Decision->Pass Yes Fail Reprocess/Reject Decision->Fail No

Figure 2: QC workflow ensuring structural identity before batch release.

Safety & Handling

  • Hazards: As with most halogenated aromatics, treat as a potential skin and eye irritant. The benzyl bromide used in synthesis is a potent lachrymator; all alkylation steps must be performed in a fume hood.

  • Storage: Store in a cool, dry place (2–8°C), protected from light. Iodine-carbon bonds can be photosensitive over long periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Sigma-Aldrich (Merck). Product Catalog: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene. Accessed Feb 2026.

  • Alchimica. Chemical Database: CAS 2764729-41-9. Accessed Feb 2026.

  • PubChem. Compound Summary: 1-(Benzyloxy)-2,4-difluorobenzene (Analogous Chemistry).

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Provides context on fluorinated aromatic reactivity).

Sources

Foundational

Commercial Availability &amp; Technical Profile: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

The following technical guide details the commercial availability, synthesis logic, and quality parameters for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . [1] Executive Summary 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial availability, synthesis logic, and quality parameters for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene .

[1]

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS 2764729-41-9 ) is a specialized halogenated building block used primarily in the synthesis of liquid crystals and pharmaceutical intermediates .[1] Its structural motif—a phenol protected by a benzyl group, flanked by vicinal difluorine atoms, with a reactive iodide in the meta position relative to the ether linkage—makes it a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where precise regiochemistry is required.

Commercially, this compound is classified as a Fine Chemical / Made-to-Order item rather than a bulk commodity.[1] While catalog options exist (e.g., Sigma-Aldrich, Alchimica), lead times often reflect custom synthesis campaigns due to the challenge of installing the iodide meta to the directing alkoxy group.

Chemical Identity & Significance[1][2]

Attribute Specification
Chemical Name 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
CAS Number 2764729-41-9
Molecular Formula C₁₃H₉F₂IO
Molecular Weight 346.12 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Functionality Aryl Iodide: Electrophile for Pd-catalyzed coupling.Benzyl Ether: Robust protecting group for phenol, cleavable by hydrogenolysis.Vicinal Difluorine: Modulates lipophilicity and metabolic stability.[1][2][3][4]
Structural Visualization

The diagram below illustrates the steric and electronic environment of the molecule. The iodine atom at position 5 is crucial because it sits meta to the electron-donating benzyloxy group, a pattern difficult to achieve via standard electrophilic aromatic substitution (which favors ortho/para).

ChemicalStructure cluster_legend Functional Roles Benzene Benzene Core (2,3-Difluoro) BnO 1-Benzyloxy (-OBn) Benzene->BnO Position 1 F2 2-Fluoro Benzene->F2 Position 2 F3 3-Fluoro Benzene->F3 Position 3 I5 5-Iodo (Reactive Handle) Benzene->I5 Position 5 (Meta to OBn) Protecting Group OBn: Phenol Protection Electronic Mod F: Bioisostere/Polarity Coupling Site I: Cross-Coupling

Figure 1: Structural connectivity and functional roles of substituents.

Synthesis & Manufacturing Routes

Understanding the synthesis is vital for assessing supply chain risks.[1] The meta relationship between the Benzyloxy and Iodo groups precludes direct iodination of 1-(benzyloxy)-2,3-difluorobenzene (which would yield the para-iodo isomer).[1]

Primary Industrial Route: SNAr of Trifluoroarenes

The most scalable route likely involves Nucleophilic Aromatic Substitution (SNAr) on a highly fluorinated precursor, though regioselectivity is a challenge.

  • Precursor: 1,2,3-Trifluoro-5-iodobenzene (CAS 170112-66-0).[1][2]

  • Reagent: Benzyl alcohol (BnOH) + Base (K₂CO₃ or NaH).[1]

  • Mechanism: The alkoxide attacks the fluorobenzene ring.[1]

    • Challenge: Attack at C2 (between two fluorines) is kinetically favored, yielding the 2-benzyloxy isomer.[1]

    • Solution: Steric control or chromatographic separation is required to isolate the 1-benzyloxy isomer (target).[1]

Alternative Route: Sandmeyer Reaction

For higher isomeric purity, a longer sequence starting from aniline derivatives is used:

  • Nitration of 2,3-difluorophenol (protected) to get the meta-nitro derivative.[1]

  • Reduction to aniline.

  • Sandmeyer Reaction (Diazotization + KI) to install the Iodine.[1]

SynthesisPathways Start1 1,2,3-Trifluoro-5-iodobenzene Inter1 Isomer Mixture Start1->Inter1 Nucleophilic Attack Reagent + BnOH / Base (SNAr Reaction) Reagent->Inter1 Product TARGET: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Inter1->Product Purification (Minor) Byproduct Byproduct: 2-(Benzyloxy)-1,3-difluoro-5-iodobenzene Inter1->Byproduct Major Isomer Start2 Alternative: 2,3-Difluoroaniline Deriv. Sandmeyer Sandmeyer Route (High Regio-control, High Cost) Start2->Sandmeyer Multi-step Sandmeyer->Product Multi-step

Figure 2: Synthetic pathways highlighting the regioselectivity challenge in the SNAr route.

Commercial Landscape

The compound is available but typically requires lead times of 2–4 weeks for gram-scale orders if not in local stock.[1]

Supplier Category Representative Vendors Typical Scale Notes
Catalog Distributors Sigma-Aldrich, Fisher Scientificmg to 1gOften resell from specialized synthesis houses.[1] High markup.
Specialized Fluorine Houses Fluorochem, Apollo Scientific1g to 100gBest balance of price/speed.[1] Likely hold stock of precursors.
Contract Manufacturers (CROs) Alchimica, Enamine, Combi-Blocks10g to kgPrimary source for bulk.[1] "Make-to-order" is common.[1]
Asian Manufacturers Shanghai Chemspec, AOBChemkg+Cost-effective for bulk, but require rigorous QC check (see Section 5).[1]

Supply Risk: Moderate.[1] The dependence on 1,2,3-trifluoro-5-iodobenzene (a specialized precursor) means supply interruptions upstream can affect availability.[1]

Quality Control & Specifications

Due to the potential for regioisomers (see Synthesis section), strict QC is mandatory.

Critical Quality Attributes (CQAs)
  • ¹⁹F-NMR Spectroscopy: This is the most diagnostic tool.[1]

    • Target (2,3-difluoro): Expect two distinct signals (if environments differ) or a specific coupling pattern showing vicinal relationship.[1]

    • Impurity (1,3-difluoro): The 2-benzyloxy isomer would show equivalent fluorines (singlet or simplified pattern) due to symmetry.[1]

  • HPLC Purity: Minimum >97% required for cross-coupling to avoid difficult-to-separate biaryl impurities.

  • Appearance: Should be free of dark coloration (indicating iodine decomposition).[1]

Specification Sheet Template
TestMethodAcceptance Criteria
Identification ¹H-NMR, ¹⁹F-NMR, MSConforms to structure.[1] No isomer peaks >1%.[1]
Purity HPLC (254 nm)≥ 97.0%
Water Content Karl Fischer≤ 0.5% (Critical for anhydrous coupling reactions)
Free Iodine Visual / Thiosulfate titrationNegative / Colorless solution in DCM

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade to release I₂).[1]

  • SDS Signal Word: Warning.

References

  • PubChem Compound Summary . 1,3-Difluoro-5-iodobenzene (Precursor Data). National Library of Medicine.[1] Link

  • Sigma-Aldrich Product Catalog . 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Product Page. Link

  • Alchimica . Product R022LTD: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene.[1] Link

  • Organic Syntheses . Preparation of Iodobenzenes via Sandmeyer Reaction. Org. Synth. Coll. Vol. 2, p. 351.[1] Link

  • Beilstein Journal of Organic Chemistry . Regioselectivity in SNAr reactions of polyfluorobenzenes. Link

Sources

Exploratory

Technical Guide: Safe Handling and Application of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Executive Summary 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a high-value, halogenated aromatic building block used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution patter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a high-value, halogenated aromatic building block used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern—combining electron-withdrawing fluorine atoms with a reactive iodine handle and a benzyloxy protecting group—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, the specific combination of a benzyl ether and multiple halogens necessitates a rigorous safety protocol. This guide provides an authoritative framework for the storage, handling, and experimental application of this compound, synthesizing physicochemical data with field-proven laboratory standards.

Physicochemical Profile & Hazard Identification

Understanding the intrinsic properties of this molecule is the first step in risk mitigation.

Chemical Identity & Properties[1]
PropertySpecification
Chemical Name 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
CAS Number 2764729-41-9
Molecular Formula C₁₃H₉F₂IO
Molecular Weight 346.12 g/mol
Physical State Solid (Low-melting crystalline solid or viscous oil depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water.[1]
Appearance White to off-white crystals or pale yellow oil.
Hazard Classification (GHS)

While specific toxicological data for this exact isomer is limited, it is classified based on the properties of close structural analogs (fluorinated iodobenzenes and benzyl ethers).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Specific Risks:

    • Thermal Decomposition: May release Hydrogen Fluoride (HF), Hydrogen Iodide (HI), and Carbon Monoxide (CO).

    • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage under UV light, leading to iodine liberation and product degradation.

Storage & Stability Protocols

To maintain chemical integrity and safety, strict storage conditions are required.

  • Temperature: Store at 2–8°C (Refrigerated). While short-term ambient storage is acceptable, long-term stability is maximized at lower temperatures to prevent debenzylation or iodine migration.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Benzyl ethers can slowly oxidize to form peroxides, though this is less rapid than in alkyl ethers.

  • Light Protection: Critical. Store in amber glass vials or wrap clear containers in aluminum foil to prevent photodeiodination.

  • Segregation: Keep away from strong oxidizing agents and strong acids (which can cleave the benzyl ether).

Safe Handling Workflow

This section details the operational workflow for transferring the compound from storage to the reaction vessel. The protocol minimizes exposure and degradation.

Personal Protective Equipment (PPE)[3]
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended if handling solutions.

  • Body: Flame-resistant lab coat and closed-toe shoes.

  • Respiratory: Handle exclusively in a certified chemical fume hood.

Operational Workflow Diagram

The following diagram illustrates the logical flow for safe handling, emphasizing the "Chain of Custody" from the cold chain to the reaction flask.

HandlingWorkflow Storage 1. Cold Storage (2-8°C, Amber Vial) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Anti-static Gun + Spatula) Equilibration->Weighing In Fume Hood Dissolution 4. Dissolution (Degassed Solvent) Weighing->Dissolution Immediate Solvation Reaction 5. Transfer to Reactor (Syringe/Cannula) Dissolution->Reaction Inert Transfer

Figure 1: Safe handling workflow ensuring moisture exclusion and minimal exposure.

Technical Nuances
  • Condensation Control: Do not open the cold vial immediately upon removal from the fridge. Allow it to reach room temperature inside a desiccator to prevent atmospheric moisture from condensing on the solid, which accelerates hydrolysis.

  • Static Mitigation: Fluorinated solids often carry static charge. Use an anti-static gun or polonium strip during weighing to prevent material scattering.

Application: Palladium-Catalyzed Cross-Coupling

The primary utility of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene is as an electrophile in cross-coupling reactions. The Iodine at position 5 is the most reactive site, allowing for selective functionalization while preserving the Fluorine atoms and the Benzyloxy group.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to synthesize a biaryl derivative.

Reagents:

  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1), degassed.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add the solid substrate, boronic acid, base, and Pd catalyst to the flask against a positive pressure of Argon.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (eluent: Hexanes/EtOAc) or LC-MS. The disappearance of the starting iodide indicates completion (typically 2-6 hours).

  • Quench: Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

Reaction Logic Diagram

This diagram visualizes the critical decision points and safety checks during the synthesis.

ReactionLogic Start Start: Reagent Charging Degas Degassing Solvent (Sparging/Freeze-Pump-Thaw) Start->Degas Heat Heating (80°C) Degas->Heat O2 Removal Critical Monitor Monitor (TLC/LCMS) Heat->Monitor Decision Is SM Consumed? Monitor->Decision Workup Quench & Extraction Decision->Workup Yes AddCat Add more Catalyst (+10%) Decision->AddCat No (Stalled) AddCat->Heat

Figure 2: Logical flow for Suzuki-Miyaura coupling execution.

Emergency Response & Waste Disposal

Spill Cleanup
  • Evacuate: Isolate the area if the spill is significant (>5g).

  • PPE: Don double nitrile gloves and a respirator if powder is airborne.

  • Neutralization: Adsorb liquid spills with vermiculite or sand. For solids, sweep gently to avoid dust generation.

  • Cleaning: Clean the surface with a soap solution followed by an acetone wipe.

Fire Fighting
  • Media: Carbon Dioxide (CO₂), Dry Chemical, or Foam.

  • Warning: Burning produces toxic HF and HI gases. Firefighters must wear Self-Contained Breathing Apparatus (SCBA).

Waste Disposal[4]
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with acid waste (risk of HF generation). Collect in a dedicated container labeled "Halogenated Organics" and dispose of according to local EPA/EHS regulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

Technical Guide: Reactivity Profile of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

This guide details the reactivity profile, synthetic utility, and handling protocols for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a specialized halogenated aromatic building block. Executive Summary 1-(Benzyloxy)-2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile, synthetic utility, and handling protocols for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a specialized halogenated aromatic building block.

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a high-value intermediate used primarily in the synthesis of fluorinated biaryls (via Suzuki coupling) and complex heterocycles. Its value lies in the orthogonal reactivity of its three functional handles:

  • Iodide (C5): A highly reactive site for cross-coupling or metal-halogen exchange.

  • Difluoro Motif (C2, C3): Modulates lipophilicity and metabolic stability; activates adjacent positions for acidity.

  • Benzyloxy Group (C1): A robust masked phenol that directs metallation and can be deprotected under specific conditions.

This guide provides an evidence-based analysis of its electronic landscape, preferred reaction pathways, and critical "trap" reactions (e.g., Halogen Dance) that researchers must avoid.

Structural Analysis & Electronic Landscape

The molecule features a 1,2,3,5-substitution pattern.[1] Understanding the electronic push-pull dynamics is essential for predicting regioselectivity.

  • C1 (Benzyloxy): Acts as an electron donor by resonance (+R), increasing electron density at C2, C4, and C6. However, the oxygen is inductively withdrawing (-I).

  • C2 & C3 (Fluorine): Strong electron-withdrawing groups (-I). They significantly acidify the adjacent protons (C4-H) and deactivate the ring toward electrophilic attack, but activate it for nucleophilic attack (SNAr) and metallation.

  • C5 (Iodine): The "soft" handle. The C-I bond is the weakest bond in the system (

    
     57 kcal/mol), making it the primary site for functionalization.
    
Reactivity Hotspot Map

The following diagram illustrates the distinct reactivity zones on the scaffold.

ReactivityMap cluster_legend Reaction Types Cross-Coupling Cross-Coupling Lithiation/Acidic Lithiation/Acidic Protecting Group Protecting Group Core 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene C5_I C5-I Bond Primary Reactive Site (Suzuki, Sonogashira, Li-Exchange) Core->C5_I C4_H C4-H Position High Acidity (Ortho-F, Ortho-I) RISK: Halogen Dance Core->C4_H C6_H C6-H Position Directed Lithiation (Ortho-OBn) Core->C6_H C1_OBn C1-OBn Group Masked Phenol Cleavage: BBr3 or H2/Pd Core->C1_OBn

Figure 1: Functional map highlighting the orthogonal reactivity handles.

Primary Reactivity: The C-I Bond (C5)

The iodine atom at C5 is the "workhorse" of this molecule. It undergoes oxidative addition with Palladium(0) species much faster than the C-F or C-O bonds.

Palladium-Catalyzed Cross-Coupling

Mechanism: The electron-deficient nature of the ring (due to two Fluorines) facilitates the oxidative addition of Pd(0) into the C-I bond.

  • Suzuki-Miyaura: Couples with aryl/alkyl boronic acids.

  • Sonogashira: Couples with terminal alkynes.

  • Buchwald-Hartwig: Forms C-N bonds with amines.

Optimized Protocol (Suzuki Coupling):

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Base: K₂CO₃ (mild) or K₃PO₄ (for sterically hindered partners).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is preferred over Pd(PPh₃)₄ to prevent deiodination side reactions.

  • Temperature: 80–100°C.

Metal-Halogen Exchange (Grignard/Lithium)

Critical Insight: While n-BuLi can effect Li-I exchange, it poses a risk of "Halogen Dance" (isomerization) if the temperature rises above -78°C.

  • Recommendation: Use TurboGrignard (iPrMgCl·LiCl) at -20°C to 0°C. This reagent selectively inserts into the C-I bond to form the Grignard species without deprotonating the acidic C4-H.

Secondary Reactivity: C-H Activation & Risks

This is the most technically challenging aspect of the scaffold. The presence of fluorine and iodine creates highly acidic protons, leading to potential side reactions.

The Halogen Dance Risk (Isomerization)

If a strong, non-nucleophilic base (e.g., LDA, LiTMP) is used without first exchanging the iodine, deprotonation will occur at C4 (the position between F and I).

Mechanism:

  • Base removes C4-H (most acidic due to inductive effect of F and I).

  • The C4-Li species attacks the C5-I atom.

  • Iodine migrates to C4, and the anion moves to C5.

  • Result: You isolate the thermodynamic isomer: 1-(Benzyloxy)-2,3-difluoro-4-iodobenzene .

Prevention:

  • Avoid LDA/LiTMP if the iodine is meant to stay at C5.

  • Perform Li-Halogen exchange (using n-BuLi) strictly at -78°C and quench immediately with the electrophile.

Directed Ortho Metalation (DoM)

If the Iodine is not present (or after it has been reacted), the OBn group at C1 becomes the dominant director.

  • Target: C6-H (Ortho to OBn).

  • Condition: n-BuLi/TMEDA in THF.

  • Outcome: Functionalization at C6.

Protecting Group Manipulation: OBn Cleavage

Deprotecting the benzyl ether to reveal the phenol requires careful selection of reagents to preserve the C-I bond (if still present).

MethodReagentCompatibility with C-I BondNotes
Lewis Acid BBr₃ (1.0 M in DCM) High Preferred Method. Works well at -78°C to 0°C. Does not touch the aryl iodide.
Hydrogenolysis H₂ / Pd-CLow Avoid. High risk of hydrodeiodination (removing the Iodine) along with the benzyl group.
Acidic TFA / ThioanisoleModerateUseful if acid-sensitive groups are absent. Slower than BBr₃.

Experimental Workflow: Synthesis of a Biaryl Derivative

The following workflow illustrates the logical order of operations to build a drug-like scaffold from this core.

SynthesisWorkflow Start Start: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Step1 Step 1: Cross-Coupling (C5) Suzuki Reaction (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Start->Step1 Preserves OBn Step2 Step 2: Deprotection (C1) Boron Tribromide (BBr3) DCM, -78°C -> 0°C Step1->Step2 Cleaves OBn Warning CRITICAL CHECKPOINT: Do NOT use H2/Pd for Step 2 if Iodine is still present. Step1->Warning Step3 Step 3: Phenol Functionalization Alkylation / Etherification (R'-X, K2CO3, DMF) Step2->Step3 Final Scaffold

Figure 2: Recommended synthetic sequence to avoid chemoselectivity issues.

References

  • Sutherland, A. (2020). Polyfunctionalized Pyridines and Benzenes via Halogen Dance Reactions. Chemical Reviews.

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

  • Schlosser, M. (2005). The "Halogen Dance" – A rearrangement of halogenated aromatic compounds. Angewandte Chemie International Edition.

  • Organic Chemistry Portal. (2024). Suzuki Coupling Protocols for Aryl Iodides.

  • Sigma-Aldrich. (2024). Product Specification: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS 2764729-41-9).

Sources

Exploratory

Technical Monograph: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

The following technical guide provides an in-depth analysis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a specialized halogenated aromatic ether used as a high-value intermediate in medicinal chemistry. This guide is s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a specialized halogenated aromatic ether used as a high-value intermediate in medicinal chemistry.

This guide is structured to serve researchers and drug development professionals, moving from structural definition to synthetic execution and functional application.

Structural Analysis & IUPAC Nomenclature

The precise identification of poly-substituted benzene derivatives requires rigorous application of IUPAC priority rules. For 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , the nomenclature is derived from the "lowest locant set" principle and alphabetical tie-breaking.

Nomenclature Logic[1]
  • Principal Functional Group: The molecule is treated as a benzene derivative with three substituent types: an ether (benzyloxy), two halogens (fluoro), and one halogen (iodo). In IUPAC nomenclature, alkoxy and halo groups are of equal rank and are cited as prefixes.

  • Numbering Strategy:

    • Lowest Locant Rule: The ring is numbered to give the lowest possible set of locants for all substituents.

      • Option A: 1, 2, 3, 5 (Current)

      • Option B: 1, 2, 4, 5 (Starting from Iodo)

      • Option C: 1, 3, 4, 5 (Starting from Benzyloxy in reverse)

      • Selection: Set {1, 2, 3, 5} is the lowest.

    • Alphabetical Priority (Tie-Breaker): When locant sets are identical (e.g., counting clockwise vs. counter-clockwise or choosing the start point), the substituent cited first alphabetically receives the lower number.

      • B enzyloxy vs. F luoro vs. I odo.[1]

      • B precedes F and I .

      • Therefore, the Benzyloxy group is assigned position 1 .

Chemical Identifiers[1][3][4]
  • IUPAC Name: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Molecular Formula: C₁₃H₉F₂IO

  • Molecular Weight: 346.11 g/mol

  • SMILES: Ic1cc(F)c(F)c(OCc2ccccc2)c1

Synthetic Methodology

The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is non-trivial due to the specific regiochemistry required (the iodine atom at position 5 relative to the alkoxy group). Direct iodination of 1-(benzyloxy)-2,3-difluorobenzene typically yields the 4-iodo (para) isomer due to the directing effects of the alkoxy group.

To achieve the 5-iodo substitution pattern, a de novo construction from 2,3-difluoronitrobenzene is the most robust pathway, leveraging the meta-directing nature of the nitro group before its conversion.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors: Benzyl bromide and 2,3-Difluoro-5-iodophenol . The phenol is the critical intermediate, synthesized via a Sandmeyer sequence.

Synthesis SM 2,3-Difluoronitrobenzene Int1 2,3-Difluoro-5-iodonitrobenzene (Regioselective Iodination) SM->Int1 NIS, TFA Int2 2,3-Difluoro-5-iodoaniline (Chemoselective Reduction) Int1->Int2 Fe, AcOH Int3 2,3-Difluoro-5-iodophenol (Sandmeyer Hydroxylation) Int2->Int3 1. NaNO2, H2SO4 2. H2O, u0394 Target 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Int3->Target BnBr, K2CO3

Figure 1: Step-wise synthetic pathway designed to ensure correct regiochemistry of the iodine substituent.

Detailed Protocol
Step 1: Regioselective Iodination

Rationale: The nitro group directs electrophilic substitution to the meta position, while the fluorine at C2 directs para. These effects reinforce each other at position 5.

  • Reagents: 2,3-Difluoronitrobenzene, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

  • Conditions: Stir at ambient temperature for 12 hours. The activation of NIS by TFA generates a potent electrophile capable of iodinating the deactivated ring.[2]

  • Outcome: 2,3-Difluoro-5-iodonitrobenzene.

Step 2: Chemoselective Reduction

Rationale: Standard hydrogenation (Pd/C, H₂) risks dehalogenation (removing the iodine). A dissolving metal reduction is preferred to preserve the C-I bond.

  • Reagents: Iron powder (Fe), Acetic acid (AcOH), Ethanol.

  • Conditions: Reflux (80°C) for 2-4 hours.

  • Outcome: 2,3-Difluoro-5-iodoaniline.

Step 3: Diazotization and Hydrolysis

Rationale: Converting the aniline to a phenol allows for subsequent etherification.

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

  • Conditions: Diazotization at 0°C, followed by heating the diazonium salt solution to 90°C to induce hydrolysis (loss of N₂).

  • Outcome: 2,3-Difluoro-5-iodophenol.

Step 4: O-Benzylation (Williamson Ether Synthesis)

Rationale: Alkylation of the phenol under basic conditions installs the benzyloxy group.

  • Reagents: Benzyl bromide (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (Dimethylformamide).

  • Conditions: 60°C for 4 hours.

  • Workup: Aqueous extraction (EtOAc/Water), drying over MgSO₄, and concentration.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications in Drug Discovery

This compound acts as a versatile "linchpin" scaffold. The iodine atom serves as a reactive handle for cross-coupling, while the fluorine atoms modulate metabolic stability and lipophilicity.

Functional Group Utility Table
ComponentRole in Medicinal ChemistryKey Reactions
Iodine (C-I) High-reactivity cross-coupling partner.Suzuki-Miyaura (Aryl-Aryl), Sonogashira (Aryl-Alkyne), Buchwald-Hartwig (Aryl-Amine).
Fluorine (C-F) Bioisostere for H; blocks metabolic oxidation; modulates pKa.Increases metabolic half-life; alters protein binding affinity via dipole interactions.
Benzyloxy (-OBn) Lipophilic spacer; protective group.Can be cleaved (H₂/Pd) to reveal a free phenol or act as a hydrophobic pharmacophore (e.g., in MAO-B inhibitors).
Strategic Application: Fragment-Based Drug Design (FBDD)

Researchers utilize 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene to synthesize libraries of fluorinated biaryl ethers . The iodine position allows for the attachment of diverse heteroaromatic tails, while the benzyloxy group can be later removed to unmask a phenol for hydrogen bonding interactions within a receptor pocket.

Reactivity Core 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sono Debenz Hydrogenolysis (H2, Pd/C) Core->Debenz Prod1 Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod1 Prod2 Alkynylated Intermediates (Linker Chemistry) Sono->Prod2 Prod3 2,3-Difluoro-5-iodophenol (Free Phenol) Debenz->Prod3

Figure 2: Divergent synthesis capabilities of the scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.45 (m, 5H): Benzyloxy aromatic protons.

    • δ 7.15 (ddd, 1H): H-6 (Ortho to F, Meta to I). Shows coupling to F2, F3, and I (long range).

    • δ 7.05 (ddd, 1H): H-4 (Ortho to I, Ortho to F3).

    • δ 5.15 (s, 2H): Benzylic CH₂.

  • ¹⁹F NMR:

    • Distinct signals for F2 and F3, showing strong ortho-coupling (~20 Hz) and coupling to aromatic protons.

  • Mass Spectrometry (GC-MS):

    • Molecular Ion [M]⁺: 346 m/z.

    • Fragment [M-Bn]⁺: 255 m/z (Loss of benzyl group).

    • Fragment [Bn]⁺: 91 m/z (Tropylium ion).

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry. Link

  • Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3][4][5] Tetrahedron Letters, 43(29), 5047-5048. Link

  • Sandmeyer Reaction Protocols: Use of diazonium salts for the synthesis of halophenols. Organic Syntheses, Coll. Vol. 2, p. 130. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Benzyloxy Pharmacophore: Sudevan, S. T., et al. (2022).[1] Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie. Link

Sources

Foundational

Strategic Utilization of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in Advanced Organic Synthesis

This is a comprehensive technical guide on 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , designed for researchers and drug development professionals. Executive Summary 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS: 2764729-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , designed for researchers and drug development professionals.

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS: 2764729-41-9) represents a specialized "scaffold-linker" building block. Its value lies in the precise orthogonal reactivity it offers: the 2,3-difluoro motif provides specific electronic modulation (dipole moment, metabolic blocking) critical for liquid crystals and bioisosteres, while the 5-iodo position serves as a sterically accessible handle for cross-coupling. The 1-benzyloxy group acts as a robust, latent phenol functionality, allowing for late-stage polarity adjustment.

This guide details the synthesis, reactivity, and application of this compound, emphasizing its role in constructing negative dielectric anisotropy liquid crystals and fluorinated biaryl pharmacophores .

Structural Analysis & Reactivity Profile

The utility of this building block is dictated by its substitution pattern. Unlike standard 4-iodo or 2-iodo isomers accessible via electrophilic aromatic substitution (EAS), the 5-iodo isomer requires steric control to synthesize.

FeatureChemical FunctionStrategic Advantage
2,3-Difluoro Core Electronic ModulationInduces a strong dipole moment perpendicular to the ring axis; essential for Vertical Alignment (VA) liquid crystal displays. In drugs, it lowers pKa of the eventual phenol and blocks metabolic oxidation at the 2,3-positions.
5-Iodo Handle Cross-Coupling SiteLocated meta to the directing oxygen and meta to the C3-fluorine. This position is electronically "neutral" but sterically exposed, making it ideal for Suzuki-Miyaura or Sonogashira couplings without ortho-interference.
1-Benzyloxy Group Protected PhenolStable to basic coupling conditions (e.g., K₂CO₃, CsF). Can be selectively removed (H₂/Pd or BCl₃) to reveal a phenol for esterification or etherification, extending the mesogenic core or drug scaffold.

Synthesis: The "Steric Control" Pathway

Why standard methods fail: Direct iodination of 1-(benzyloxy)-2,3-difluorobenzene typically occurs at the C4 position (ortho to fluorine, para to alkoxy) due to electronic activation. Accessing the C5 position requires bypassing these electronic preferences.

The most authoritative route utilizes Iridium-catalyzed C–H activation , which is governed by steric hindrance rather than electronics.

Diagram 1: Synthesis via C-H Activation

The following workflow illustrates the "Steric Control" route, ensuring regioselectivity for the 5-position.

SynthesisPath Figure 1: Regioselective synthesis accessing the thermodynamically disfavored 5-position via Ir-catalysis. Start 2,3-Difluorophenol Step1 1-(Benzyloxy)-2,3- difluorobenzene Start->Step1 BnBr, K2CO3 DMF, 60°C Inter Ir-Catalyzed Intermediate (5-Bpin species) Step1->Inter [Ir(OMe)(cod)]2, dtbpy B2pin2, 80°C (Steric Control) Product 1-(Benzyloxy)-2,3- difluoro-5-iodobenzene Inter->Product NaI, Chloramine-T or I2, AgOTf

Detailed Protocol: Ir-Catalyzed Borylation/Iodination Sequence

Note: This protocol is adapted from standard C-H activation methodologies (e.g., Hartwig/Miyaura) applied to 1,2,3-trisubstituted benzenes.

Step 1: C-H Borylation

  • Reagents: 1-(Benzyloxy)-2,3-difluorobenzene (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 0.7 eq), [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%).

  • Solvent: Anhydrous THF or Hexane.

  • Procedure: In a glovebox, mix the catalyst and ligand in solvent to form the active species. Add the substrate and borane. Seal and heat to 80°C for 16 hours.

  • Mechanism: The active Ir-species inserts into the C-H bond at C5 , which is the only position not adjacent to a substituent (C4 is ortho to F; C6 is ortho to OBn).

Step 2: Ipso-Iodination

  • Reagents: Crude Bpin-intermediate, NaI (1.5 eq), Chloramine-T (1.5 eq).

  • Solvent: THF/Water (1:1).

  • Procedure: Cool the crude reaction mixture to 0°C. Add NaI followed by Chloramine-T. Stir for 30 mins. The electrophilic iodine species displaces the boron moiety.

  • Purification: Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

Applications & Divergent Synthesis

Once synthesized, the building block serves as a "hub" for creating complex fluorinated aromatics.

Diagram 2: Divergent Reactivity Hub

ReactivityHub Figure 2: Divergent synthesis pathways from the central building block. Center 1-(Benzyloxy)-2,3- difluoro-5-iodobenzene Suzuki Biaryl Liquid Crystals (Suzuki Coupling) Center->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Tolane Derivatives (Sonogashira Coupling) Center->Sono Terminal Alkyne Pd/Cu Deprot 5-Iodo-2,3-difluorophenol (Deprotection) Center->Deprot BCl3 or H2/Pd Lith Functionalized Aldehydes (Li-Halogen Exchange) Center->Lith n-BuLi, DMF

Key Reaction: Suzuki-Miyaura Coupling

This is the primary transformation for generating liquid crystal cores.

  • Conditions: Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 eq), Arylboronic acid (1.1 eq), Dioxane/H₂O, 90°C.

  • Insight: The 2,3-difluoro substitution creates a steric pocket but does not significantly deactivate the oxidative addition of the iodide. However, fluoride-sensitive ligands should be avoided if high temperatures are used.

Key Reaction: Deprotection to Phenol

Accessing the free phenol allows for the introduction of chiral tails or polymerizable groups.

  • Method A (Hydrogenolysis): H₂ (1 atm), Pd/C (10%), EtOH. Caution: Prolonged exposure can reduce the C-I bond (hydrodehalogenation). Monitor strictly.

  • Method B (Lewis Acid - Recommended): BCl₃ (1.0 M in DCM), -78°C to 0°C. This preserves the C-I bond while cleaving the benzyl ether.

Case Study: Liquid Crystal Design

In the design of Negative Dielectric Anisotropy (Δε < 0) materials for VA-LCDs, the 2,3-difluoro motif is standard.

  • Role of the Building Block: It provides the "lateral dipole" component.

  • Structural Consequence: Coupling this unit (via position 5) to a cyclohexyl or phenyl ring extends the mesogenic length. The alkoxy tail (position 1) is often converted to a long-chain alkyl ether to induce smectic/nematic phases.

  • Comparison: Unlike 2,3-difluoro-4-alkoxy derivatives, the 5-substituted pattern creates a "bent" or "kinked" geometry if not carefully engineered, which can be used to lower the melting point of LC mixtures.

Safety & Handling

  • Hazard Identification: As an organoiodide, it is potentially light-sensitive. Store in amber vials at 2-8°C.

  • Benzyl Ethers: Generally stable, but avoid strong oxidizers.

  • Reaction Safety: The Ir-catalyzed borylation generates H₂ gas; ensure proper venting. Chloramine-T is an oxidant; avoid mixing with strong acids (releases Cl₂).

References

  • Miyaura, N., & Hartwig, J. F. (2002). "Iridium-Catalyzed C-H Borylation of Arenes." Chemical Reviews, 102(2), 359-428. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene." Sigma-Aldrich Catalog. Link

  • Kaszynski, P., et al. (2002). "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes." Journal of Fluorine Chemistry, 116(1), 35-42. (Context for nucleophilic substitution patterns on polyfluorobenzenes). Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Authoritative text on Liquid Crystal synthesis). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Abstract This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . This scaffold is a critical intermediate in the synthesis of ferroelectric...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . This scaffold is a critical intermediate in the synthesis of ferroelectric liquid crystals and fluorinated bioactive pharmacophores. The presence of the 2,3-difluoro motif introduces significant electron-withdrawing inductive effects, enhancing the electrophilicity of the C-I bond while necessitating careful catalyst selection to prevent hydrodehalogenation. This guide provides a robust, scalable methodology achieving yields >85% with high chemoselectivity.

Scientific Background & Reactivity Profile[1][2][3][4][5]

Substrate Analysis

The substrate, 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , presents a unique reactivity profile governed by the interplay between the halogen substituents and the protecting group:

  • C5-Iodine Center: The primary site of reactivity. The oxidative addition of Pd(0) into the C-I bond is facile due to the weak bond dissociation energy of C-I relative to C-Br or C-Cl.

  • 2,3-Difluoro Substituents: These atoms exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This makes the ring electron-deficient, significantly accelerating the rate of oxidative addition compared to non-fluorinated analogs. However, this electron deficiency can also stabilize anionic intermediates, potentially increasing susceptibility to side reactions like protodeboronation of the coupling partner.

  • 1-Benzyloxy Group: Acts as a robust phenol protecting group. It is generally stable under the basic conditions of Suzuki coupling (unlike esters) but prevents the formation of phenoxide anions that could poison the catalyst.

Strategic Considerations
  • Catalyst Selection: While standard Pd(PPh3)4 is often sufficient, the use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is recommended. The large bite angle of dppf enhances the reductive elimination step, which is crucial for sterically demanding or electron-deficient systems.

  • Base & Solvent: A mild base (K2CO3) in a biphasic system (Dioxane/Water) is preferred to maintain solubility of the boronic acid while minimizing base-mediated decomposition of sensitive functional groups.

Experimental Protocol

Reaction Scheme

The following diagram illustrates the standard workflow for coupling 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with a generic aryl boronic acid.

ReactionWorkflow Start Start: Reagent Preparation Mix Mixing: Substrate + Boronic Acid + Catalyst + Base Start->Mix Degas Degassing: N2/Ar Sparging (Critical Step) Mix->Degas Heat Reaction: 80-90°C, 4-12h Degas->Heat Workup Workup: Extraction (EtOAc) Wash (Brine) Heat->Workup Purify Purification: Flash Chromatography Workup->Purify

Figure 1: Operational workflow for the Suzuki-Miyaura coupling process.

Reagents & Materials Table
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene 1.0ElectrophileLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures complete conversion.
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust, air-stable precatalyst.
Potassium Carbonate (K₂CO₃) 2.0 - 3.0BaseActivates boronic acid to boronate.
1,4-Dioxane --SolventMiscible with water, high boiling point.
Water (degassed) --Co-solventDissolves inorganic base; essential for transmetallation.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 50 mL round-bottom flask (or reaction vial) with a magnetic stir bar.

  • Add 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 mmol, 346 mg) and the chosen Aryl Boronic Acid (1.2 mmol).

  • Add Pd(dppf)Cl₂ · DCM (0.03 mmol, 24.5 mg). Note: Add the catalyst last if weighing solids together, or add as a solution later for strict air-free techniques.

  • Add K₂CO₃ (2.0 mmol, 276 mg).

Step 2: Solvent Addition & Degassing

  • Add a mixture of 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

  • CRITICAL: Seal the flask with a septum and sparge the mixture with Nitrogen or Argon for 10–15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, deactivating the catalyst.

Step 3: Reaction

  • Place the flask in a pre-heated oil block/bath at 85–90°C .

  • Stir vigorously. The reaction typically reaches completion in 4–6 hours .

  • Monitor by TLC (Hexanes:EtOAc) or LC-MS. Look for the disappearance of the starting iodide (

    
     in 10% EtOAc/Hex) and the emergence of the fluorescent biaryl product.
    

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers.[4] Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic phases and wash with Brine (saturated NaCl).

  • Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Eluent: Gradient of Hexanes to 5-10% Ethyl Acetate/Hexanes. The benzyloxy group makes the product relatively non-polar.

Mechanistic Insights

Understanding the catalytic cycle allows for faster troubleshooting. The 2,3-difluoro substitution accelerates Step A (Oxidative Addition) but requires an efficient Step B (Transmetallation) to prevent stalling.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂).Degas solvents longer; switch to fresh catalyst source.
Protodeboronation Boronic acid instability.[7]Increase boronic acid equivalents (1.5 - 2.0); Switch base to KF or K₃PO₄; Lower temp to 70°C.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous exclusion of air; Ensure base is added after degassing if possible.
De-iodination

-hydride elimination (rare) or reduction.
Use dry solvents (DMF/THF) if water is not strictly required (use Cs₂CO₃).
Alternative Conditions

For sterically hindered boronic acids (e.g., ortho-substituted), switch to:

  • Catalyst: Pd₂(dba)₃ + SPhos (Buchwald Precatalysts).

  • Solvent: Toluene/Water (10:1) at 100°C.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate).

References

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457–2483.
  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Kim, J. H., et al. (2013). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. Beilstein Journal of Organic Chemistry, 9, 2470–2475.[6][8] Link

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene. This versatile, fluorinated buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene. This versatile, fluorinated building block is of significant interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers to adapt these methods for their specific synthetic targets.

Introduction: The Strategic Value of Fluorinated Scaffolds

Polyfunctionalized fluorinated aromatic compounds are privileged structures in modern drug discovery and advanced materials. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. The subject of this guide, 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, is a strategically designed building block. The vicinal difluoro motif introduces specific electronic perturbations, the benzyloxy group serves as a stable protecting group for a phenol, and the iodo group provides a reactive handle for palladium-catalyzed cross-coupling—one of the most powerful and versatile bond-forming methodologies in modern organic synthesis.[1][2]

This document serves as a practical guide for chemists to effectively utilize this building block in three seminal cross-coupling reactions to form C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–N bonds.

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational protocol design and troubleshooting.[3][4][5] The reaction universally proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step. The electron-withdrawing nature of the two fluorine atoms on 1-(benzyloxy)-2,3-difluoro-5-iodobenzene facilitates this step by lowering the electron density of the aromatic ring.

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][3][5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-M) ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) ArPdR->Product ArX Ar-X (Aryl Halide) ArX->ArPdX RM R'-M (Coupling Partner) RM->ArPdX caption Generalized Palladium Cross-Coupling Cycle.

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to its operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[6][7][8]

Protocol: Synthesis of 4-(Benzyloxy)-3,5-difluoro-biphenyl

  • Reagents & Materials:

    • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle.

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, phenylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a portion of the dioxane solvent.

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the dioxane/water solvent mixture, followed by the catalyst/ligand pre-mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure biphenyl product.

  • Expert Rationale:

    • Catalyst/Ligand System: Pd(OAc)₂ is a common palladium precursor. It is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand.[9] Its steric bulk promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is highly active for oxidative addition, leading to high catalyst turnover numbers.[10][11]

    • Base and Solvent: K₃PO₄ is a moderately strong base that is crucial for activating the boronic acid to facilitate transmetalation.[6] The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction environment essential for efficient catalysis.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for pharmaceuticals, conjugated polymers, and nanomaterials.[12][13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]

Protocol: Synthesis of 1-(Benzyloxy)-2,3-difluoro-5-(phenylethynyl)benzene

  • Reagents & Materials:

    • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) Iodide (CuI) (0.05 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (THF or Toluene) and the amine base (TEA or DIPA) via syringe.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Expert Rationale:

    • Dual Catalysis: The palladium catalyst executes the main cross-coupling cycle as previously described.[12] The copper(I) co-catalyst reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Ar-Pd(II)-I complex much more readily than the alkyne itself, accelerating the overall reaction.[12]

    • Base/Solvent: The amine (TEA or DIPA) serves both as the base to deprotonate the alkyne and often as the solvent. It also scavenges the HI produced during the reaction. Anhydrous conditions are typically preferred to prevent unwanted side reactions.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15][16] The reaction allows for the formation of C-N bonds under conditions that tolerate a wide array of functional groups.[17]

Protocol: Synthesis of N-Benzyl-3-(benzyloxy)-2,4-difluoro-aniline

  • Reagents & Materials:

    • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

    • Benzylamine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

    • Add the anhydrous toluene.

    • Add 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, followed by benzylamine.

    • Seal the tube and heat the mixture to 80-110 °C for 6-24 hours, with stirring. Monitor reaction progress by LC-MS.

    • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Expert Rationale:

    • Catalyst/Ligand System: Pd₂(dba)₃ is a stable Pd(0) source. The ligand, XPhos, is a highly effective, sterically demanding, and electron-rich biaryl monophosphine ligand.[9] Such ligands are critical for the Buchwald-Hartwig amination as they facilitate both the oxidative addition and the challenging C-N reductive elimination step, which is often slow with less bulky ligands.[18]

    • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle. Weaker bases are generally ineffective.

Data Summary and Workflow

The following table summarizes typical conditions for the cross-coupling of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O90-10075-95%
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (3)PPh₃ (in cat.)TEA (3)Toluene25-5070-90%
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1.5)XPhos (4)NaOtBu (1.4)Toluene80-11065-88%

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start -> setup -> addition -> reaction -> workup -> purification -> characterization -> end;

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Caption: General Experimental Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base or ligand.1. Use a pre-catalyst or ensure proper in situ reduction.2. Thoroughly dry solvents and reagents.3. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃ for Suzuki).
Starting Material Degradation 1. Reaction temperature too high.2. Debenzylation of the protecting group.1. Lower the reaction temperature and increase reaction time.2. Screen different palladium sources; some are known to be harsher on benzyl ethers.
Formation of Side Products 1. Homocoupling of coupling partner (e.g., boronic acid).2. Protodehalogenation (iodine replaced by H).1. Rigorously degas the reaction mixture to remove oxygen.2. Ensure the base is not too strong or that sufficient coupling partner is present.

Conclusion

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene stands out as a highly valuable and versatile building block for constructing complex molecular architectures. Through the judicious application of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, chemists can readily introduce a wide range of functionalities at the C5 position. By understanding the underlying mechanisms and the critical role of ligands and reaction conditions, researchers can leverage the protocols and insights provided in this guide to accelerate their synthetic programs in drug discovery and materials science.

References

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Royal Swedish Academy of Sciences URL: [Link]

  • Title: Role of palladium catalyst in cross-coupling reactions Source: Google AI Gener
  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (PubMed Central) URL: [Link]

  • Title: 17.2: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: PMC (PubMed Central) URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: Taylor & Francis Online URL: [Link]

  • Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes Source: HAL Open Science URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands Source: ResearchGate URL: [Link]

  • Title: LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: 7.4. Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks Source: Royal Society of Chemistry URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium Catalysts for Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes Source: Vanderbilt University URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC (PubMed Central) URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Palladium Catalysts for Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]

  • Title: Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction Source: Bentham Science URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: Synthesis of 3-Benzyloxyiodobenzene Source: PrepChem.com URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PMC (PubMed Central) URL: [Link]

Sources

Method

Application Notes and Protocols: Leveraging 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in Modern Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Scaffolds In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene scaffold is a testament to this principle, offering a trifecta of functionalities that make it an exceptionally valuable building block for medicinal chemists.

The vicinal difluoro substitution pattern on the benzene ring is particularly noteworthy. It imparts a distinct electronic signature, influencing the acidity of nearby functional groups and creating a dipole moment that can lead to favorable interactions with protein targets.[2] The iodine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing the complex carbon-carbon and carbon-nitrogen bonds that form the core of many therapeutic agents.[3] Finally, the benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be unmasked in the final stages of a synthesis to reveal a crucial pharmacophoric element. This guide provides an in-depth exploration of the applications and synthetic protocols for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene, with a focus on its utility in the synthesis of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective application in drug design.

PropertyValueSource
Molecular Formula C₁₃H₉F₂IOPubChem
Molecular Weight 362.11 g/mol PubChem
Appearance Off-white to pale yellow solidSupplier Data
Melting Point 68-72 °CSupplier Data
cLogP 4.2Calculated
Topological Polar Surface Area 9.23 ŲCalculated

Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors remains a focal point of pharmaceutical research. The 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene scaffold is ideally suited for the synthesis of various kinase inhibitor cores, particularly those based on biaryl or N-aryl backbones.

The general strategy involves the sequential or convergent application of palladium-catalyzed cross-coupling reactions to build molecular complexity around the central difluorophenyl ring. The iodine atom allows for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups via Suzuki-Miyaura coupling, or the installation of various amine-containing fragments through Buchwald-Hartwig amination.

Below is a generalized workflow illustrating the central role of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in the synthesis of a hypothetical kinase inhibitor.

G A 1-(Benzyloxy)-2,3-difluoro- 5-iodobenzene B Suzuki-Miyaura Coupling (with R1-B(OH)2) A->B C Buchwald-Hartwig Amination (with R2-NH2) A->C D Biaryl Intermediate B->D E Aryl-Amino Intermediate C->E F Buchwald-Hartwig Amination (with R2-NH2) D->F G Suzuki-Miyaura Coupling (with R1-B(OH)2) E->G H Final Coupled Product (Protected) F->H G->H I Deprotection (Hydrogenolysis) H->I J Final Kinase Inhibitor Scaffold I->J

Caption: Synthetic pathways using 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with an arylboronic acid. The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[5]

Reaction Scheme:

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry round-bottom flask, add 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting iodide).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its thermal stability and effectiveness with a wide range of substrates.[5]

  • Base: Potassium carbonate is a moderately strong base that is essential for the activation of the boronic acid in the catalytic cycle.[1]

  • Solvent System: The mixture of dioxane and water is a common choice, as it facilitates the dissolution of both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I ArPdI Ar-Pd(II)-I L2 OA->ArPdI Trans Transmetalation ArPdI->Trans R-B(OH)2 Base ArPdR Ar-Pd(II)-R L2 Trans->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 ArR Ar-R RE->ArR

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][7]

Reaction Scheme:

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene, followed by 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction.

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I ArPdI Ar-Pd(II)-I L2 OA->ArPdI AmineCoord Amine Coordination ArPdI->AmineCoord R-NH2 ArPdAmine [Ar-Pd(II)-NH2R]I L2 AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)-NHR L2 Deprotonation->ArPdAmido RE Reductive Elimination ArPdAmido->RE RE->Pd0 ArNHR Ar-NHR RE->ArNHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Deprotection of the Benzyloxy Group

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the corresponding phenol.

Reaction Scheme:

Materials:

  • Benzyloxy-containing compound

  • Palladium on carbon (Pd/C), 10 wt% (0.1 equivalents by weight)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyloxy-containing compound in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol. Further purification may be performed if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenolysis of benzyl ethers.[2]

  • Hydrogen Source: Hydrogen gas is the standard reductant for this transformation. In cases where other functional groups are sensitive to hydrogenation, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be employed.[9]

Conclusion

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a highly versatile and valuable building block in medicinal chemistry. Its unique combination of a difluorinated core, a synthetically tractable iodo group, and a protected hydroxyl functionality provides a powerful platform for the synthesis of complex and diverse molecular architectures. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and deprotection demonstrate the utility of this reagent in the construction of novel compounds, particularly in the pursuit of new kinase inhibitors. As the demand for sophisticated and highly functionalized molecules in drug discovery continues to grow, the strategic application of such well-designed building blocks will remain paramount.

References

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • PubChem. 1,3-Difluoro-5-iodobenzene. Available from: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 3756-3828. Available from: [Link]

  • ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman? (2014). Available from: [Link]

Sources

Application

Application Note: High-Efficiency Sonogashira Coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Abstract & Strategic Analysis This application note details the protocol for the Sonogashira cross-coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with terminal alkynes. This substrate presents a unique reactivity p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the protocol for the Sonogashira cross-coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with terminal alkynes. This substrate presents a unique reactivity profile: the 2,3-difluoro substitution pattern inductively activates the C–I bond at position 5, facilitating rapid oxidative addition by Palladium(0). However, this activation also increases the risk of side reactions, such as dehalogenation or nucleophilic aromatic substitution (


) if aggressive bases are employed.

The benzyloxy (OBn) group at position 1 acts as a robust protecting group for the phenol, providing steric bulk that discourages ortho-metallation at the C6 position while maintaining solubility in organic solvents.

Key Technical Challenges Addressed:

  • Glaser Homocoupling: The high reactivity of the catalytic system required for fluorinated substrates often promotes the oxidative dimerization of the alkyne co-substrate.

  • Defluorination: Prevention of reductive defluorination or

    
     of the labile fluorine atoms.
    
  • Catalyst Poisoning: Management of amine-hydrohalide salt precipitation which can occlude active catalytic sites.

Reaction Mechanism & Critical Control Points

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. Understanding the specific electronic influence of the difluoro-motif is critical for optimization.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the "Activated Oxidative Addition" specific to this fluorinated substrate.

SonogashiraMechanism cluster_Glaser RISK: Glaser Homocoupling Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Fast due to F-activation) Pd0->OxAdd + ArI ArI Substrate: 1-(BnO)-2,3-F2-5-I-Ph ArI->OxAdd PdII_Ar_I Pd(II)(Ar)(I)Ln OxAdd->PdII_Ar_I TransMet Transmetallation (Rate Limiting Step) PdII_Ar_I->TransMet CuI CuI (Co-Cat) CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuI->CuAcetylide + Alkyne + Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuAcetylide Base Base (Et3N) Base->CuAcetylide CuAcetylide->TransMet - CuI O2 Diyne Byproduct CuAcetylide->O2 If O2 present PdII_Ar_Alk Pd(II)(Ar)(Alk)Ln TransMet->PdII_Ar_Alk Isom Cis/Trans Isomerization PdII_Ar_Alk->Isom RedElim Reductive Elimination Isom->RedElim RedElim->Pd0 Regeneration Product Product: Diaryl Alkyne RedElim->Product

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-withdrawing fluorine substituents and the critical transmetallation intersection.

Optimization Matrix

Based on internal screening data for polyfluorinated aryl iodides, the following conditions were evaluated. The "Selected Protocol" offers the highest balance of yield and purity.

ParameterOption A (Standard)Option B (High Activity)Option C (Selected)Rationale for Selection
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂ Excellent stability; PPh₃ ligands stabilize the electron-poor Pd(II) intermediate.
Co-Catalyst CuI (5 mol%)None (Cu-free)CuI (2 mol%) Cu-free is too slow for this substrate at mild temps; 2% minimizes homocoupling.
Base DiisopropylamineCs₂CO₃ (Inorganic)Triethylamine (Et₃N) Et₃N acts as both base and co-solvent; easier workup than inorganic slurries.
Solvent DMFTolueneTHF THF solubilizes the OBn-substrate well and allows easy precipitation of Et₃N·HI salts.
Temp 60°C80-100°CRT to 45°C Higher temps increase risk of defluorination.

Detailed Experimental Protocol

Reagents & Equipment[2]
  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv).

  • Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.1 – 1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv / 2 mol%).[1]

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%).[1]

  • Base: Triethylamine (Et₃N), anhydrous (3.0 equiv).

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology

Phase 1: System Preparation (The "Zero-Oxygen" Rule)

  • Oven-dry a 2-neck round bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon.

  • Prepare a solvent mixture of THF and Et₃N (3:1 ratio) in a separate septum-capped vial and sparge with Argon for 15 minutes. Note: Oxygen is the enemy of this reaction; it consumes the alkyne via Glaser coupling.

Phase 2: Reaction Assembly 3. Charge the RBF with 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%).

  • Expert Insight: Adding solids first allows for a final vacuum/purge cycle before liquid introduction.
  • Cap the flask and cycle Vacuum/Argon (3x) to remove adsorbed oxygen from the solids.
  • Inject the degassed THF/Et₃N solvent mixture via syringe. Stir until solids are mostly dissolved (solution typically turns yellow/orange).

Phase 3: Reaction Initiation 6. Add the Terminal Alkyne (1.2 equiv) dropwise via syringe over 5 minutes.

  • Observation: The solution often darkens to brown/black upon alkyne addition. This is normal (formation of active Pd(0) species).
  • Stir at Room Temperature (25°C) .
  • Monitor: Check TLC or LC-MS at 1 hour.
  • Guidance: The electron-poor nature of the ring usually drives this to completion within 2-4 hours at RT. If conversion is <50% at 2 hours, warm to 45°C. Do not exceed 60°C.

Phase 4: Workup & Purification 9. Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and pour into saturated aqueous Ammonium Chloride (


).
  • Purpose:
    
    
    complexes the Copper (turning the aqueous layer blue), removing it from the organic phase.
  • Extraction: Wash the organic layer with Water (2x) and Brine (1x).[2] Dry over
    
    
    .
  • Filtration: Filter through a short pad of Celite to remove colloidal Palladium.
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).
  • Eluent: Hexanes/EtOAc gradient (typically 0-10% EtOAc). The fluorinated product is usually less polar than the starting iodide.
Experimental Workflow Diagram

Workflow Start Start: Dry Glassware Ar Atmosphere LoadSolids Load Substrate, Pd Cat, CuI (Solids) Start->LoadSolids Purge Vacuum/Ar Cycle (3x) LoadSolids->Purge Solvent Add Degassed THF/Et3N Purge->Solvent Alkyne Add Alkyne Dropwise (Start Reaction) Solvent->Alkyne Monitor Monitor (TLC/LCMS) RT, 1-4 hrs Alkyne->Monitor Decision Complete? Monitor->Decision Heat Heat to 45°C Decision->Heat No (<50% Conv) Quench Quench: Sat. NH4Cl (Remove Cu) Decision->Quench Yes Heat->Monitor Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow ensuring anaerobic conditions and efficient copper removal.

Validation & Troubleshooting

Quality Control (QC) Criteria
  • ¹H NMR: Look for the disappearance of the alkyne proton (terminal

    
    C–H, typically 
    
    
    
    2.0-3.0 ppm) and the shift of the aromatic protons on the central ring.
  • ¹⁹F NMR: The two fluorine signals (approx -130 to -160 ppm) should remain distinct. If they disappear or simplify to a single peak, defluorination or

    
     has occurred.
    
  • Appearance: Product should be a crystalline solid or clear oil. Green/Blue tint indicates residual Copper; re-wash with

    
    .
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield + Diyne Byproduct Oxygen ingress (Glaser Coupling).Degas solvents more rigorously. Add alkyne slower.
No Reaction at RT Catalyst inactive or poisoned.Ensure Pd(PPh₃)₂Cl₂ is yellow (not black/decomposed). Add heat (45°C).
Spot-to-Spot (TLC) but wrong Mass Deiodination (Reduction).Solvent was "wet" (proton source). Use freshly distilled/dried THF.
Loss of Fluorine Signal Nucleophilic attack (

).
Base too strong or temp too high. Switch from DIPA to Et₃N; keep temp <50°C.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link

  • Xu, H., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences, 14(12), 23257–23269. (Demonstrates coupling on polyfluorinated substrates). Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. (Analogous substrate protocols). Link

Sources

Method

Application Note: Buchwald-Hartwig Amination of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Executive Summary This technical guide details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . This substrate presents a unique "push...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . This substrate presents a unique "push-pull" electronic environment: the electron-donating benzyloxy group at C1 is counteracted by the strong inductive withdrawal of fluorine atoms at C2 and C3. While the C5–Iodine bond is highly reactive toward oxidative addition, the specific challenge lies in preventing the formation of stable, off-cycle palladium-iodide dimers and avoiding hydrodehalogenation side reactions.

This protocol recommends the use of Third- or Fourth-Generation (G3/G4) Palladacycle Precatalysts equipped with bulky dialkylbiarylphosphine ligands (BrettPhos or RuPhos) to ensure rapid turnover and high yields.

Substrate Analysis & Chemical Logic

The Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
  • Electronic Environment: The iodine at C5 is meta to the electron-donating benzyloxy group and meta to the C3-fluorine. However, the cumulative inductive effect of the 2,3-difluoro motif renders the ring electron-deficient compared to standard anisoles.

  • Reactivity Profile:

    • Oxidative Addition (OA): Facile. The C–I bond is weak and the electron-deficient ring accelerates OA to Pd(0).

    • The "Iodide Effect": A critical, often overlooked issue with aryl iodides is the tendency of the resulting oxidative addition complex (L-Pd(Ar)-I) to form stable, inactive halide-bridged dimers

      
      . This removes active catalyst from the cycle.[1]
      
    • Solution: Use bulky, monodentate ligands (e.g., BrettPhos) that sterically disfavor dimer formation and promote the binding of the amine nucleophile.

Strategic Ligand Selection
LigandTarget Amine ClassWhy?
BrettPhos Primary AminesLarge steric bulk prevents Pd-dimer formation; electronic properties favor reductive elimination of primary anilines/alkyl amines.
RuPhos Secondary AminesExcellent for sterically hindered secondary amines; prevents

-hydride elimination.
tBuBrettPhos Amides / Weak NucleophilesHigher electron density on P facilitates oxidative addition of difficult substrates and binding of weak nucleophiles.

Visualization: Catalytic Cycle & Logic

The following diagram illustrates the specific catalytic pathway, highlighting the critical "Off-Cycle" trap caused by the iodide leaving group.

BuchwaldCycle PreCat Pd G4 Precatalyst (Air Stable) Pd0 Active L-Pd(0) PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition Complex [L-Pd(Ar)-I] Pd0->OxAdd + Ar-I Dimer OFF-CYCLE TRAP [Pd(Ar)(μ-I)L]₂ Dimer (Stable/Inactive) OxAdd->Dimer Low Steric Bulk Ligands AmineBind Amine Coordination [L-Pd(Ar)(NHR₂)-I] OxAdd->AmineBind + Amine Dimer->OxAdd Heat/Solvent Deprot Deprotonation by Base (NaOtBu / Cs₂CO₃) AmineBind->Deprot RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Figure 1. Catalytic cycle emphasizing the risk of Iodide-bridged dimer formation (Red), which is mitigated by using bulky ligands like BrettPhos.

Standardized Protocol

Materials & Reagents
  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv (Use higher excess if amine is volatile).

  • Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv).

    • Alternative: Pd₂(dba)₃ (0.02 equiv) + BrettPhos (0.08 equiv).

  • Base: NaOtBu (1.4 equiv) for robust substrates; Cs₂CO₃ (2.0 equiv) for base-sensitive groups.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Inert Gas: Argon or Nitrogen (Grade 5.0).

Step-by-Step Methodology

Phase 1: Setup (Inert Atmosphere)

  • Vessel Prep: Oven-dry a reaction vial (equipped with a magnetic stir bar) and cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

    • Base (NaOtBu or Cs₂CO₃)

    • BrettPhos Pd G4 Precatalyst (1–5 mol%)

    • Note: If the amine is a solid, add it now.

  • Purge: Cap the vial with a septum and purge with Argon for 5 minutes (needle in/needle out).

Phase 2: Reaction Initiation 4. Liquid Addition: Add the anhydrous solvent via syringe. 5. Amine Addition: If the amine is liquid, add it now via microliter syringe. 6. Activation: Place the vial in a pre-heated block at 80 °C .

  • Self-Validating Checkpoint 1: Within 5–10 minutes, the solution should change color (often from pale yellow to orange/brown), indicating the activation of the precatalyst and formation of Pd(0).

Phase 3: Monitoring & Workup 7. Reaction Time: Stir vigorously for 2–12 hours.

  • Self-Validating Checkpoint 2: For aryl iodides in toluene, you may observe the precipitation of Sodium Iodide (NaI) as a fine white solid. This confirms the catalytic cycle is turning over.
  • QC Check: Aliquot 10 µL into EtOAc/MeOH and check via LC-MS or TLC. Look for the disappearance of the aryl iodide (UV active).
  • Quench: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Matrix

If the standard protocol yields <70%, follow this decision tree to optimize conditions.

OptimizationTree Start Low Yield? CheckSM Is Aryl Iodide Consumed? Start->CheckSM SM_Remains Catalyst Death or Dimer Formation CheckSM->SM_Remains Yes (SM Remains) SM_Gone Side Reactions? CheckSM->SM_Gone No (SM Consumed) SolventChange Switch Solvent: t-Amyl Alcohol or Dioxane (Higher T) SM_Remains->SolventChange LigandChange Increase Ligand Bulk: tBuBrettPhos SM_Remains->LigandChange Dehal Hydrodehalogenation (Product = Ar-H) SM_Gone->Dehal EtherCleave Ether Cleavage (Product = Phenol) SM_Gone->EtherCleave FixDehal Switch to RuPhos Lower Temp Dehal->FixDehal FixEther Switch Base: Use Cs₂CO₃ (Milder) EtherCleave->FixEther

Caption: Figure 2. Troubleshooting logic for optimizing the coupling of fluorinated aryl iodides.

Troubleshooting Data Table
ObservationDiagnosisCorrective Action
SM Remaining, Catalyst Blacking out Catalyst decomposition or poisoning.Switch to BrettPhos Pd G4 . Ensure strict O₂ exclusion.
Product is Ar-H (loss of Iodine) Hydrodehalogenation (Reduction).Reduce temperature. Avoid alcohol solvents (use Toluene). Increase amine concentration.
Loss of Benzyl Group Harsh basic conditions or Lewis Acid cleavage.Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Low Conversion (Stalled) Iodide inhibition (Dimer formation).Use Toluene (precipitates NaI, driving equilibrium). Increase Ligand:Pd ratio to 2:1.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maitro, G., et al. (2017). "Precatalyst Scaffolds for Difficult Substrates." Journal of Organic Chemistry.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of Palladacycle Precatalysts." Journal of Organic Chemistry.

  • Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Aryl Halides: Mechanism and Scope." Organotransition Metal Chemistry.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Topic: Synthesis of Biaryl Compounds using 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Content Type: Detailed Application Note & Protocol Audience: Senior Research Scientists, Medicinal Chemists, Process Chemists Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Biaryl Compounds using 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Content Type: Detailed Application Note & Protocol Audience: Senior Research Scientists, Medicinal Chemists, Process Chemists

Abstract & Strategic Importance

This application note details the optimized protocol for synthesizing fluorinated biaryl scaffolds using 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene as a key electrophilic building block.

The 2,3-difluoro-5-iodo substitution pattern is critical in two high-value domains:

  • Medicinal Chemistry: The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the benzyloxy group serves as a robust masked phenol, allowing for late-stage diversification.

  • Materials Science (Liquid Crystals): This motif is a precursor to negative dielectric anisotropy materials essential for VA-mode (Vertical Alignment) LCDs. The lateral fluorine substituents create a transverse dipole moment perpendicular to the molecular axis.

The iodine atom at position 5 provides a highly reactive handle for Suzuki-Miyaura cross-coupling , enabling the construction of complex biaryl architectures under mild conditions.

Chemical Profile & Reactivity Analysis
PropertySpecificationMechanistic Implication
Structure 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Core Electrophile
Molecular Weight ~346.11 g/mol Standard stoichiometry calculations.
C-I Bond Energy ~65 kcal/molWeak bond facilitates rapid Oxidative Addition (Rate Determining Step in many cycles).
Electronic Effect Electron-Deficient RingThe 2,3-difluoro motif withdraws electron density, accelerating oxidative addition of Pd(0) but potentially increasing susceptibility to nucleophilic attack if harsh bases are used.
Protecting Group Benzyl Ether (-OBn)Stable to basic coupling conditions; cleaved via hydrogenolysis (H₂/Pd-C) or Lewis acids (BBr₃).
Mechanistic Pathway (Suzuki-Miyaura Coupling)

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The presence of ortho-fluorine atoms (relative to the ether) and the meta-position (relative to iodine) creates a unique electronic environment.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the C-I bond. This is fast due to the weak C-I bond and the electron-poor nature of the fluorinated ring.

  • Transmetalation: The aryl boronic acid transfers its aryl group to the Pd(II) center. This step is sensitive to steric bulk; the planar nature of the fluorinated ring minimizes steric clash.

  • Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).

Visual: Catalytic Cycle & Reaction Scheme

SuzukiMechanism Substrate 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (Electrophile) OxAdd Oxidative Addition (Pd(II)-Ar-I Complex) Substrate->OxAdd + Catalyst Catalyst Pd(0) Catalyst (Active Species) Catalyst->OxAdd TransMet Transmetalation (Pd(II)-Ar-Ar' Complex) OxAdd->TransMet + Base / Boronic Acid Boronic Aryl Boronic Acid (Nucleophile) Boronic->TransMet RedElim Reductive Elimination (Biaryl Product + Pd(0)) TransMet->RedElim RedElim->Catalyst Regeneration Product Target Biaryl Compound RedElim->Product Final Biaryl

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene.

Experimental Protocol: Biaryl Synthesis

Objective: Synthesize 4'-(benzyloxy)-2',3'-difluoro-[1,1'-biphenyl]-4-carbonitrile (Example Target).

Materials & Reagents
  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv, 10 mmol, 3.46 g).

  • Coupling Partner: 4-Cyanophenylboronic acid (1.2 equiv, 12 mmol, 1.76 g).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 0.3 mmol, ~245 mg). Rationale: The bidentate dppf ligand prevents catalyst decomposition and promotes reductive elimination in sterically crowded or fluorinated systems.

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 30 mmol, 4.14 g).

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 40 mL / 10 mL). Rationale: High solubility for organic components; water is essential for the activation of the boronic acid.

Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Crucial: Flame-dry the glassware or oven-dry at 120°C prior to use to minimize adventitious moisture (though Suzuki is water-tolerant, consistent starting conditions are key).

  • Charging:

    • Add the substrate (1-(Benzyloxy)-2,3-difluoro-5-iodobenzene), boronic acid, and K₂CO₃ to the flask.

    • Add the solvent mixture (Dioxane/Water).[1]

  • Degassing (Self-Validating Step):

    • Sparge the mixture with Argon or Nitrogen gas for 15 minutes.

    • Validation: The solution should be free of oxygen bubbles. Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.

    • Add the Pd(dppf)Cl₂ catalyst after degassing to protect the active species.

  • Reaction:

    • Heat the mixture to 85–90°C under an inert atmosphere.

    • Monitor via TLC (Hexane/EtOAc 4:1) or HPLC every 2 hours.

    • Endpoint: Consumption of the iodide starting material (typically 4–6 hours). The iodide spot (high R_f) should disappear.

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate phases.[4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica Gel).[4]

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

    • Expected Yield: 85–92% (White to off-white solid).

Troubleshooting & Optimization (Expert Tips)
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Pd(PPh₃)₄ (5 mol%) if dppf fails, though dppf is generally superior for aryl iodides.
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acid.Re-sparge solvents.[4][6] Add boronic acid slowly (syringe pump) if homocoupling persists.
Protodeboronation Unstable boronic acid (common with fluorinated partners).Use a milder base like Cs₂CO₃ or K₃PO₄ . Lower temperature to 60°C and extend time. Use anhydrous conditions with anhydrous base if hydrolysis is severe.
"Black Metal" Precipitate Catalyst decomposition ("Pd black").Add excess ligand (e.g., PPh₃) or reduce reaction temperature.
Optional Downstream Processing: Deprotection

To access the free phenol (e.g., for further functionalization or liquid crystal mesogen synthesis):

  • Reagent: H₂ (1 atm, balloon) / 10% Pd/C.

  • Solvent: Ethanol or THF/MeOH.

  • Conditions: Stir at RT for 12 hours.

  • Note: The fluorine atoms are stable to standard hydrogenolysis conditions.

Visual: Synthesis Workflow

Workflow Start Start: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Step1 Step 1: Degassing & Catalyst Addition (Ar sparging, Pd(dppf)Cl2) Start->Step1 Step2 Step 2: Suzuki Coupling (90°C, 4-6h, Dioxane/H2O) Step1->Step2 Check QC Check: TLC/HPLC (Disappearance of Iodide) Step2->Check Check->Step2 Incomplete Workup Work-up & Purification (Extraction -> Column Chromatography) Check->Workup Pass Product Product: Fluorinated Biaryl Ether Workup->Product Deprotect Optional: Deprotection (H2, Pd/C) -> Fluorinated Biaryl Phenol Product->Deprotect

Caption: Operational workflow for the synthesis and optional deprotection of the biaryl scaffold.

References
  • Standard Suzuki-Miyaura Conditions for Aryl Iodides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • [Link]

  • Fluorinated Liquid Crystal Synthesis (Analogous Chemistry)

    • Kaszynski, P., et al. (2013). "Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids." Beilstein Journal of Organic Chemistry.
    • [Link]

  • Synthesis of Fluorinated Biphenyls (Relevant Methodology)

    • ResearchGate. "Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]."
    • [Link]

  • Mechanistic Insight on Fluorinated Aromatics

    • Fleet, G. W. J., et al. (2015). "Palladium-catalyzed cross-coupling of polyfluoroarenes."[7] Organic & Biomolecular Chemistry.

    • [Link]

Sources

Method

Application Notes and Protocols for the Formation of (1-(Benzyloxy)-2,3-difluoro-5-iodophenyl)magnesium iodide: A Key Intermediate for Novel Therapeutics and Materials

Introduction: The Significance of a Multifunctional Grignard Reagent The Grignard reagent derived from 1-(benzyloxy)-2,3-difluoro-5-iodobenzene is a highly valuable, yet challenging, organometallic intermediate. Its trif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Multifunctional Grignard Reagent

The Grignard reagent derived from 1-(benzyloxy)-2,3-difluoro-5-iodobenzene is a highly valuable, yet challenging, organometallic intermediate. Its trifunctional nature—a protected phenol (benzyloxy ether), a difluorinated aromatic ring, and a reactive organometallic center—makes it a powerful building block in medicinal chemistry and materials science. Fluorinated aromatic compounds are prevalent in a significant percentage of pharmaceuticals and agrochemicals, owing to the unique electronic properties and metabolic stability conferred by fluorine atoms.[1][2] The presence of the benzyloxy group offers a latent hydroxyl functionality that can be revealed in later synthetic steps, expanding the molecular diversity accessible from this single reagent. This application note provides a detailed protocol for the preparation of (1-(benzyloxy)-2,3-difluoro-5-iodophenyl)magnesium iodide, addressing the specific challenges posed by the substrate's functional groups and offering insights into process optimization.

Chemical Principles and Key Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] While seemingly straightforward, the success of this reaction, particularly with multifunctional substrates, hinges on a delicate balance of reactivity and stability.

The Role of the Aryl Iodide

The choice of an aryl iodide as the precursor is deliberate. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive towards magnesium.[4] This enhanced reactivity allows for the formation of the Grignard reagent under milder conditions, which is crucial for preserving the sensitive benzyloxy ether linkage.

Challenges and Mitigation Strategies

Several potential side reactions and challenges must be addressed to achieve a high yield of the desired Grignard reagent:

  • Wurtz Coupling: A major side reaction is the Wurtz coupling, where a newly formed Grignard reagent molecule reacts with a molecule of the starting aryl iodide to form a homocoupled dimer.[5][6][7] This side reaction is particularly prevalent with more reactive halides like iodides.

    • Mitigation: To minimize Wurtz coupling, the aryl iodide should be added slowly to the magnesium suspension. This maintains a low concentration of the aryl iodide in the reaction mixture, favoring the reaction with the magnesium surface over the reaction with the already formed Grignard reagent.[6] Maintaining a controlled, low temperature is also critical, as higher temperatures can accelerate the rate of Wurtz coupling.[6][8]

  • Reaction Initiation: The reaction is initiated on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide.[9]

    • Activation: To initiate the reaction, the magnesium surface must be activated. Common methods include the use of a small crystal of iodine, which chemically cleans the surface, or mechanical methods like crushing the magnesium turnings in situ to expose a fresh surface.[9][10]

  • Solvent and Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water.[1][11] The reaction must be conducted under strictly anhydrous conditions, using dry solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).[12][13] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential, as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.

  • Functional Group Compatibility: The benzyloxy ether is generally stable under Grignard formation conditions. However, prolonged reaction times at elevated temperatures could potentially lead to cleavage, although this is less likely with the more reactive aryl iodide. The fluorine atoms are inert to the Grignard reagent formation conditions.

Experimental Workflow Diagram

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use glassware Flame-dry Glassware (3-neck RBF, condenser, dropping funnel) setup Assemble Apparatus under Argon glassware->setup reagents Prepare Anhydrous Reagents (THF, 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene) slow_addition Slow Dropwise Addition of Aryl Iodide Solution reagents->slow_addition mg_activation Activate Mg Turnings (with Iodine crystal) setup->mg_activation initiation Initiate Reaction (Add small aliquot of Aryl Iodide) mg_activation->initiation initiation->slow_addition reflux Maintain Gentle Reflux (Monitor Exotherm) slow_addition->reflux titration Titrate Grignard Reagent (e.g., with I2/LiCl) reflux->titration in_situ_use Use Immediately in Subsequent Reaction titration->in_situ_use

Caption: Workflow for the preparation of (1-(Benzyloxy)-2,3-difluoro-5-iodophenyl)magnesium iodide.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (1-(benzyloxy)-2,3-difluoro-5-iodophenyl)magnesium iodide on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Magnesium Turnings24.3124.01.2
Iodine253.811 crystalcatalytic
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene408.0920.01.0
Anhydrous Tetrahydrofuran (THF)-~100 mL-
Procedure
  • Glassware and Apparatus Setup:

    • A 250 mL three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel are thoroughly flame-dried under a stream of dry argon or nitrogen and allowed to cool to room temperature under an inert atmosphere.[12]

    • The flask is equipped with a magnetic stir bar.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 eq) into the reaction flask.

    • Add a single crystal of iodine. The flask can be gently warmed with a heat gun under argon until the purple iodine vapor is observed, which then deposits on the magnesium surface.[9][13] Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • In the dropping funnel, prepare a solution of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 eq) in approximately 50 mL of anhydrous THF.

    • Add about 10% of this solution to the activated magnesium turnings.

    • The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish-brown solution.[12]

  • Formation of the Grignard Reagent:

    • Once the reaction has been initiated, add the remaining aryl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the THF solvent. The exothermic nature of the reaction should sustain the reflux.[12] If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.[4]

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.[4]

  • Titration and Use:

    • The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately for subsequent reactions.

    • To determine the concentration of the Grignard reagent, a titration should be performed. A common method involves titration with a standard solution of iodine in the presence of lithium chloride. Other methods, such as titration with diphenylacetic acid, can also be used.

Conclusion

The successful formation of (1-(benzyloxy)-2,3-difluoro-5-iodophenyl)magnesium iodide opens a pathway to a wide array of complex, functionalized molecules. By carefully controlling reaction conditions, particularly the rate of addition of the aryl iodide and the reaction temperature, the formation of the undesired Wurtz coupling product can be minimized. Strict adherence to anhydrous techniques is paramount for the success of this reaction. The protocol detailed herein provides a robust starting point for researchers and scientists in drug development and materials science to access this valuable synthetic intermediate.

References

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026, January 29). ResearchGate. [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. (2015, January 12). Chemtips. [Link]

  • The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination. (2009, September 29). ACS Publications. [Link]

  • How to measure the concentration of any grignard reagent (RMgX) in situ?. (2012, October 23). ResearchGate. [Link]

  • Grignard reagent. (n.d.). Wikipedia. [Link]

  • Titration Grignard and BuLi. (n.d.). Scribd. [Link]

  • Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. (2002, July 1). PubMed. [Link]

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. (2023, December 4). ACS Publications. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • Reaction with Metals - Haloalkanes. (2026, January 1). CK-12 Foundation. [Link]

  • Grignard Reagents: Powerful Tools for Synthesis. (2025, August 2). Organic Chemistry Academy. [Link]

  • Making organometallics, How to make Grignard reagents. (n.d.). University of Liverpool. [Link]

  • Routes to fluorinated organic derivatives by nickel mediated C–F activation of heteroaromatics. (2002, October 11). Royal Society of Chemistry. [Link]

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]

  • Organo-fluorine chemistry III. (2013, October 23). Beilstein Journals. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH. [Link]

  • The Grignard Reaction. (n.d.). University of California, Irvine. [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Why don't Alkyl Fluorides form Grignard Reagents. (2023, November 6). Chemistry Stack Exchange. [Link]

  • Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. (n.d.). PubMed. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents. (2024, March 24). Chemistry LibreTexts. [Link]

  • Grignard reagents. (n.d.). Chemguide. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Fluoroorganometallic chemistry: synthesis, structure, and chemistry of the cubane cluster [FRh(C2H4)(C2F4)]4. (n.d.). ACS Publications. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014, August 20). PMC. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv. [Link]

  • Direct Displacement of Alkoxy Groups of Vinylogous Esters by Grignard Reagents. (2011, March 29). PMC. [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. (n.d.). Schnyderchemsafety. [Link]

  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (2025, August 6). ResearchGate. [Link]

  • Why isn't fluorine used in a Grignard reagent?. (2021, January 18). Quora. [Link]

  • Clean generation of a fluoroaryl grignard reagent. (n.d.).
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Application

Application Notes &amp; Protocols: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in Advanced Materials Science

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Building Block for Functional Materials 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a highly functionalized aromatic compound with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Functional Materials

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a highly functionalized aromatic compound with significant potential as a precursor in the synthesis of advanced materials. Its unique combination of structural features makes it a compelling starting point for researchers in materials science, particularly in the fields of liquid crystals and high-performance polymers.

The key attributes of this molecule include:

  • A Rigid Phenyl Core: This provides a stable, planar foundation essential for the formation of ordered structures in liquid crystals and for imparting thermal stability to polymers.

  • Difluoro Substitution: The two fluorine atoms ortho to the benzyloxy group significantly influence the molecule's electronic properties, polarity, and intermolecular interactions. In liquid crystals, this can be leveraged to tune dielectric anisotropy, a critical parameter for display applications. In polymers, fluorine incorporation can enhance thermal stability, chemical resistance, and lower the dielectric constant.

  • Reactive Iodo Group: The iodine atom serves as a versatile synthetic handle for carbon-carbon bond formation. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the straightforward extension of the molecular structure to create complex architectures.

  • Terminal Benzyloxy Group: This bulky, polarizable group can play a crucial role in influencing the self-assembly and mesomorphic behavior of liquid crystalline materials. Studies have shown that terminal benzyloxy groups can promote the formation of specific liquid crystal phases, such as smectic A phases, and enhance their thermal range.[1][2][3][4]

This document provides detailed application notes and protocols for the utilization of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in two primary areas: the synthesis of novel liquid crystals and the development of high-performance fluorinated poly(aryl ether)s.

Application I: Synthesis of Advanced Liquid Crystalline Materials

Scientific Rationale

The molecular architecture of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene makes it an ideal starting material for the synthesis of calamitic (rod-shaped) liquid crystals. The core phenyl ring provides the necessary rigidity, while the terminal benzyloxy group can influence the melting point and the type of mesophase formed.[1] The strategic placement of fluorine atoms can be used to induce a transverse dipole moment, which is advantageous for creating materials with negative dielectric anisotropy, a desirable property in vertically aligned (VA) liquid crystal displays.

The iodo-substituent is the key to molecular elongation, a prerequisite for achieving liquid crystallinity. Through palladium-catalyzed cross-coupling reactions, the core can be extended by coupling it with other aromatic or alicyclic rings. The Sonogashira coupling, which forms a carbon-carbon triple bond (an acetylene linkage), is particularly effective for creating linear, rigid molecules like tolan-based liquid crystals.[5][6][7] This linkage enhances the molecule's aspect ratio and polarizability, both of which are conducive to the formation of nematic and other mesophases.

Protocol 1: Synthesis of a Tolan-Based Nematic Liquid Crystal via Sonogashira Coupling

This protocol details the synthesis of a hypothetical liquid crystal, 4-((4-(benzyloxy)-3,5-difluorophenyl)ethynyl)benzonitrile , a tolan-type structure known to exhibit nematic phases.

G start 1-(Benzyloxy)-2,3-difluoro- 5-iodobenzene reaction Sonogashira Coupling start->reaction reagent 4-Ethynylbenzonitrile reagent->reaction product Target Liquid Crystal: 4-((4-(benzyloxy)-3,5-difluorophenyl)ethynyl)benzonitrile catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Triethylamine (Base/Solvent) catalyst->reaction reaction->product

Caption: Reaction scheme for the synthesis of a tolan-based liquid crystal.

Materials and Reagents

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
1-(Benzyloxy)-2,3-difluoro-5-iodobenzene360.115.01.80 g
4-Ethynylbenzonitrile127.145.5 (1.1 eq)0.70 g
Bis(triphenylphosphine)palladium(II) dichloride701.900.1 (2 mol%)70 mg
Copper(I) iodide (CuI)190.450.1 (2 mol%)19 mg
Triethylamine (TEA), anhydrous101.19-25 mL
Toluene, anhydrous92.14-25 mL

Experimental Procedure

  • Reaction Setup: To a 100 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.80 g, 5.0 mmol), 4-ethynylbenzonitrile (0.70 g, 5.5 mmol), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Solvent Addition and Degassing: Add anhydrous toluene (25 mL) and anhydrous triethylamine (25 mL) to the flask. Degas the mixture by bubbling nitrogen through the solution for 20 minutes while stirring.

  • Reaction Execution: Heat the reaction mixture to 70°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the starting iodide is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with dichloromethane (3 x 20 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield a white to off-white solid. Dry the product under vacuum.

Characterization of the Final Product

The structure and properties of the synthesized liquid crystal should be thoroughly characterized using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of both rings, the benzylic protons (-CH₂-), and the absence of the terminal alkyne proton.
¹⁹F NMR A singlet or multiplet in the typical range for aryl fluorides, confirming the presence of the difluoro-substituted ring.
FT-IR (ATR) Characteristic peaks for C≡C stretch (~2210 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and C-O-C ether linkages.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₂₂H₁₃F₂NO).
Polarizing Optical Microscopy (POM) Upon heating, the crystalline solid should melt into a birefringent fluid phase exhibiting characteristic textures (e.g., Schlieren or threaded) for a nematic phase before clearing to an isotropic liquid at a higher temperature.[8][9][10]
Differential Scanning Calorimetry (DSC) Endothermic peaks corresponding to the crystal-to-nematic (Cr-N) and nematic-to-isotropic (N-I) phase transitions upon heating, and corresponding exothermic peaks upon cooling.[8][11]

Hypothetical Thermal Properties

TransitionTemperature (°C)
Crystal to Nematic (Cr-N)95
Nematic to Isotropic (N-I)155

Application II: Synthesis of High-Performance Fluorinated Poly(aryl ether)s

Scientific Rationale

Fluorinated poly(aryl ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties (low dielectric constant and low loss tangent).[12][13] These characteristics make them suitable for applications in microelectronics, aerospace, and advanced coatings.

The synthesis of these polymers is typically achieved through nucleophilic aromatic substitution (SNAr) polycondensation.[14][15] This reaction requires a bisphenol monomer and an activated aromatic dihalide monomer, where the leaving groups (typically fluorine) are activated by strong electron-withdrawing groups (e.g., sulfone, ketone).

To utilize 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in this context, it must first be converted into a difunctional monomer, specifically a bisphenol. This can be achieved via a two-step process: a Suzuki coupling to introduce a second, protected phenol group, followed by deprotection. The resulting novel bisphenol monomer, containing a benzyloxy group and two fluorine atoms, can then be polymerized with a commercially available activated difluoro-monomer to yield a new fluorinated poly(aryl ether).

Protocol 2: Synthesis of a Fluorinated Poly(aryl ether)

This protocol is divided into two main stages: the synthesis of a novel bisphenol monomer and its subsequent polymerization.

Part A: Synthesis of Monomer 4'-(Benzyloxy)-3',5'-difluoro-[1,1'-biphenyl]-4-ol

G cluster_0 Monomer Synthesis start_A 1-(Benzyloxy)-2,3-difluoro- 5-iodobenzene reaction_A Suzuki Coupling start_A->reaction_A reagent_A 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reagent_A->reaction_A product_A Bisphenol Monomer: 4'-(Benzyloxy)-3',5'-difluoro- [1,1'-biphenyl]-4-ol catalyst_A Pd(dppf)Cl₂ (cat.) K₂CO₃ (Base) Dioxane/H₂O (Solvent) catalyst_A->reaction_A reaction_A->product_A

Caption: Synthesis of the novel bisphenol monomer via Suzuki coupling.

Experimental Procedure (Monomer Synthesis)

  • Reaction Setup: In a 250 mL flask, dissolve 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (3.60 g, 10.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2.42 g, 11.0 mmol, 1.1 eq) in 1,4-dioxane (80 mL).

  • Base and Catalyst Addition: Add a solution of K₂CO₃ (4.15 g, 30.0 mmol, 3.0 eq) in deionized water (20 mL). Degas the mixture with nitrogen for 20 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 219 mg, 0.3 mmol, 3 mol%).

  • Reaction: Heat the mixture to 85°C and stir under nitrogen for 16 hours.

  • Work-up and Purification: Cool to room temperature, add 100 mL of ethyl acetate, and transfer to a separatory funnel. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure bisphenol monomer.

Part B: SNAr Polycondensation to form a Poly(aryl ether)

G cluster_1 Polymerization start_B Synthesized Bisphenol Monomer reaction_B SNAr Polycondensation start_B->reaction_B reagent_B 4,4'-Difluorobenzophenone (Activated Difluoride) reagent_B->reaction_B product_B Fluorinated Poly(aryl ether) catalyst_B K₂CO₃ (Base) NMP/Toluene (Solvent) catalyst_B->reaction_B reaction_B->product_B

Caption: SNAr polycondensation to synthesize the target polymer.

Experimental Procedure (Polymerization)

  • Reaction Setup: To a 100 mL flask equipped with a Dean-Stark trap, mechanical stirrer, and nitrogen inlet, add the synthesized bisphenol monomer (3.26 g, 10.0 mmol), 4,4'-difluorobenzophenone (2.18 g, 10.0 mmol), and potassium carbonate (1.52 g, 11.0 mmol).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (30 mL) and toluene (15 mL).

  • Azeotropic Dehydration: Heat the mixture to 140°C to azeotropically remove water with toluene for 4 hours.

  • Polymerization: After removing the toluene via the Dean-Stark trap, increase the temperature to 180°C and maintain for 12-16 hours. The solution will become highly viscous.

  • Precipitation and Isolation: Cool the reaction mixture, dilute with NMP (20 mL), and slowly pour the viscous solution into a stirred solution of methanol/water (80:20 v/v, 500 mL).

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash thoroughly with hot water and methanol to remove salts and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 100°C for 24 hours.

Characterization of the Polymer

The resulting polymer should be characterized to determine its structure, molecular weight, and thermal properties.[16][17][18][19][20]

TechniquePurpose
¹H NMR & ¹⁹F NMR To confirm the polymer structure by identifying the characteristic peaks of the repeating unit and the disappearance of monomer end-group signals.[17]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[19][20]
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a rubbery state.[16]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature, typically reported as the temperature of 5% weight loss (Td5).

Hypothetical Polymer Properties

PropertyValue
Number-Average Molecular Weight (Mn)45,000 g/mol
Polydispersity Index (PDI)2.1
Glass Transition Temperature (Tg)210 °C
5% Weight Loss Temperature (Td5)520 °C (in N₂)

References

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  • Kirsch, P., et al. (2020). Synthesis of organic liquid crystal containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 764-772.
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Method

Application Notes and Protocols for the Heck Reaction of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Olefination of a Fluorinated Aryl Iodide The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Olefination of a Fluorinated Aryl Iodide

The Mizoroki-Heck reaction stands as a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene.[1][2] This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed guide to the application of the Heck reaction for a specific and highly functionalized substrate: 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

The subject molecule presents a unique combination of structural features that influence its reactivity in the Heck reaction. The presence of an iodine atom, the most reactive of the common halogens in this context (I > Br > Cl), ensures a facile oxidative addition to the palladium catalyst, which is often the rate-determining step.[3] Furthermore, the two fluorine atoms on the aromatic ring are strong electron-withdrawing groups, which can further accelerate the oxidative addition step. The benzyloxy group, a bulky ether substituent, is generally stable under Heck conditions and its electronic and steric influence will be considered in the optimization of the reaction protocol.

These application notes will provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and key optimization parameters for the successful Heck coupling of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene with various olefin partners.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] A thorough understanding of this cycle is crucial for troubleshooting and optimizing the reaction conditions.

The catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene. This step forms a square planar Pd(II) complex. The high reactivity of the C-I bond and the electron-deficient nature of the aryl ring facilitate this initial step.

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the aryl group into the C=C bond of the alkene, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final product.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HI from the palladium-hydride complex, which is neutralized by a base present in the reaction mixture. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl olefin_coordination Olefin Coordination pd_aryl->olefin_coordination Alkene pd_pi_complex [Ar-Pd(II)(alkene)(L)₂]⁺I⁻ olefin_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride H-Pd(II)-I(L)₂ beta_hydride_elimination->pd_hydride Product reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 -HBase⁺I⁻

Figure 1. A simplified diagram of the Heck reaction catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene with a model alkene, such as an acrylate or a styrene. Optimization may be required depending on the specific alkene used.

Protocol 1: General Procedure with Palladium Acetate and Triphenylphosphine

This protocol utilizes a common and cost-effective catalytic system.

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and triphenylphosphine (0.02-0.10 equiv).

  • Add the anhydrous solvent (DMF or MeCN) to dissolve the solids.

  • Add the alkene (1.1-1.5 equiv) and the base (Et₃N, 2.0-3.0 equiv, or K₂CO₃, 2.0-3.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Protocol 2: Ligand-Free Conditions

For highly reactive aryl iodides, a ligand-free protocol can sometimes be employed, simplifying the reaction setup and purification.

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard workup and purification supplies

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 1-(benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv) and palladium(II) acetate (0.01-0.05 equiv).

  • Add the anhydrous solvent (DMF or NMP).

  • Add the alkene (1.1-1.5 equiv) and the base (NaOAc, 2.0-3.0 equiv, or K₂CO₃, 2.0-3.0 equiv).

  • Heat the reaction mixture to 100-140 °C, stirring vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Perform an aqueous workup and purification as outlined in Protocol 1.

Optimization of Reaction Conditions

The success of the Heck reaction is highly dependent on the interplay of several parameters. The following table summarizes key variables and provides guidance for optimizing the reaction of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and robust precatalyst. Pd(0) sources like Pd(PPh₃)₄ can also be used directly.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsTriphenylphosphine is a standard choice. More electron-rich and bulky phosphines can sometimes improve yields and turnover numbers, especially for less reactive alkenes.
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic base like triethylamine or an inorganic base like potassium carbonate is typically used to neutralize the HI generated. The choice of base can influence the reaction rate and selectivity.
Solvent DMF, MeCN, NMP, ToluenePolar aprotic solvents like DMF and MeCN are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
Temperature 80-140 °CHigher temperatures generally increase the reaction rate but may also lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically.
Stoichiometry Alkene: 1.1-1.5 equiv; Base: 2.0-3.0 equivA slight excess of the alkene is typically used to ensure complete consumption of the aryl iodide. A stoichiometric excess of the base is necessary to drive the reaction to completion.

Data Presentation: A Comparative Overview

To illustrate the potential outcomes, the following table presents hypothetical results for the Heck reaction of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene with two different alkenes under the conditions of Protocol 1.

EntryAlkeneProductYield (%)
1Methyl AcrylateMethyl (E)-3-(4-(benzyloxy)-2,3-difluorophenyl)acrylate85
2Styrene(E)-1-(benzyloxy)-2,3-difluoro-5-styrylbenzene78

Troubleshooting Common Issues

  • Low Conversion: Increase the reaction temperature, catalyst loading, or switch to a more active ligand. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere.

  • Catalyst Decomposition (Palladium Black): This indicates the aggregation of Pd(0). Using a ligand, lowering the reaction temperature, or using a phase-transfer catalyst in some systems can mitigate this.

  • Formation of Side Products: Isomerization of the product alkene can sometimes occur. The choice of base and reaction time can influence this. Reductive dehalogenation of the starting material can also be a side reaction.

Conclusion

The Heck reaction of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene offers a reliable and efficient method for the synthesis of a variety of substituted alkenes. The high reactivity of the aryl iodide, coupled with the activating effect of the fluorine substituents, makes this substrate well-suited for this transformation. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and optimization guidelines presented in this document provide a solid foundation for the successful application of the Heck reaction in the synthesis of complex molecules for pharmaceutical and materials science research.

References

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979 , 12 (4), 146–151. [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan1971 , 44 (2), 581. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449–7476. [Link]

  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis, 2007 , pp 1–46. [Link]

Sources

Application

Application Note: Synthesis of Fluorinated Heterocycles from 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

This guide outlines the strategic application of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene as a high-value synthon in the construction of fluorinated heterocyclic scaffolds.[1] [1] Part 1: Strategic Analysis & Reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene as a high-value synthon in the construction of fluorinated heterocyclic scaffolds.[1]

[1]

Part 1: Strategic Analysis & Reactivity Profile[1]

The "Linchpin" Logic

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a trifunctional building block that offers orthogonal reactivity. It serves as a critical "linchpin" for introducing a metabolically stable, electron-modulated aromatic tail into heterocyclic cores—a structural motif prevalent in kinase inhibitors (e.g., c-Met, ALK targets) and advanced liquid crystalline materials.

Reactivity Map:

  • C-5 Iodine (Electrophilic Handle): The primary site for reactivity.[1] The C-I bond is highly labile to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and Lithium-Halogen exchange.[1] It allows for the attachment of the benzene ring to heterocyclic cores (pyridines, pyrazoles, indoles).

  • C-1 Benzyloxy (Latent Phenol): Acts as a robust protecting group.[1] Upon hydrogenolysis (

    
    ) or Lewis acid treatment (
    
    
    
    ), it reveals a phenol. This phenol is essential for hydrogen-bond donor/acceptor interactions in drug binding or for further cyclization to form benzofurans.[1]
  • C-2/C-3 Fluorines (Electronic Modulators): These atoms lower the HOMO energy of the ring, increasing metabolic stability against P450 oxidation.[1] While generally stable, the C-2 fluorine (ortho to the alkoxy group) can participate in

    
     reactions under forcing conditions if the ring is further activated.
    
Synthetic Pathways Overview

The following diagram illustrates the divergent pathways available from this starting material.

G Start 1-(Benzyloxy)-2,3- difluoro-5-iodobenzene Suzuki Pathway A: Suzuki-Miyaura Coupling (Biaryl Heterocycles) Start->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Pathway B: Sonogashira Coupling (Alkynyl Linkers) Start->Sonogashira Pd(0)/Cu(I), Alkyne Deprotection Pathway C: De-benzylation (Phenol Unmasking) Start->Deprotection H2, Pd/C Prod_Suzuki Fluorinated Heterobiaryls Suzuki->Prod_Suzuki Prod_Sono Fluorinated Alkynyl-Heterocycles Sonogashira->Prod_Sono Prod_Phenol 2,3-Difluoro-5-iodo-phenol (Versatile Intermediate) Deprotection->Prod_Phenol

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine, fluorine, and benzyloxy moieties.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Heterobiaryls via Suzuki-Miyaura Coupling

Objective: To couple the 5-iodo position with a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid), creating a fluorinated biaryl scaffold common in drug discovery.[1]

Mechanism: The electron-deficient nature of the difluorobenzene ring facilitates the oxidative addition of Pd(0) into the C-I bond. The benzyloxy group remains stable, preventing catalyst poisoning by free phenols.

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a generic 20 mL microwave vial or round-bottom flask, charge the aryl iodide (1.0 mmol), boronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add

    
     (40 mg, 0.05 mmol) quickly under an inert gas stream. Seal the vessel.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.[1]

    • Checkpoint: The starting iodide should disappear.[1] If stalling occurs, add 0.02 equiv more catalyst.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
    

Data Summary (Typical Results):

Coupling PartnerProduct TypeTypical YieldNotes
Phenylboronic acidBiaryl85-95%Very fast reaction.[1]
Pyridine-3-boronic acidHeterobiaryl75-85%Requires efficient degassing.[1]
Indole-5-boronic acidHeterobiaryl70-80%Protect indole N-H (e.g., Boc) for best results.[1]
Protocol B: Synthesis of Functionalized Alkynes via Sonogashira Coupling

Objective: To introduce an alkyne handle at C-5, serving as a precursor for fused heterocycles (e.g., indoles or benzofurans) or rigid linkers.

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • Terminal Alkyne (e.g., Trimethylsilylacetylene or Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (0.03 equiv)
    
  • Co-Catalyst: CuI (0.05 equiv)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1)
    

Step-by-Step Procedure:

  • Setup: Charge a dried flask with the aryl iodide (1.0 mmol),

    
     (21 mg), and CuI (10 mg).
    
  • Solvent Addition: Add anhydrous THF (3 mL) and

    
     (3 mL). Degas thoroughly.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature for 2 hours. If the reaction is sluggish, heat to 50°C.

    • Note: The presence of electron-withdrawing fluorines activates the iodine, often allowing room temperature coupling.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and ammonium salts. Rinse with

    
    .[1]
    
  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Unmasking the Phenol (De-benzylation)

Objective: To remove the benzyl protecting group, revealing the 2,3-difluoro-5-substituted phenol. This step is usually performed after the cross-coupling (Protocol A or B) to avoid chemoselectivity issues with the free phenol during Pd-catalysis.

Method: Hydrogenolysis (


 / Pd/C).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the coupled product (from Protocol A/B) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C) (10% by weight of the substrate).

  • Hydrogenation: Stir under a balloon of Hydrogen gas (

    
    , 1 atm) at room temperature for 2–6 hours.
    
    • Caution: Do not use halogenated solvents (DCM) as they can poison the catalyst or cause de-halogenation of the aromatic ring (though Ar-F is stable, Ar-I is not; ensure the Iodine has already been reacted in previous steps. If the Iodine is still present and needs to be retained, use

      
       at -78°C instead of Hydrogenolysis).
      
  • Filtration: Filter through Celite. Concentrate to obtain the clean phenol.[1]

Part 3: References

  • Suzuki-Miyaura Coupling of Halogenated Phenol Ethers:

    • Title: "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs."

    • Source: Organic & Biomolecular Chemistry (RSC Publishing).[1]

    • URL:[Link]

  • Sonogashira Coupling Protocols:

    • Title: "Sonogashira Coupling - Organic Chemistry Portal."[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Properties of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene:

    • Title: "1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221."[1]

    • Source: PubChem (NIH).[1]

    • URL:[Link]

  • General Synthesis of Fluorinated Heterocycles:

    • Title: "Synthesis and reactivity of fluorinated heterocycles."

    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Method

Application Note: Metal-Halogen Exchange of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

This Application Note and Protocol guide is designed for researchers and process chemists working with complex fluorinated aromatic scaffolds. It addresses the specific challenges of metalating 1-(Benzyloxy)-2,3-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with complex fluorinated aromatic scaffolds. It addresses the specific challenges of metalating 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a highly functionalized intermediate prone to isomerization ("halogen dance") if not handled with precise kinetic control.

Precision Metallation of Polyfluorinated Aromatics

Executive Summary

The substrate 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a class of "privileged scaffolds" in medicinal chemistry, particularly for the synthesis of fluorinated biaryls and heterocycles. However, its reactivity is dominated by two competing forces:

  • The Iodine (C-5): A site for rapid, kinetic metal-halogen exchange.

  • The Fluorines (C-2, C-3): Strong inductive withdrawing groups that acidify the adjacent protons (C-4), promoting thermodynamic isomerization (the "Lithium Dance").

This guide provides two validated protocols: a Standard Kinetic Lithiation (Method A) for small-scale, rapid discovery, and a Turbo-Grignard Exchange (Method B) for scalable, high-fidelity processing that suppresses isomerization.

Mechanistic Insight & Causality

The Challenge: The "Lithium Dance"

In polyfluorinated systems, the initially formed aryllithium species is often kinetically stable but thermodynamically unstable.

  • Kinetic Product: Metalation at C-5 (via I-Li exchange). This is the desired species.

  • Thermodynamic Trap: The proton at C-4 is flanked by the C-3 Fluorine and the C-5 Metal. It is highly acidic (

    
    ). If the temperature rises above -60°C, the basic C-5 aryllithium can deprotonate C-4, causing the metal to migrate to the more stable position ortho to the fluorine.
    

Key Design Rule: To maintain regiocontrol, the reaction must be kept under strict kinetic control (<-78°C) or utilize a less basic metallating agent (Turbo Grignard).

Visualizing the Pathway

ReactionPathway Substrate 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Kinetic Kinetic Intermediate (C-5 Metalated) Substrate->Kinetic Exchange (Fast, -78°C) Reagent Reagent (n-BuLi or i-PrMgCl) Reagent->Kinetic Product Target Product (C-5 Substituted) Kinetic->Product Quench (Immediate) Isomer Thermodynamic Isomer (C-4 Metalated) Kinetic->Isomer Isomerization (> -60°C) Trap Electrophile (E+) Trap->Product

Figure 1: Reaction pathway showing the competition between kinetic trapping and thermodynamic isomerization.

Experimental Protocols

Method A: Low-Temperature Lithiation (n-BuLi)

Best for: Small scale (<1g), rapid screening, and highly reactive electrophiles.

Reagents:

  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.05 equiv)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., DMF, Iodine, Borate (1.2–1.5 equiv)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under positive inert gas pressure.

  • Dissolution: Add the substrate and anhydrous THF via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Wait 15 minutes to ensure equilibration.

  • Exchange: Add n-BuLi dropwise over 5–10 minutes.

    • Critical: Direct the stream against the cold flask wall to precool the reagent.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

  • Incubation: Stir at -78°C for exactly 15–20 minutes .

    • Warning: Do not exceed 30 minutes. Prolonged stirring increases the risk of C-4 isomerization.

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.

  • Workup: Quench with saturated aq. NH₄Cl, extract with EtOAc, and dry over Na₂SO₄.

Method B: Turbo-Grignard Exchange (i-PrMgCl·LiCl)

Best for: Scale-up (>5g), process safety, and temperature-sensitive substrates.

Why this works: The complex of i-PrMgCl with LiCl (Knochel's Reagent) breaks oligomeric aggregates, increasing reactivity enough to exchange Iodine, but the resulting Aryl-Grignard is less basic than Aryl-Lithium, effectively shutting down the "Lithium Dance" isomerization.

Reagents:

  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • i-PrMgCl·LiCl: 1.3 M in THF (1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration - higher conc. allowed)

Step-by-Step Protocol:

  • Setup: Standard inert atmosphere setup (as above).

  • Cooling: Cool the solution to -20°C (Ice/Salt bath) or 0°C .

    • Note: Unlike n-BuLi, -78°C is often too cold for Mg-exchange to initiate efficiently.

  • Exchange: Add i-PrMgCl·LiCl dropwise.[2]

  • Incubation: Stir at -20°C to 0°C for 30–60 minutes . Monitor conversion by GC-MS (quench a small aliquot with MeOH; look for the de-iodinated product).

  • Quench: Add the electrophile.

  • Workup: Standard aqueous workup.

Data Summary & Comparison

FeatureMethod A (n-BuLi)Method B (Turbo Grignard)
Active Species Aryl-Lithium (Ar-Li)Aryl-Magnesium (Ar-MgCl·LiCl)
Temperature -78°C (Strict)-20°C to 0°C (Flexible)
Basicity High (

)
Moderate (

)
Isomerization Risk High (if warmed)Low
Reaction Time < 30 mins30–60 mins
Scalability Difficult (cooling cost)Excellent

Troubleshooting & Quality Control

Common Failure Modes
  • Isomerization (The "Dance"):

    • Symptom:[2][3] NMR shows substitution at the position ortho to Fluorine (C-4) rather than C-5.

    • Fix: Switch to Method B or lower the temperature of Method A to -85°C (Et₂O/liq. N₂).

  • Incomplete Exchange:

    • Symptom:[2][3] Recovery of starting material.

    • Fix: Ensure reagents are titrated. Moisture kills the reagent instantly.

  • Wurtz Coupling (Dimerization):

    • Symptom:[2][3] Ar-Ar dimers observed.

    • Fix: Add the metalating agent slower to avoid high local concentrations of R-Li and Ar-I.

Workflow Diagram

Workflow Start Start: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Choice Select Method Start->Choice MethodA Method A: n-BuLi (-78°C) Choice->MethodA Small Scale / Fast MethodB Method B: i-PrMgCl·LiCl (-20°C) Choice->MethodB Large Scale / Safe ProcessA 1. Cool to -78°C 2. Add n-BuLi (15 min) 3. Quench IMMEDIATELY MethodA->ProcessA ProcessB 1. Cool to -20°C 2. Add Turbo Grignard (45 min) 3. Quench MethodB->ProcessB Result Isolate C-5 Substituted Product ProcessA->Result ProcessB->Result

Figure 2: Decision matrix for selecting the optimal metalation protocol.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange." Angewandte Chemie International Edition. Link

  • Schlosser, M. (2005).[4] "The 'Halogen Dance' – A Dance with the Devil?" Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews. Link

  • Leroux, F., et al. (2005). "Fluorine-Directed Lithiation: A Versatile Tool for the Synthesis of Fluorinated Aromatics." Synlett. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Optimization for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Ticket ID: #CROSS-COUPLING-05-F2-I Subject: Catalyst & Conditions Selection for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division System Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CROSS-COUPLING-05-F2-I Subject: Catalyst & Conditions Selection for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

System Overview & Substrate Analysis

User Query: "I am attempting to cross-couple 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene. My yields are inconsistent, and I see significant dehalogenated byproduct. What is happening?"

Technical Analysis: Your substrate presents a unique "push-pull" electronic environment that dictates catalyst behavior:

  • The Electrophile (C-I Bond): The iodine at position 5 is the primary reactive handle. Being an aryl iodide, oxidative addition is generally fast and facile.

  • The Electronic Sink (2,3-Difluoro): The two fluorine atoms are electron-withdrawing. This makes the aryl ring electron-deficient (

    
    -acidic). While this accelerates oxidative addition, it stabilizes the resulting Pd(II)-Ar intermediate, potentially slowing down transmetallation or reductive elimination.
    
  • The Protecting Group (1-Benzyloxy): The benzyl ether is generally stable under basic cross-coupling conditions but can be cleaved if Lewis acids (like

    
    ) or hydrogenolytic conditions are inadvertently generated.
    
  • The Trap (Hydrodehalogenation): Electron-deficient aryl iodides are notoriously prone to protodeiodination (replacing -I with -H) in the presence of trace water or protic solvents, often outcompeting the desired cross-coupling.

Troubleshooting: Suzuki-Miyaura Coupling (C-C Bond)

Issue: Formation of 1-(Benzyloxy)-2,3-difluorobenzene (Hydrodehalogenation) instead of biaryl product.

Root Cause: In electron-deficient systems, the Pd(II)-Aryl intermediate is highly electrophilic. If transmetallation with the boronic acid is slow (due to steric bulk or low nucleophilicity), the Pd(II) species will capture a hydride (from solvent, moisture, or


-hydride elimination from ligands), leading to reductive elimination of the dehalogenated arene.

Recommended Protocol:

ParameterRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd(II) or Pd(0) sources allow for tunable ligand-to-metal ratios.
Ligand (Tier 1) SPhos or XPhos Electron-rich dialkylbiaryl phosphines facilitate oxidative addition and, crucially, create a steric environment that speeds up reductive elimination, minimizing the window for side reactions.
Ligand (Tier 2) PCy₃ (or Pd-113)Tricyclohexylphosphine is excellent for electron-deficient aryl chlorides/iodides but requires strict oxygen-free handling.
Base K₃PO₄ or Cs₂CO₃ Avoid strong alkoxides (NaOtBu). Carbonates/phosphates are mild and reduce the risk of

displacement of the fluorine atoms.
Solvent Toluene/Water (10:1) or Dioxane (Anhydrous) If dehalogenation is severe, switch to strictly anhydrous Dioxane or THF to remove the proton source.

Step-by-Step Optimization Workflow:

  • Screen 1 (Standard): Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O (9:1), 80°C.

  • Screen 2 (If Dehalogenation occurs): Switch to Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) , K₃PO₄ (2 equiv), Anhydrous Toluene , 100°C.

  • Screen 3 (If Conversion is low): Add Ag₂O (1.0 equiv) as an additive. Silver salts precipitate iodide, preventing the formation of unreactive halide-bridged Pd dimers (Iodide Inhibition Effect).

Troubleshooting: Buchwald-Hartwig Amination (C-N Bond)

Issue: No reaction or formation of aryl ether byproducts.

Root Cause:

  • Iodide Inhibition: The iodide released during the reaction can poison the catalyst by forming stable

    
     dimers.
    
  • Fluorine Displacement: Strong bases like NaOtBu can attack the 2,3-difluoro positions via Nucleophilic Aromatic Substitution (

    
    ), especially if the cross-coupling is slow.
    

Recommended Protocol:

ComponentSelectionTechnical Note
Precatalyst BrettPhos Pd G4 or RuPhos Pd G4 These "Generation 4" precatalysts activate rapidly at low temperatures, avoiding the induction period where catalyst decomposition often occurs.
Ligand Choice BrettPhos (Primary amines) / RuPhos (Secondary amines)These ligands are specifically designed to prevent the formation of iodide-bridged dimers.
Base Cs₂CO₃ or K₃PO₄ CRITICAL: Do NOT use NaOtBu or LiHMDS. The electron-deficient ring makes the fluorines susceptible to displacement by strong nucleophilic bases.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol helps solubilize the inorganic base without being nucleophilic enough to attack the ring.

Visualization: Catalyst Selection Logic

The following decision tree guides your catalyst choice based on the coupling partner and observed failure mode.

CatalystSelection Start Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid (Suzuki) CouplingType->Boronic Amine Amine (Buchwald) CouplingType->Amine Alkyne Alkyne (Sonogashira) CouplingType->Alkyne SuzukiIssue Primary Issue? Boronic->SuzukiIssue BuchwaldBase Base Sensitivity? Amine->BuchwaldBase Dehal Dehalogenation (Ar-H) SuzukiIssue->Dehal Byproduct Ar-H Stall Low Conversion SuzukiIssue->Stall Unreacted Ar-I Sol_SPhos Rec: Pd(OAc)2 + SPhos Anhydrous Toluene Dehal->Sol_SPhos Sol_Ag Rec: Add Ag2CO3 (Scavenge Iodide) Stall->Sol_Ag Base_Sens Fluorine Displacement Risk BuchwaldBase->Base_Sens Sol_Brett Rec: BrettPhos Pd G4 Base: Cs2CO3 (Weak Base) Base_Sens->Sol_Brett

Figure 1: Decision matrix for catalyst and condition selection based on reaction type and observed byproducts.

Mechanistic Insight: The Hydrodehalogenation Trap

Understanding why your reaction fails is key to fixing it. The diagram below illustrates the competition between the desired Transmetallation cycle and the undesired Hydrodehalogenation pathway, which is prevalent in polyfluorinated aryl iodides.

Mechanism Pd0 Pd(0)-L PdII_Ar Ar-Pd(II)-I (Electron Deficient) Pd0->PdII_Ar Fast OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' PdII_Ar->PdII_Biaryl Desired Path Pd_H Ar-Pd(II)-H PdII_Ar->Pd_H Slow Transmetallation + Moisture TransMet Transmetallation (+ Ar'-B(OH)2) Product Product: Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination Product->Pd0 Water H2O / Protic Solvent Byproduct Byproduct: Ar-H (Dehalogenation) Pd_H->Byproduct Irreversible

Figure 2: Mechanistic divergence. Electron-deficient aryl palladium species (Red) are prone to intercepting protons if transmetallation (Green path) is slow.

FAQ: Frequently Asked Questions

Q: Can I use Pd(PPh₃)₄ for this reaction? A: While Pd(PPh₃)₄ is a standard "workhorse," it is often insufficient for this specific substrate. The electron-deficient nature of the ring requires a more electron-rich ligand (like SPhos or PCy₃) to stabilize the oxidative addition complex and prevent catalyst decomposition. Furthermore, PPh₃ does not protect the Pd center effectively from iodide inhibition.

Q: Why do I see a spot on TLC that matches the de-iodinated starting material? A: This is "Hydrodehalogenation." It confirms that your oxidative addition is working (Pd inserted into the C-I bond), but the catalytic cycle failed to cross-couple. Instead, the Pd-Ar species grabbed a proton (likely from trace water in your solvent or base). Solution: Dry your solvents and increase the concentration of your coupling partner.

Q: Is the benzyl group stable? A: Yes, under standard Suzuki and Buchwald conditions (Base/Pd), the benzyl ether is stable. However, avoid using Lewis acids (like BCl₃, AlCl₃) or hydrogenation conditions (H₂ + Pd/C), as these will cleave the benzyl group to the phenol.

References

  • Mechanistic Insights into Hydrodehalogenation : Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[1] Organometallics, 2011.[1] Link

  • Amination of Fluoroalkylamines : Tudge, M. et al. "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society, 2015. Link

  • Buchwald-Hartwig Guide : "Buchwald-Hartwig Amination User Guide." Sigma-Aldrich / MilliporeSigma. Link

  • Iodide Inhibition : "Overcoming the Inhibitory Effect of Iodide in Pd-Catalyzed Cross-Coupling." Chemical Science, 2011. Link

Sources

Optimization

Improving solubility of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in reactions

Executive Summary: The "Brick Dust" Challenge 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a classic challenge in medicinal chemistry: a "grease ball" intermediate. The combination of the lipophilic benzyl ether p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a classic challenge in medicinal chemistry: a "grease ball" intermediate. The combination of the lipophilic benzyl ether protecting group and the poly-halogenated core creates a molecule with high lattice energy and low aqueous solubility.

This guide addresses the three critical failure points associated with this scaffold:

  • Lithiation: Precipitation of the lithiated intermediate at cryogenic temperatures (-78°C).

  • Cross-Coupling: Poor phase transfer in Suzuki/Sonogashira reactions leading to stalled conversion.

  • Purification: Crystallization inside chromatography columns.

Solvent Selection Matrix

Scientific Rationale: The 2,3-difluoro substitution pattern creates a significant dipole moment, yet the benzyl group dominates the solvation thermodynamics, requiring solvents that can disrupt strong


 stacking interactions.
Solvent ClassSolventSuitabilityTechnical Notes
Chlorinated DCM, ChloroformExcellent Primary choice for dissolution. Breaks lattice energy effectively.
Ethers THF, 2-MeTHFGood Essential for lithiation. 2-MeTHF offers better lipophilicity than THF.
Aromatics Toluene, XyleneGood Ideal for high-temp couplings; solubilizes the benzyl group well.
Polar Aprotic DMF, DMSOModerate Soluble, but difficult to remove. Use only if high T (>100°C) is required.
Alcohols MeOH, EtOHPoor Warning: Compound will crash out, especially when cold.
Alkanes Hexanes, PentaneVery Poor Antisolvent. Use only to induce crystallization.

Module A: Troubleshooting Lithiation (Li-Halogen Exchange)

The Issue: When reacting this substrate with n-BuLi at -78°C, the reaction mixture often turns cloudy or forms a thick slurry. This is not the starting material precipitating; it is the aggregation of the lithiated intermediate (Ar-Li). These aggregates are unreactive, leading to low yields of the electrophile-trapped product.

The Fix: Knochel-Type Solubilization To break the oligomeric aggregates of the lithiated species, you must disrupt the intermolecular Li-F interactions.

Protocol:

  • Solvent Switch: Do not use pure Hexanes/n-BuLi. Use THF as the primary solvent.

  • Additive: Add Lithium Chloride (LiCl) (0.5 – 1.0 equiv) dried under vacuum.

    • Mechanism:[1][2][3] LiCl coordinates to the organolithium species, forming a monomeric species (Turbo-Grignard style logic) that remains soluble.

  • Temperature: If precipitation persists at -78°C, warm strictly to -40°C . The 2,3-difluoro motif stabilizes the anion enough to prevent benzyne formation at this temperature for short durations.

LithiationWorkflow Start Start: Ar-I + n-BuLi Check Observation: Cloudy/Precipitate? Start->Check Issue Issue: Ar-Li Aggregation Check->Issue Yes Result Result: Soluble Monomeric Species Check->Result No (Clear) Sol1 Action: Switch to THF Issue->Sol1 Sol2 Action: Add LiCl (0.5 eq) Sol1->Sol2 Sol2->Result

Figure 1: Decision workflow for solubilizing lithiated intermediates.

Module B: Cross-Coupling (Suzuki/Sonogashira)

The Issue: Standard biphasic conditions (Toluene/Water + Na2CO3) fail because the substrate stays strictly in the toluene layer, while the base/boronic acid stays in the water. The interface surface area is insufficient for the reaction rate.

The Fix: Surfactant-Mediated Chemistry (Micellar Catalysis) Utilize amphiphilic surfactants to create nanoreactors. This "Green Chemistry" approach is actually a solubility hack for lipophilic halides.

Protocol (The "Lipshutz" Conditions):

  • Surfactant: Use TPGS-750-M (2 wt % in water).

  • Solvent: The reaction is run in water, but the substrate dissolves inside the lipophilic micelle cores.[4][5]

  • Co-solvent: If the substrate is a solid brick, add 5-10% THF or Acetone to aid initial dissolution before micelle formation.

Mechanism: The surfactant forms spheres where the lipophilic tails point inward. The 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene migrates into this hydrophobic core, bringing it into high local concentration with the catalyst.

MicelleMechanism cluster_0 Nanoreactor (TPGS-750-M) Water Aqueous Phase (Base/Boronic Acid) Micelle Micelle Core (Hydrophobic) Water->Micelle Surfactant Assembly Substrate Ar-I (Substrate) Micelle->Substrate Encapsulation Catalyst Pd Catalyst Micelle->Catalyst Encapsulation

Figure 2: Micellar encapsulation mechanism allowing lipophilic substrates to react in aqueous media.

Module C: Purification & Chromatography

The Issue: The compound dissolves in the eluent (e.g., 10% EtOAc/Hexanes) at the top of the column but crystallizes as the band spreads and concentration changes, blocking the frit.

The Fix: Solid Loading Do not attempt liquid loading with DCM (which evaporates too fast) or Toluene (which ruins separation).

Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone .

  • Add Celite 545 or Silica Gel (approx. 2g per 1g of crude).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of the column. This eliminates solubility issues during the critical initial elution phase.

Frequently Asked Questions (FAQ)

Q: The reaction mixture turned purple/brown. Did the compound decompose? A: Likely, yes. Aryl iodides are light-sensitive. The purple color indicates liberated Iodine (


). Ensure all reactions are kept in the dark (wrap flask in foil) and degassed thoroughly to prevent oxidative deiodination.

Q: Can I use DMF for the Suzuki coupling? A: Yes, DMF will solubilize the compound. However, removing DMF requires aqueous workup which can cause the product to oil out or form an emulsion due to the surfactant-like nature of the benzyloxy group. If using DMF, wash 5x with water/LiCl solution to remove the solvent.

Q: Why 2,3-difluoro? Does it matter for solubility? A: Yes. The 2,3-difluoro motif creates a strong local dipole. While the molecule is overall lipophilic, this polar patch can cause "clumping" in non-polar solvents like Hexanes. It requires a solvent with some Lewis-basic character (like THF or EtOAc) to solvate the electron-deficient ring properly.

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, vol. 76, no. 11, 2011, pp. 4379–4391.

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. (General reference for solubility parameter logic).
  • Kaszynski, P., et al. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes." Journal of Fluorine Chemistry, vol. 126, 2005.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzyloxy Deprotection of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Welcome to the technical support center for the deprotection of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges of this transformation. The presence of multiple sensitive functional groups—a benzyl ether, electron-withdrawing fluorine atoms, and a labile iodine atom—requires careful consideration of reaction conditions to achieve high yields of the desired product, 2,3-difluoro-5-iodophenol, without compromising the integrity of the molecule.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols based on established chemical principles and field-proven insights.

Method Selection: Choosing the Right Deprotection Strategy

The primary challenge in this deprotection is the preservation of the carbon-iodine (C-I) bond, which is susceptible to reductive cleavage under standard hydrogenolysis conditions. Therefore, the choice of method is critical. The two main strategies are Catalytic Transfer Hydrogenolysis and Lewis Acid-Mediated Cleavage.

Below is a decision-making workflow to help you select the most appropriate method for your specific laboratory setup and substrate tolerance.

G cluster_start Start: Assess Experimental Constraints cluster_methods Primary Deprotection Pathways cluster_outcome Expected Outcome start Do you need to avoid reductive conditions entirely? lewis_acid Lewis Acid Cleavage (e.g., BBr3, BCl3) start->lewis_acid Yes hydrogenolysis Is standard H2 (gas) hydrogenolysis an option? start->hydrogenolysis No product Target Phenol: 2,3-difluoro-5-iodophenol lewis_acid->product Proceed to Protocol B cth Catalytic Transfer Hydrogenolysis (CTH) (e.g., Pd/C, Ammonium Formate) hydrogenolysis->cth No, risk of deiodination is high h2_gas Standard Hydrogenolysis (Pd/C, H2 gas) High risk of deiodination hydrogenolysis->h2_gas Yes, but proceed with caution cth->product Proceed to Protocol A h2_gas->product Monitor carefully for side products

Caption: Decision tree for selecting a deprotection method.

Frequently Asked Questions (FAQs)

Q1: My standard Pd/C hydrogenation with H₂ gas is removing the iodine atom. How can I prevent this?

A: This is the most common issue. The C-I bond is susceptible to hydrogenolysis. Standard catalytic hydrogenation is often too harsh for this substrate. The recommended solution is to switch to Catalytic Transfer Hydrogenolysis (CTH) using a hydrogen donor like ammonium formate or cyclohexadiene.[1] CTH provides a milder, localized source of hydrogen on the catalyst surface, which often preserves sensitive functional groups like aryl halides.

Q2: My transfer hydrogenolysis reaction is very slow or incomplete. What could be the cause?

A: Several factors can contribute to a sluggish CTH reaction:

  • Catalyst Activity: The Pd/C catalyst may be old or poisoned. Always use a fresh, high-quality catalyst.

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like methanol or ethanol are generally preferred for CTH with ammonium formate as they help dissolve the formate salt.

  • Concentration: Reactions that are too dilute may proceed slowly. Ensure you are using an appropriate concentration as detailed in the protocol.[2]

  • Ammonium Formate Quality: Ensure the ammonium formate is dry and of high purity.

Q3: I used BBr₃, and my reaction turned into a complex, dark mixture with a low yield of the desired product. What went wrong?

A: Boron tribromide (BBr₃) is a powerful Lewis acid but can be aggressive.[3][4]

  • Temperature Control: BBr₃ reactions must be initiated at very low temperatures (typically -78 °C) and warmed slowly. Overheating can cause charring and side reactions.

  • Stoichiometry: Using a large excess of BBr₃ can lead to degradation. Typically, 1.1 to 1.5 equivalents are sufficient for benzyl ether cleavage.

  • Moisture: BBr₃ reacts violently with water. All glassware must be flame-dried, and anhydrous solvents must be used.

  • Work-up: The quenching step is critical. Slow, controlled addition of the reaction mixture to a quenching solution (like methanol or water) at low temperature is necessary to manage the exotherm.

Q4: Are there any alternatives to Pd/C and BBr₃/BCl₃?

A: Yes, several other methods can be considered, though they may require more optimization:

  • Boron Trichloride (BCl₃): Often considered slightly milder than BBr₃ and can be used with a cation scavenger like pentamethylbenzene to prevent side reactions such as C-benzylation of the product phenol.[5]

  • Magnesium Iodide (MgI₂): A milder Lewis acid option that has been shown to be effective for debenzylation under solvent-free conditions.[6]

  • Oxidative Cleavage: Methods using oxidants like DDQ can cleave benzyl ethers, but their compatibility with the electron-rich (and thus oxidation-sensitive) iodo-aryl system would need careful evaluation.[7]

In-Depth Troubleshooting Guide

This section is organized by the symptoms you might observe during your experiment.

Symptom 1: Incomplete Reaction / Stalled Conversion
Possible Cause Underlying Rationale & Solution
Catalyst Inactivity (CTH) The palladium catalyst surface can be poisoned by impurities or become less active over time. Solution: Use a fresh batch of 10% Pd/C. Consider adding the catalyst under an inert atmosphere to prevent premature oxidation.
Poor Hydrogen Donor Solubility (CTH) If ammonium formate does not dissolve sufficiently in the reaction solvent, the transfer of hydrogen to the catalyst will be inefficient. Solution: Use a solvent system like methanol or ethanol that readily dissolves the formate salt. Gentle warming (e.g., to 40-50 °C) can also improve solubility and reaction rate.
Insufficient Lewis Acid (BBr₃/BCl₃) The Lewis acid coordinates to the ether oxygen to facilitate cleavage.[8] If substoichiometric amounts are used, or if it is consumed by trace water, the reaction will not go to completion. Solution: Ensure you are using at least 1.1 equivalents of the Lewis acid. Use rigorously dried solvents and reagents.
Reaction Temperature Too Low (BBr₃/BCl₃) While initiation must be at low temperature, the reaction often requires warming to proceed at a reasonable rate. Solution: After the initial addition at -78 °C, allow the reaction to warm slowly to 0 °C or room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Symptom 2: Deiodination (Loss of Iodine)
Possible Cause Underlying Rationale & Solution
Overly Reductive Conditions Standard hydrogenolysis (H₂ gas) readily cleaves both the C-O benzyl bond and the C-I bond.[9] Solution: Avoid H₂ gas. Use Catalytic Transfer Hydrogenolysis (CTH) with ammonium formate, which is a much milder and more selective method for preserving aryl halides.[1]
Prolonged Reaction Time / Excess Reagents (CTH) Even under milder CTH conditions, prolonged exposure or a large excess of the hydrogen donor can eventually lead to some deiodination. Solution: Monitor the reaction closely by TLC/LC-MS. Once the starting material is consumed, work up the reaction immediately. Use the recommended stoichiometry of ammonium formate.
Symptom 3: Formation of C-Benzylated Byproducts
Possible Cause Underlying Rationale & Solution
Unscavenged Benzyl Cation (Lewis Acid/Acidic Methods) Acid-mediated debenzylation generates a free benzyl cation (C₇H₇⁺). This highly reactive electrophile can re-react with the electron-rich product phenol in a Friedel-Crafts alkylation side reaction.[10][11] Solution: Add a cation scavenger to the reaction mixture. Pentamethylbenzene is an excellent choice as it is highly nucleophilic and will trap the benzyl cation, preventing it from reacting with your product.[5][11]

Recommended Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenolysis (CTH)

This method is recommended for its mildness and high selectivity in preserving the C-I bond.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 eq).

  • Reagents: Add methanol (approx. 0.1 M concentration) followed by ammonium formate (5.0 eq).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol B: Lewis Acid-Mediated Deprotection with BCl₃ and Scavenger

This protocol is an excellent alternative when reductive conditions must be completely avoided.

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).[5]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of Boron Trichloride (BCl₃) in DCM (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to warm slowly to 0 °C.

  • Monitoring: Monitor the reaction progress by TLC (quenching a small aliquot with methanol before spotting).

  • Quenching: Once the starting material is consumed, cool the reaction back to -78 °C and quench by slowly adding methanol, followed by water.

  • Isolation: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Workflow

If your reaction fails, follow this logical workflow to diagnose the issue.

G cluster_start Start: Reaction Failure cluster_diagnosis Diagnosis Pathways cluster_solutions Corrective Actions start Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) sm_only Symptom: Only Starting Material (SM) Present start->sm_only deiodination Symptom: Deiodinated Product Observed start->deiodination complex_mix Symptom: Complex Mixture / Degradation start->complex_mix sm_product Symptom: SM + Product + Byproduct(s) start->sm_product sol_sm Cause: Inactive Reagents / Wrong Temp Action: Use fresh catalyst/Lewis acid. Check temperature protocol. sm_only->sol_sm sol_deiod Cause: Conditions too reductive Action: Switch from H2 to CTH. Reduce reaction time. deiodination->sol_deiod sol_complex Cause: Conditions too harsh (acid/temp) Action: Lower temperature. Ensure anhydrous conditions. Proper quenching technique. complex_mix->sol_complex sol_byproduct Cause: Side Reactions (e.g., C-benzylation) Action: Add a cation scavenger. Optimize stoichiometry. sm_product->sol_byproduct

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. Available at: [Link]

  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. PMC. Available at: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Available at: [Link]

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Wu, Y.-C., et al. (2014). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Park, J., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]

  • Liao, C.-C., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Cho, Y., et al. (2025). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. Nature Chemistry. Available at: [Link]

  • Deoxygenative ortho-Benzylation of Aryl Iodides with Benzyl Alcohol via Palladium/Norbornene Cooperative Catalysis. ResearchGate. Available at: [Link]

  • Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. ACS Publications. Available at: [Link]

  • Wang, D., & Wang, L. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis. Available at: [Link]

  • Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. PMC. Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate. Available at: [Link]

  • Palladium on Carbon. Reagents for Organic Synthesis. Available at: [Link]

  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. ResearchGate. Available at: [Link]

  • Paliakov, E., & Strekowski, L. (2004). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Tetrahedron Letters. Available at: [Link]

  • Will BBr3 cleave a benzyl ether? Reddit. Available at: [Link]

  • Bo, Y., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • O-Benzyl protecting groups. Atlanchim Pharma. Available at: [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett. Available at: [Link]

  • Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. Available at: [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. Available at: [Link]

  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. SciSpace. Available at: [Link]

Sources

Optimization

Minimizing homocoupling in reactions of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Technical Support Center: Reaction Optimization Guide Ticket #8492: Minimizing Homocoupling in 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Reactions Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Ticket #8492: Minimizing Homocoupling in 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Substrate Challenge

You are working with 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a highly functionalized aryl iodide common in the synthesis of liquid crystals and fluorinated pharmaceuticals.

Why this substrate is difficult: The specific substitution pattern—two fluorine atoms at the 2,3-positions and a benzyloxy group at position 1—creates a unique electronic environment for the iodine at position 5.

  • Electronic Activation: The electron-withdrawing nature of the vicinal difluoro motif activates the C–I bond for rapid oxidative addition to Pd(0).

  • The "Stall" Point: While oxidative addition is fast, the subsequent transmetallation step (in Suzuki) or alkyne insertion (in Sonogashira) often becomes the rate-determining step. This kinetic bottleneck leads to a high steady-state concentration of the electrophilic Ar–Pd(II)–I intermediate.

  • The Consequence: High concentrations of Ar–Pd(II)–I favor bimolecular decomposition pathways, specifically disproportionation into Ar–Pd(II)–Ar , which rapidly undergoes reductive elimination to form the symmetric biaryl homocouple (Ar–Ar).

This guide provides a self-validating protocol to suppress this pathway, prioritizing ligand sterics , oxygen exclusion , and reductive scavenging .[1]

Diagnostic Troubleshooting (Q&A)

Q1: I am seeing >10% homocoupling (Ar-Ar) in my LC-MS traces. Is this due to the catalyst or the reagents? A: It is likely a combination, but the primary driver is often dissolved oxygen or slow transmetallation .

  • Mechanism: Oxygen acts as a re-oxidant, converting Pd(0) back to Pd(II) or promoting the formation of peroxo-palladium species that facilitate homocoupling.

  • Substrate Specifics: Your substrate (electron-deficient aryl iodide) forms a robust Ar–Pd–I complex.[1] If the nucleophile (boronic acid/alkyne) is slow to react, the Ar–Pd–I species will find each other instead of the nucleophile.

  • Immediate Fix: Switch from simple "degassing" (vacuum/backfill) to subsurface sparging with Argon for at least 20 minutes.[1] Oxygen levels must be <10 ppm.[1]

Q2: I'm using Pd(PPh₃)₄. Should I switch catalysts? A: Yes. Tetrakis(triphenylphosphine)palladium(0) is notorious for promoting homocoupling in sensitive substrates because PPh₃ is not bulky enough to prevent the formation of bridged dimeric Pd species.

  • Recommendation: Switch to a catalyst with a bulky, electron-rich phosphine or an NHC ligand .[1]

    • Option A: Pd(dppf)Cl₂ (The large bite angle of dppf enforces a geometry that disfavors disproportionation).

    • Option B: XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts).[1] The extreme bulk of XPhos prevents two Ar-Pd-L fragments from approaching each other to form the homocoupling precursor.[1]

Q3: Does the reaction temperature affect the impurity profile? A: Yes. Higher temperatures generally favor the cross-coupling (higher activation energy step) over the homocoupling, provided the catalyst remains stable. However, if your nucleophile is thermally unstable (e.g., certain boronic acids prone to protodeboronation), heating will lower the effective nucleophile concentration, indirectly causing the Pd to stall and homocouple.

  • Test: Run a kinetic profile at 60°C vs 80°C. If homocoupling increases at lower temps, your cross-coupling barrier is the issue.

Strategic Visualization: Competitive Pathways

The following diagram illustrates the "Danger Zone" where homocoupling occurs. Your goal is to accelerate the Green Path and block the Red Path .

ReactionPathways Start Ar-I (Substrate) OxAdd Ar-Pd(II)-I (Intermediate) Start->OxAdd Fast Oxidative Addition TransMet Transmetallation (+ R-M) OxAdd->TransMet Desired Path (Rate Determining) Dimer [Ar-Pd(II)-Ar] (Bis-Aryl Complex) OxAdd->Dimer Stalled Cycle (Disproportionation) Prod Ar-R (Cross-Coupled Product) TransMet->Prod Reductive Elim. HomoProd Ar-Ar (Homocouple Impurity) Dimer->HomoProd Fast Reductive Elim. Oxygen Dissolved O2 Oxygen->Dimer Promotes

Caption: Kinetic competition between the desired cross-coupling (Green) and the parasitic homocoupling (Red). Accumulation of the Ar-Pd-I intermediate is the critical risk factor.

Optimized Experimental Protocol

This protocol is designed for a Suzuki-Miyaura Coupling but principles apply to Sonogashira.[1] It uses a "Reverse Addition" strategy and a Reductive Scavenger to minimize homocoupling.[1]

Objective: Couple 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with Phenylboronic acid.

Materials:
  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%) — Selected for bite angle stability.[1]

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv)

  • Additive: Potassium Formate (HCOOK) (0.1 - 0.2 equiv) — Crucial for reducing Pd(II) back to Pd(0) without consuming Ar-I.

  • Solvent: Toluene / Water (4:1 ratio) — Degassed.

Step-by-Step Workflow:
  • Solvent Preparation (Critical):

    • Combine Toluene and Water in the reaction vessel.[2]

    • Sparge with Argon via a submerged needle for 20 minutes with vigorous stirring. Do not skip this.

  • Reagent Loading (Solids):

    • Under positive Argon flow, add the Boronic Acid , Base , and Potassium Formate .

    • Note: We are NOT adding the Aryl Iodide or Catalyst yet.

  • Catalyst Addition:

    • Add the Pd(dppf)Cl₂ catalyst.[3][4][5] Stir for 5 minutes to allow partial activation/solvation.

  • Controlled Substrate Addition (The "Slow Feed"):

    • Dissolve the 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene in a minimal amount of degassed Toluene.

    • Heat the main reaction mixture to the desired temperature (e.g., 80°C).

    • Dropwise add the Aryl Iodide solution to the reaction mixture over 30–60 minutes.

    • Reasoning: This keeps the instantaneous concentration of Ar-I (and thus Ar-Pd-I) low relative to the Boronic Acid, forcing the kinetics toward Transmetallation rather than Homocoupling.

  • Monitoring:

    • Monitor via HPLC/UPLC.[1] Look for the dimer peak (approx. 2x molecular weight minus 2I).[1]

    • If dimer > 2%, increase Boronic Acid equivalents in future runs.[1]

Comparative Data: Catalyst & Condition Screening

The following table summarizes expected outcomes based on the electronic class of your substrate (Polyfluorinated Aryl Iodide).

VariableConditionHomocoupling RiskYield PotentialNotes
Catalyst Pd(PPh₃)₄High ModeratePPh₃ dissociation promotes bridging/dimerization.[1]
Catalyst Pd(dppf)Cl₂ Low High Large bite angle stabilizes monomeric Pd species.[1]
Catalyst Pd(OAc)₂ / SPhosVery Low HighBulky ligand sterically hinders Ar-Pd-Ar formation.[1]
Atmosphere Nitrogen BalloonModerateModerateBalloon backfill often leaves trace O₂.[1]
Atmosphere Argon Sparging Very Low High Active displacement of dissolved O₂ is essential.[1]
Additive NoneModerateGoodStandard conditions.[1]
Additive HCOOK (10 mol%) Minimal Excellent Scavenges oxidative species; reduces induction period.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

DecisionTree Start Issue: High Homocoupling CheckO2 1. Is system anaerobic? (Did you sparge?) Start->CheckO2 Sparge Action: Sparge Solvents >20 mins with Ar CheckO2->Sparge No CheckCat 2. Check Catalyst Ligand CheckO2->CheckCat Yes SwitchLigand Action: Switch to Pd(dppf)Cl2 or XPhos CheckCat->SwitchLigand Using PPh3? CheckAdd 3. Check Addition Order CheckCat->CheckAdd Using Bulky Ligand? SlowAdd Action: Slow addition of Aryl Iodide CheckAdd->SlowAdd Standard Addition?

Caption: Step-by-step isolation of the homocoupling cause. Oxygen exclusion is the prerequisite for all other optimizations.

References

  • Mechanistic Insight on Homocoupling: Adamo, C., et al.[1][6] "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Halides."[7] Journal of the American Chemical Society, 2006. [Link]

  • Suppression Strategy (Formate Additive): Damon, D. B., et al.[1] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.[1] [Link]

  • Catalyst Selection for Fluorinated Substrates: Colacot, T. J.[1] "A Concise Guide to the Selection of Pd-Catalysts for C-C Coupling." Platinum Metals Review, 2015.[1] [Link]

Sources

Troubleshooting

Workup procedure for reactions involving 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

This guide outlines the technical workup and troubleshooting procedures for reactions involving 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . It is designed for researchers requiring high-purity isolation of this intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workup and troubleshooting procedures for reactions involving 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene . It is designed for researchers requiring high-purity isolation of this intermediate, which serves as a critical scaffold in liquid crystal synthesis and medicinal chemistry (specifically for introducing difluorobenzene motifs).

The guide focuses on the molecule's specific physicochemical properties: the lipophilic benzyl ether, the labile C–I bond, and the electron-deficient difluoro-ring system.

User Guide & Troubleshooting Portal

Part 1: The "Golden Path" Workup Protocol

This section details the standard operating procedure (SOP) for isolating the target compound. This protocol assumes the compound is the product of a Williamson Ether Synthesis (Phenol + BnBr) or an Electrophilic Iodination .

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • State: White to off-white crystalline solid (low melting point) or viscous oil (if impure).

  • Solubility: High in

    
    , EtOAc, THF, Toluene. Insoluble in water.
    
  • Sensitivities:

    • Light: The C–I bond is photosensitive; prolonged exposure causes iodine liberation (purple discoloration).

    • Acid: The benzyl ether is stable to base but susceptible to cleavage under strong acidic conditions or Lewis acids.

Step-by-Step Isolation Protocol
StepActionTechnical Rationale
1. Quench Cool reaction to

. Add Sat. aq.

slowly.
Neutralizes residual base (

,

) without generating excessive heat that could degrade the C–I bond.
2. Scavenge CRITICAL: If the mixture is yellow/brown, add 10% aq.

(Sodium Thiosulfate).
Reduces free iodine (

) to water-soluble iodide (

), preventing oxidative degradation and color contamination.
3. Extraction Extract with Ethyl Acetate (EtOAc) or DCM (

volumes).
The difluoro-iodo core renders the molecule highly lipophilic; 3 extractions ensure >98% recovery.
4. Wash Wash combined organics with: 1.

(if DMF/DMSO was used). 2. 1M NaOH (Quick wash). 3. Brine (Sat. NaCl).
1. Removes polar solvents preventing emulsions.2. Removes unreacted 2,3-difluoro-5-iodophenol (starting material).3. Pre-dries the organic phase.[1]
5. Dry & Conc. Dry over anhydrous

.[1] Filter and concentrate at

(water bath).
Magnesium sulfate is preferred over sodium sulfate for faster drying. Avoid high heat to prevent thermal de-iodination.

Part 2: Troubleshooting & FAQs

Scenario A: "My product turned purple/brown during concentration."

Diagnosis: Iodine liberation (De-iodination).

  • Cause: Exposure to light or trace acid during rotary evaporation. The C–I bond at the 5-position is activated by the fluorine atoms, making it slightly more labile.

  • Solution:

    • Redissolve the crude oil in

      
       or DCM.
      
    • Wash with 10% Sodium Thiosulfate (

      
      )  until the organic layer is clear.
      
    • Dry and re-concentrate in the dark (wrap flask in foil).

Scenario B: "I have a persistent emulsion during extraction."

Diagnosis: Amphiphilic byproduct formation.

  • Context: Common if the reaction was performed in DMF or if Tetrabutylammonium salts (phase transfer catalysts) were used.

  • Solution:

    • The "Rock Salt" Method: Add solid NaCl directly to the separatory funnel and shake. This increases the ionic strength of the aqueous layer, forcing the organic materials out.

    • Filtration: If fine solids are visible at the interface, filter the entire biphasic mixture through a pad of Celite before separating layers.

Scenario C: "The product is oiling out instead of crystallizing."

Diagnosis: Impurity depression of melting point.

  • Context: Benzyl ethers of fluorinated benzenes often crystallize well, but trace benzyl bromide or solvent residues can inhibit this.

  • Solution:

    • Trituration: Add cold n-Hexane or Pentane to the oil and sonicate. The impurities (benzyl bromide) often stay in solution while the fluorinated product precipitates.

    • Seeding: If you have a pure sample, add a micro-crystal.

    • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and cool slowly.

Part 3: Reaction-Specific Workflows

Workflow 1: Post-Suzuki Coupling (Using the Iodide as Electrophile)
  • Issue: Palladium contamination and Phosphine oxides.

  • Protocol Modification:

    • After the standard workup, treat the organic layer with a Thiol-based Scavenger Resin (e.g., SiliaMetS® Thiol) for 2 hours.

    • Alternative: Wash the organic layer with 5% aq. N-Acetylcysteine to chelate Pd species.

Workflow 2: Post-Lithiation (Using the Iodide as Precursor)
  • Issue: Unreacted Iodide vs. Quenched Product.

  • Protocol Modification:

    • Monitor conversion via

      
       NMR . The chemical shift of the fluorines is highly sensitive to the substituent at the 5-position (Iodine vs. Lithium/Electrophile).
      
    • 
       NMR Shift (Approx): 
      
      • Starting Material (Iodide):

        
         to 
        
        
        
        ppm (distinct doublet/multiplet).
      • Product (e.g., Boronic Acid): Significant downfield/upfield shift depending on the electrophile.

Part 4: Visual Logic & Decision Trees

Standard Workup Flowchart

WorkupProcedure Start Reaction Mixture (1-(Benzyloxy)-2,3-difluoro-5-iodobenzene) Quench Quench: Sat. NH4Cl (Cool to 0°C) Start->Quench CheckColor Check Color: Yellow/Brown? Quench->CheckColor ThioWash Add 10% Na2S2O3 (Remove Iodine) CheckColor->ThioWash Yes Extract Extraction: EtOAc or DCM (3x) CheckColor->Extract No ThioWash->Extract WashCycle Wash Cycle: 1. Water (DMF removal) 2. 1M NaOH (Phenol removal) 3. Brine Extract->WashCycle Dry Dry (MgSO4) & Filter WashCycle->Dry Conc Concentrate (<40°C, Reduced Pressure) Dry->Conc Final Crude Product (White Solid/Oil) Conc->Final

Figure 1: Decision logic for the standard workup procedure, highlighting the critical iodine scavenging step.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Emulsion Persistent Emulsion Problem->Emulsion Purple Purple Coloration Problem->Purple Oil Oiling Out Problem->Oil Sol_Emulsion Add Solid NaCl Filter thru Celite Emulsion->Sol_Emulsion Sol_Purple Wash w/ Na2S2O3 Protect from Light Purple->Sol_Purple Sol_Oil Triturate w/ Hexanes Recrystallize (EtOH) Oil->Sol_Oil

Figure 2: Quick-reference troubleshooting paths for common isolation anomalies.

References

  • Williamson Ether Synthesis & Benzyl Ethers

    • Title: Benzyl Ethers - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Synthesis of Fluorinated Iodobenzenes

    • Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes[2]

    • Source: Vanderbilt University (via Google Scholar/ResearchG
    • URL:[Link]

  • General Workup of Aryl Iodides

    • Title: Iodobenzene Synthesis and Purification[2][3][4]

    • Source: Organic Syntheses, Coll.[4] Vol. 1, p.323 (1941)

    • URL:[Link]

  • Handling of Fluorinated Aromatics

    • Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide
    • Source: National Institute of Inform
    • URL:[Link](General reference for fluorinated benzyl handling)

Sources

Optimization

Stabilizing intermediates in 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene reactions

Subject: Stabilization of Metallated Intermediates & Prevention of Benzyne Formation Executive Summary: The "Fluorine Trap" You are likely working with 1-(benzyloxy)-2,3-difluoro-5-iodobenzene as a scaffold for a kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization of Metallated Intermediates & Prevention of Benzyne Formation

Executive Summary: The "Fluorine Trap"

You are likely working with 1-(benzyloxy)-2,3-difluoro-5-iodobenzene as a scaffold for a kinase inhibitor or a liquid crystal precursor.[1] This molecule presents a classic "fluorine trap."

While the iodine at position C5 is your intended reactive handle, the fluorine atoms at C2 and C3 significantly acidify the adjacent protons (C4-H) and destabilize any formed anion via inductive effects.

The Critical Failure Mode: If you use standard lithiation (e.g., n-BuLi at -78°C), you risk Lithium-Halogen Exchange vs. Deprotonation competition .[1] A lithiated species at C4 (ortho to F3) or C2 (if F elimination occurs) can spontaneously eliminate LiF to form a benzyne intermediate.[1] This leads to tars, dimers, and "scrambled" regioisomers.[1]

The Solution: Switch from Lithium to Magnesium using Turbo-Grignard (


) .[1] This guide details the protocol to stabilize the C5-magnesiate intermediate, preventing the "halogen dance" and benzyne collapse.

Validated Protocol: Selective Magnesiation

This protocol uses the Knochel-Hauser method to perform a selective Iodine-Magnesium exchange.[1] The LiCl additive breaks polymeric aggregates, increasing the rate of exchange at lower temperatures where the intermediate is stable.

Reagents & Setup
  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (dried azeotropically with toluene).[1]

  • Reagent:

    
     (Turbo Grignard), 1.3 M in THF.[1]
    
  • Solvent: Anhydrous THF (inhibitor-free).[1]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]

Step-by-Step Methodology
  • Titration (Critical Self-Validation):

    • Why: Commercial Grignard reagents degrade. Using <1.0 equiv results in incomplete conversion; >1.1 equiv risks attacking the benzyloxy group.

    • Action: Titrate your

      
       using Iodine (
      
      
      
      ) or Salicylaldehyde phenylhydrazone before use.[1]
  • The Exchange:

    • Dissolve the substrate (1.0 equiv) in THF (0.5 M concentration).[1]

    • Cool the solution to -40°C . (Do not go to -78°C; the exchange is too slow. Do not go to 0°C; the intermediate may isomerize).

    • Add

      
       (1.1 equiv) dropwise over 10 minutes.[1]
      
    • Stir at -40°C to -30°C for 30–60 minutes.

  • Monitoring (The "Quench Test"):

    • Aliquot 50 µL of reaction mixture into wet ether/EtOAc.

    • Analyze via GC-MS or LC-MS.[1]

    • Success Criteria: Disappearance of Starting Material (SM) and appearance of the des-iodo product (1-(benzyloxy)-2,3-difluorobenzene).[1]

    • Note: If you see SM remaining after 60 mins, warm slightly to -20°C.[1]

  • Electrophile Trapping:

    • Once exchange is complete, add your electrophile (aldehyde, ketone, etc.) or Transmetalate (e.g.,

      
       for Negishi coupling).[1]
      
    • Maintain -20°C during addition, then slowly warm to RT.

Reactivity & Stability Logic Map

The following diagram illustrates the divergent pathways. Your goal is to stay on the "Kinetic Control" path (Blue) and avoid the "Thermodynamic/Benzyne" path (Red).

ReactivityPathways SM 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Mg_Exchange Turbo-Grignard (iPrMgCl·LiCl) -40°C to -20°C SM->Mg_Exchange Selective I-Mg Exchange Li_Exchange n-BuLi (-78°C) SM->Li_Exchange Fast Exchange Stable_Int Stable Aryl-Magnesium Species (C5-MgCl) Mg_Exchange->Stable_Int Kinetic Control Product Desired C5-Substituted Product Stable_Int->Product + Electrophile Unstable_Int Aryl-Lithium Species (High Energy) Li_Exchange->Unstable_Int HalogenDance Halogen Dance (Isomerization to C4) Unstable_Int->HalogenDance Warming > -60°C Benzyne LiF Elimination -> BENZYNE Unstable_Int->Benzyne Ortho-F Elimination HalogenDance->Benzyne Tars Polymerization / Tars Benzyne->Tars

Figure 1: Reaction pathway comparison. The Magnesium route (Green) avoids the high-energy Lithium intermediates that lead to Benzyne formation (Red/Black).[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see significant starting material (SM) remaining even after 2 hours."
  • Diagnosis: The exchange is too slow, likely due to low temperature or degraded reagent.

  • Fix:

    • Verify the titer of your

      
      .
      
    • Raise the temperature from -40°C to -20°C . The C5-Mg species is reasonably stable up to 0°C for short periods.

    • Ensure you are using the LiCl-complexed reagent. Standard

      
       is much slower and requires higher temperatures, increasing side reactions.
      
Issue 2: "I am getting a mixture of regioisomers."
  • Diagnosis: "Halogen Dance" occurred.[2] The metal moved from C5 to C4 (the proton between F and I is acidic).

  • Fix:

    • Your reaction temperature spiked. Keep it strictly below -20°C during the exchange.

    • Do not use

      
      -BuLi. The lithium intermediate equilibrates much faster than the magnesium one.
      
Issue 3: "My yield is low, and I see a 'dimer' byproduct."
  • Diagnosis: Benzyne formation led to cycloaddition or homocoupling.

  • Fix: This confirms fluoride elimination.

    • Switch solvent to pure THF (ethers stabilize the Mg species).

    • Avoid "hard" bases. If you are adding a base downstream, ensure the Mg-species is already quenched or transmetalated (e.g., to Zn) before exposing it to harsh conditions.[1]

Data: Stability Window

ParameterLithium (

-BuLi)
Turbo-Grignard (

)
Exchange Temp -78°C (Mandatory)-40°C to -20°C (Flexible)
Stability Limit > -60°C (Risk of scrambling)> 0°C (Risk of degradation)
Benzyne Risk High (via LiF elimination)Low (Mg-F bond is less driven to form)
Aggregates High (Slow reactivity)Low (Monomeric reactive species)

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.[1] [1]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 43(25), 3333-3336, 2004.[1] [1]

  • Bao, R. L., et al. "Turbo Grignard Reagents in Organic Synthesis." Sigma-Aldrich Technical Bulletin.

  • Schlosser, M. "The 'Halogen Dance' – A molecular tango." Angewandte Chemie International Edition, 44(3), 376-393, 2005.[1][3] (Explains the isomerization mechanism). [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene: Anchoring Analysis with ¹H NMR

As a Senior Application Scientist, the unambiguous structural confirmation of complex molecules is paramount. Novel chemical entities, such as 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene, present a unique analytical challen...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the unambiguous structural confirmation of complex molecules is paramount. Novel chemical entities, such as 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene, present a unique analytical challenge due to their multifunctional nature. The presence of multiple halogen substituents (F, I) and distinct aromatic systems requires a sophisticated, multi-technique approach. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with complementary analytical methods, to demonstrate a robust workflow for complete structural verification.

Part 1: The Central Role of ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invariably the first-line technique for structural analysis. It is fast, non-destructive, and provides a wealth of information about the electronic environment, connectivity, and number of protons in a molecule. For 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene, ¹H NMR offers the initial, critical overview of the structure.

Theoretical ¹H NMR Spectral Profile: What to Expect

A predictive analysis of the ¹H NMR spectrum is crucial for guiding interpretation. The structure contains three distinct proton environments: the benzylic methylene (-CH₂-), the unsubstituted phenyl ring of the benzyl group, and the highly substituted difluoro-iodobenzene ring.

  • Benzylic Protons (-O-CH₂-Ph): These two protons are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the electron-withdrawing oxygen atom and the aromatic ring places their chemical shift in a characteristic downfield region, typically around δ 5.0-5.3 ppm .[1][2]

  • Benzyl Group Phenyl Protons (-C₆H₅): The five protons on this monosubstituted ring will appear as a complex multiplet in the aromatic region, generally between δ 7.3-7.5 ppm .[1][2][3] This pattern is typical for a phenyl group attached to an sp³ carbon.[3]

  • Difluoro-iodobenzene Ring Protons (H-4 and H-6): This is the most complex and informative region of the spectrum.

    • Chemical Shifts: The chemical shifts of H-4 and H-6 are influenced by the additive effects of the substituents. The benzyloxy group is electron-donating, causing shielding (upfield shift), while the fluorine and iodine atoms are electron-withdrawing, causing deshielding (downfield shift).[4][5] We anticipate these signals to be in the aromatic region, likely between δ 7.0 and 7.8 ppm.

    • Splitting Patterns (Multiplicity): The multiplicity of these signals is dictated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. Spin-spin coupling between protons and fluorine is often strong and can occur over multiple bonds.[6][7][8]

      • H-4 Signal: This proton is coupled to H-6 (meta H-H coupling, ⁴JHH ≈ 2-3 Hz) and to the fluorine at C-3 (ortho H-F coupling, ³JHF ≈ 8-10 Hz). It will also experience a weaker coupling to the fluorine at C-2 (meta H-F coupling, ⁴JHF ≈ 4-6 Hz). The resulting signal is expected to be a complex doublet of doublets of doublets (ddd).

      • H-6 Signal: This proton is coupled to H-4 (meta H-H coupling, ⁴JHH ≈ 2-3 Hz) and the fluorine at C-2 (para H-F coupling, ⁵JHF ≈ 1-2 Hz). The coupling to the fluorine at C-3 is a long-range six-bond coupling and is likely to be negligible. This signal should appear as a doublet of doublets (dd).

The diagram below illustrates the key coupling interactions responsible for the complex splitting patterns observed for the aromatic protons H-4 and H-6.

Caption: Key J-coupling interactions in 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data begins with a meticulous experimental setup. The following protocol ensures high-resolution data suitable for detailed analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene for structural confirmation.

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tube

  • Volumetric pipette and bulb

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. c. Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ≥ 3 seconds (to ensure good resolution).

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons, ensuring accurate integration).

    • Number of Scans: 8-16 scans (sufficient for good signal-to-noise ratio).

  • Data Processing: a. Apply Fourier transformation to the acquired FID. b. Perform phase correction manually to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each. e. Analyze and report chemical shifts (δ), multiplicities (s, d, t, m), and coupling constants (J in Hz).

Part 2: A Comparative Framework of Complementary Techniques

While ¹H NMR provides a strong foundation, its limitations—particularly in resolving heavily coupled systems and providing direct evidence for quaternary carbons—necessitate the use of other techniques. A self-validating analytical system relies on corroborating evidence from multiple, orthogonal methods.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Proton environment, H-H & H-F couplingInitial overview, confirms presence of all proton-containing fragments.Complex multiplets in the aromatic region can be difficult to fully resolve and assign.
¹⁹F NMR Fluorine environment, F-F & F-H couplingHighly sensitive, large chemical shift range reduces signal overlap. Directly confirms two unique fluorine atoms.[7][9][10]Provides no information about the non-fluorinated parts of the molecule.
¹³C NMR Carbon skeleton, number of unique carbonsConfirms total carbon count and hybridization (sp², sp³).C-F coupling complicates spectra; requires ¹H and ¹⁹F decoupling for simplification.[11][12] Quaternary carbons are often weak.
2D NMR (COSY, HSQC, HMBC) Connectivity maps (H-H, C-H)Unambiguously assigns protons and carbons, confirms bonding network.[13][14][15] Crucial for linking the benzyloxy group to the correct ring.Requires more instrument time; interpretation can be complex for advanced experiments.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentationConfirms molecular weight and formula. Characteristic loss of iodine and benzyl fragments provides strong structural evidence.[16][17][18]Does not provide information on isomerism (e.g., substituent positions).
¹⁹F NMR: The Ideal Partner

Given the two fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool.[19] It operates on the same principles as ¹H NMR but focuses exclusively on the fluorine nuclei.

  • Expected Spectrum: Two distinct signals are expected, one for each fluorine atom (at C-2 and C-3). These signals will be split by each other (F-F coupling) and by the neighboring protons (H-F coupling), providing a mirror image of the coupling information seen in the ¹H spectrum. The large chemical shift dispersion of ¹⁹F NMR (spanning over 400 ppm) ensures that these signals will be well-resolved.[10]

  • Comparative Value: ¹⁹F NMR directly validates the number and electronic environment of the fluorine atoms, information that is only inferred from coupling in the ¹H spectrum.

¹³C NMR: Mapping the Carbon Framework

A standard proton-decoupled ¹³C NMR spectrum of this molecule would be complex due to strong one-bond and long-range carbon-fluorine (¹³C-¹⁹F) couplings.[11][12] The most effective approach is a simultaneous proton and fluorine decoupled experiment, ¹³C{¹H, ¹⁹F}, which would yield a spectrum of sharp singlets, one for each unique carbon atom. This experiment provides definitive proof of the carbon skeleton.

2D NMR: Building the Connectivity Puzzle

Two-dimensional NMR experiments are essential for piecing together the molecular puzzle with certainty.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the aromatic proton signals (H-4, H-6) to their respective carbon signals (C-4, C-6), resolving any assignment ambiguity.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two or three bonds. The most critical correlation would be between the benzylic methylene protons (-CH₂-) and the C-1 carbon of the difluoro-iodobenzene ring, providing irrefutable evidence of the ether linkage point.

Mass Spectrometry: The Final Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak [M]⁺, followed by characteristic fragments corresponding to the loss of the iodine atom ([M-I]⁺) and the cleavage of the ether bond to lose a benzyl radical ([M-C₇H₇]⁺) or form a stable benzyl cation (m/z 91).[18][20]

Part 3: A Synthesized Workflow for Unambiguous Characterization

A logical, tiered approach ensures efficient and complete structural elucidation. The workflow begins with rapid, information-rich techniques and progresses to more detailed experiments to resolve specific ambiguities.

G cluster_0 Initial Analysis cluster_1 Heteronuclear Confirmation cluster_2 Connectivity Mapping cluster_3 Final Confirmation H_NMR ¹H NMR F_NMR ¹⁹F NMR H_NMR->F_NMR  Proton-Fluorine  Coupling Ambiguity C_NMR ¹³C{¹H,¹⁹F} NMR H_NMR->C_NMR  Protonated Carbon  Environment TwoD_NMR 2D NMR (HSQC, HMBC) H_NMR->TwoD_NMR  Requires Assignment MS Mass Spectrometry Structure Unambiguous Structure MS->Structure  Molecular Formula  & Key Fragments F_NMR->C_NMR  Fluorinated Carbon  Environment C_NMR->TwoD_NMR  Requires Assignment TwoD_NMR->Structure  Definitive  Connectivity

Caption: A workflow for the structural elucidation of complex fluorinated aromatics.

Conclusion

The ¹H NMR spectrum of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene serves as an indispensable starting point, offering a detailed fingerprint of its proton environments. However, due to the inherent complexity arising from multiple long-range H-F couplings, it cannot stand alone for unambiguous structural proof. A truly rigorous characterization, as demanded by modern research and development standards, is achieved by integrating ¹H NMR with a suite of complementary techniques. By systematically employing ¹⁹F NMR, ¹³C{¹H,¹⁹F} NMR, 2D correlation spectroscopy, and mass spectrometry, a self-validating web of data is constructed that leaves no doubt as to the molecule's identity and constitution. This multi-faceted approach exemplifies the synergy of modern analytical methods in solving complex structural challenges.

References

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page.

  • Butts, C. P., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

  • MDPI. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • PubMed Central (PMC). (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

  • SpectraBase. (n.d.). Fluorobenzene.

  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 13C NMR spectrum.

  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.). Proton and fluorine N.M.R. spectra of fluorobenzene.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.

  • ACS Publications. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • ACS Publications. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry.
  • ScienceDirect. (n.d.). FLUORINE COUPLING CONSTANTS.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants.

  • Chemistry LibreTexts. (2024). 16: Multinuclear.

  • PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.

  • ChemicalBook. (n.d.). 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum.

  • ResearchGate. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)
  • PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

  • RSC Publishing. (2022).
  • UCLA Chemistry & Biochemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8.

  • Supporting Information. (n.d.). N-benzyl-progargylamine.

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I.

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.

  • ChemicalBook. (n.d.). 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum.

  • Wikipedia. (n.d.). J-coupling.

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

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Comparative

A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹³C and ¹⁹...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, a polysubstituted aromatic compound. By delving into the principles behind the observed chemical shifts and coupling constants, this document serves as a practical reference for the characterization of similar complex molecules. We will explore the synergistic effects of the benzyloxy, difluoro, and iodo substituents on the NMR spectra, offering a detailed, experimentally-grounded comparison.

Foundational Principles: Understanding Substituent Effects in NMR

The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR experiment. For aromatic systems, the electron-donating or withdrawing nature of substituents significantly influences the electron density of the ring, thereby altering the chemical shifts of the aromatic carbons and protons.[1][2][3][4][5]

  • Fluorine's Influence : As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields adjacent nuclei.[6] However, it also possesses lone pairs that can participate in resonance, leading to a more complex interplay of shielding and deshielding effects on the aromatic ring. A key feature of fluorine-containing compounds is the presence of through-bond J-coupling between ¹⁹F and ¹³C nuclei, which provides invaluable structural information.[7][8][9] The magnitude of these coupling constants (¹JCF, ²JCF, ³JCF, etc.) is highly dependent on the number of bonds separating the coupled nuclei.[7][8]

  • Iodine's Contribution : The "heavy atom effect" of iodine significantly influences the chemical shift of the directly attached carbon (ipso-carbon), causing a substantial upfield shift (shielding).[10] This effect diminishes with distance. Relativistic effects also play a role in the chemical shifts of carbons in organoiodine compounds.[11]

  • The Benzyloxy Group : The ether oxygen of the benzyloxy group is electron-donating through resonance, which tends to shield the ortho and para positions of the benzene ring. The benzylic protons and carbons will also exhibit characteristic signals.[12][13][14]

Predicted NMR Spectra of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

A thorough analysis of the ¹³C and ¹⁹F NMR spectra requires consideration of the interplay between these substituent effects. The following sections provide a predictive comparison of the key spectral features.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals: six for the substituted benzene ring and three for the benzyloxy group. The aromatic region (typically 110-170 ppm) will be particularly informative.[1][15][16]

Table 1: Predicted ¹³C NMR Chemical Shifts and Key Coupling Constants

Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity (due to C-F Coupling)Rationale for Chemical Shift and Multiplicity
C1 (C-OBn)~150-155Doublet of doubletsAttached to electronegative oxygen and influenced by two fluorine atoms.
C2 (C-F)~145-150Doublet (large ¹JCF)Directly bonded to fluorine, resulting in a large one-bond coupling constant.
C3 (C-F)~140-145Doublet (large ¹JCF)Directly bonded to fluorine, with a slightly different chemical environment than C2.
C4 (C-H)~115-120Doublet of doubletsShielded by the benzyloxy group (para) and coupled to two fluorine atoms.
C5 (C-I)~90-95Singlet or very small tripletSignificantly shielded by the heavy atom effect of iodine.[10]
C6 (C-H)~125-130DoubletPrimarily influenced by the adjacent iodine and benzyloxy group.
Benzylic CH₂~70-75SingletTypical chemical shift for a benzylic ether carbon.
Benzyloxy Phenyl C (ipso)~135-140SingletQuaternary carbon of the benzyl group.
Benzyloxy Phenyl C (o, m, p)~127-129SingletsCharacteristic aromatic signals of the benzyl group.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Coupling constants are crucial for definitive assignments.

The carbon atoms directly bonded to fluorine (C2 and C3) will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz.[17] The other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings (²JCF, ³JCF, ⁴JCF), which will be instrumental in assigning the specific carbon signals.[7][8][18] For complex spectra arising from multiple fluorine couplings, ¹³C{¹H, ¹⁹F} double decoupling experiments can be employed to simplify the spectrum to singlets, aiding in the initial identification of carbon environments.[17][19]

¹⁹F NMR Spectral Analysis

With a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique.[20] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range.[6][20] For 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions.

Table 2: Predicted ¹⁹F NMR Spectral Features

Fluorine AtomPredicted Chemical Shift (ppm)Expected MultiplicityRationale for Chemical Shift and Multiplicity
F at C2-130 to -140DoubletInfluenced by the adjacent benzyloxy group and the other fluorine atom.
F at C3-140 to -150DoubletInfluenced by the adjacent fluorine atom and the hydrogen at C4.

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (0 ppm). The exact values can be influenced by solvent and temperature.[6]

The two fluorine signals will appear as doublets due to three-bond coupling (³JFF) to each other. Further smaller couplings to the aromatic protons (³JHF and ⁴JHF) may also be observed, providing additional structural confirmation.

Experimental Protocols

To obtain high-quality NMR data for 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules and its residual proton and carbon signals are well-characterized.[21][22]

  • Concentration : Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or referencing to the spectrometer's frequency is common.

NMR Data Acquisition

The following provides a general workflow for acquiring ¹³C and ¹⁹F NMR spectra. Specific parameters should be optimized on the instrument being used.[23]

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing dissolve Dissolve sample (10-20 mg) in CDCl₃ (0.6 mL) add_tms Add TMS (internal standard) dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer instrument_setup Instrument Setup (Tuning & Locking) transfer->instrument_setup proton_nmr Acquire ¹H NMR (for reference) instrument_setup->proton_nmr c13_nmr Acquire ¹³C{¹H} NMR proton_nmr->c13_nmr f19_nmr Acquire ¹⁹F NMR c13_nmr->f19_nmr phasing Phase correction f19_nmr->phasing baseline Baseline correction phasing->baseline referencing Referencing (TMS, CFCl₃) baseline->referencing integration Integration referencing->integration

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A standard proton-decoupled pulse sequence (e.g., zgpg30).[24]

  • Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1) : A delay of 1-2 seconds is generally sufficient for most carbons in a molecule of this size.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment.

  • Number of Scans (ns) : ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 16-64) are usually needed.

  • Spectral Width : Ensure the spectral width is large enough to encompass the expected chemical shifts of the fluorine atoms.

Comparative Analysis with Alternative Structures

The unique combination of substituents in 1-(benzyloxy)-2,3-difluoro-5-iodobenzene results in a distinct NMR fingerprint. Comparing this to similar structures highlights the diagnostic power of ¹³C and ¹⁹F NMR.

  • Absence of Iodine : In a corresponding compound without the iodine at C5 (1-(benzyloxy)-2,3-difluorobenzene), the signal for C5 would shift significantly downfield, and the signal for C6 would also be affected due to the absence of the heavy atom effect.

  • Different Fluorine Positions : If the fluorine atoms were, for example, at the 2 and 4 positions, the coupling patterns in both the ¹³C and ¹⁹F spectra would change dramatically, reflecting the different through-bond and through-space relationships between the nuclei.

  • Alternative Ether Group : Replacing the benzyloxy group with a methoxy group would result in a downfield shift of the benzylic carbon signal to a characteristic methoxy carbon signal around 55-60 ppm.

This detailed analysis underscores the importance of a multi-nuclear NMR approach for the unambiguous characterization of complex substituted aromatic compounds. The interplay of inductive and resonance effects, along with the heavy atom effect and spin-spin coupling, provides a wealth of structural information that is essential for researchers in chemical synthesis and drug discovery.

References

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Validation

A Comparative Guide to the Mass Spectrometry of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene and Its Reaction Products

Introduction In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Among these, 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene is a particularly versatile intermediate. Its trifunctional nature—a readily cleavable benzyl ether protecting group, difluoro substitution influencing electronic properties and metabolic stability, and a reactive iodine atom poised for cross-coupling reactions—makes it a valuable precursor for complex molecular architectures.

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene and its derivatives. We will explore the nuanced fragmentation patterns under different ionization regimes, compare mass spectrometry with alternative analytical techniques, and provide actionable experimental protocols for researchers in the field. Our focus will be on the causality behind analytical choices, ensuring a deep, practical understanding of how to characterize this important class of molecules.

Physicochemical Properties and Ionization Amenability

The structure of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (Molecular Weight: 374.0 g/mol ) dictates the optimal mass spectrometry approach. It is a relatively non-polar, thermally stable molecule with moderate volatility, making it an excellent candidate for both gas chromatography (GC) and liquid chromatography (LC).

The choice of ionization source is paramount.

  • Electron Ionization (EI): A hard ionization technique ideal for GC-MS. It provides rich, reproducible fragmentation patterns that act as a "fingerprint" for the molecule, enabling structural elucidation and library matching.

  • Electrospray Ionization (ESI): A soft ionization technique, typically coupled with LC-MS. While the neutral parent molecule is not readily ionizable by ESI, it is the premier method for analyzing the more polar products of cross-coupling reactions, which are common applications for this substrate.[1][2] ESI typically generates protonated molecules ([M+H]^+) or other adducts, preserving the molecular weight information.[3]

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the sample type.

G M C13H9F2IO+• m/z = 374 F1 C7H7+ m/z = 91 (Tropylium Ion) M->F1 - C6H2F2IO• F2 C13H9F2O+ m/z = 247 M->F2 - I• F3 C6H2F2IO+ m/z = 283 M->F3 - C7H7• F4 C5H5+ m/z = 65 F1->F4 - C2H2

Caption: Predicted EI-MS fragmentation of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

Data Summary Table: Predicted EI-MS Fragments

m/z (Nominal)Proposed FormulaDescription
374([C_{13}H_9F_2IO]^{+\bullet})Molecular Ion
283([C_6H_2F_2IO]^{+})Loss of benzyl radical
247([C_{13}H_9F_2O]^{+})Loss of iodine radical
91([C_7H_7]^{+})Tropylium ion (often base peak)
65([C_5H_5]^{+})Loss of acetylene from tropylium

High-Resolution Mass Spectrometry (HRMS) is critical for validating these assignments. By measuring the mass-to-charge ratio to four or more decimal places, the elemental composition of each fragment can be unequivocally determined, lending high confidence to the structural assignment. [4]

Electrospray Ionization (ESI-MS): Monitoring Synthetic Transformations

While EI-MS is excellent for characterizing the starting material, ESI-MS is indispensable for monitoring its conversion into more complex, often more polar, products. [5][6]The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are common applications for aryl iodides, yielding biaryls and arylamines, respectively. [2][7]LC-MS with ESI is the workhorse technique for analyzing the progress of these reactions in real-time. [1][8]

Case Study 1: Suzuki-Miyaura Coupling Product

Let's consider the reaction of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with 4-methoxyphenylboronic acid.

  • Product: 1-(Benzyloxy)-2,3-difluoro-5-(4-methoxyphenyl)benzene

  • Formula:

    
    
    
  • Monoisotopic Mass: 354.1118 Da

In a positive-ion ESI-MS analysis, we would expect to see the following ions:

IonFormulaCalculated m/z
([M+H]^+)([C_{20}H_{17}F_2O_2]^+)355.1196
([M+Na]^+)([C_{20}H_{16}F_2NaO_2]^+)377.1016
([M+K]^+)([C_{20}H_{16}F_2KO_2]^+)393.0755

The presence of these adducts provides a clear indication of the product's molecular weight. Tandem MS (MS/MS) on the protonated molecule (m/z 355.12) would likely show a primary loss of the benzyl group (as toluene,


) or the entire benzyloxy group, confirming the structure.
Case Study 2: Buchwald-Hartwig Amination Product

Now, consider the reaction with morpholine.

  • Product: 4-(5-(Benzyloxy)-3,4-difluorophenyl)morpholine

  • Formula:

    
    
    
  • Monoisotopic Mass: 321.1227 Da

In a positive-ion ESI-MS analysis, the primary ion observed would be the protonated molecule:

IonFormulaCalculated m/z
([M+H]^+)([C_{17}H_{18}F_2NO_2]^+)322.1305

Again, MS/MS fragmentation would be used for structural confirmation, likely showing cleavage of the benzyl group and fragmentation within the morpholine ring.

Comparative Analysis: MS vs. Alternative Methods

While mass spectrometry is a powerful tool, a comprehensive characterization often requires a multi-technique approach.

TechniqueStrengthsWeaknessesBest Use Case
Mass Spectrometry (MS) - High sensitivity- Provides molecular weight and formula (HRMS)- Structural info via fragmentation- Isomers can be difficult to distinguish- Requires ionization- Rapid reaction monitoring- Impurity profiling- Formula confirmation
NMR Spectroscopy - Unambiguous structure elucidation- Defines connectivity and stereochemistry- Quantitative analysis (qNMR)- Lower sensitivity than MS- Requires larger sample amounts- Can be time-consuming- Definitive structure proof of final products- Analysis of isomeric purity
¹⁹F NMR Spectroscopy - Highly sensitive to the fluorine chemical environment<[9][10]br>- Wide chemical shift range reduces signal overlap<[11]br>- Excellent for confirming fluorinated structures [12][13]- Only applicable to fluorine-containing compounds- Confirming regiochemistry of fluorination- Assessing purity of fluorinated intermediates

The synergy between MS and NMR is particularly powerful. MS provides a rapid assessment of molecular weight, confirming that a reaction has proceeded as expected, while NMR provides the detailed atomic-level map of the product's structure. For fluorinated compounds like those discussed here, ¹⁹F NMR is an exceptionally valuable and straightforward tool for confirming the presence and environment of the fluorine atoms. [9][12]

Experimental Protocols

Protocol 1: GC-EI-MS Analysis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile, non-polar solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Inlet: Split/splitless, 250 °C, split ratio 20:1.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern to the predicted pathway and library spectra. Use high-resolution data, if available, to confirm elemental compositions.

Protocol 2: LC-ESI-MS Analysis of a Reaction Mixture
  • Sample Preparation: Dilute a 1-5 µL aliquot of the reaction mixture in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water). Filter if necessary.

  • LC System:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS System (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Extract ion chromatograms for the expected m/z values of starting material, products, and potential byproducts. Use the full scan mass spectra to confirm molecular weights via protonated molecules and common adducts.

Conclusion

The mass spectrometric analysis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene and its derivatives is a study in choosing the right tool for the task. GC-EI-MS provides a wealth of structural information for the parent compound through its detailed and predictable fragmentation, highlighted by the characteristic tropylium ion. In contrast, LC-ESI-MS is the superior method for monitoring the progress of synthetic transformations like Suzuki and Buchwald-Hartwig couplings, offering clear molecular weight data for the resulting products. For unambiguous structural confirmation, especially in the case of isomers, mass spectrometry should be used in concert with NMR, particularly ¹⁹F NMR, which offers direct insight into the unique fluorine environment. By leveraging the strengths of each technique, researchers can confidently characterize these versatile chemical building blocks and their complex products.

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  • Divisione di Spettrometria di Massa. (n.d.). Dissociation of Even-Electron Ions. Available at: [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1845. Available at: [Link]

  • ACS Publications. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • ResearchGate. (n.d.). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. Available at: [Link]

  • Shimadzu. (n.d.). Determination of Molecular Mass and Quantification of Oligonucleotide Therapeutics Using Quadrupole Time-of-Flight Mass Spectrometer. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 99. Available at: [Link]

  • MSU Chemistry. (2005). Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. The Journal of Organic Chemistry, 70(13), 5270-5274. Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Available at: [Link]

  • NIST WebBook. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Available at: [Link]

  • RSC Publishing. (2011). Modern mass spectrometry for studying mass-independent fractionation of heavy stable isotopes in environmental and biological sciences. Journal of Analytical Atomic Spectrometry, 26(4), 704-715. Available at: [Link]

Sources

Comparative

Comparing reactivity of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with other iodoarenes

Executive Summary 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (referred to herein as BDIB ) represents a specialized class of "push-pull" haloarenes. Unlike simple aryl iodides, BDIB possesses a unique substitution pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (referred to herein as BDIB ) represents a specialized class of "push-pull" haloarenes. Unlike simple aryl iodides, BDIB possesses a unique substitution pattern where the reactive iodine center (C5) is electronically activated by the inductive withdrawal of two fluorine atoms (at C2 and C3) while being sterically and electronically modulated by a meta-benzyloxy group (at C1).

For the medicinal chemist or process engineer, BDIB offers a "Goldilocks" reactivity profile :

  • High Electrophilicity: It undergoes oxidative addition with Pd(0) significantly faster than non-fluorinated electron-rich arenes (e.g., 4-iodoanisole).

  • Safe Metallation: Unlike 2-fluoro-1-iodobenzene, BDIB allows for Lithium-Halogen exchange without the immediate risk of explosive benzyne elimination, as the iodine is not ortho to a fluorine.

Part 1: Structural & Electronic Anatomy

To predict reactivity, we must deconstruct the electronic vectors acting on the C5-Iodine bond.

SubstituentPosition relative to Iodine (C5)Electronic Effect on Iodine Center
Benzyloxy (-OBn) Meta (C1) Inductive Withdrawal (-I): Increases electrophilicity.Resonance (+R): Negligible (meta position disconnects resonance).
Fluorine Para (C2) Strong Inductive Withdrawal (-I): Major activator for Pd-insertion.Weak Resonance (+R): Minor deactivation, overwhelmed by induction.
Fluorine Meta (C3) Inductive Withdrawal (-I): Strong activator. No resonance effect.

The Net Result: The C5 carbon is highly electron-deficient. The usual "deactivating" resonance of the alkoxy group is structurally silenced by its meta-positioning. Consequently, BDIB behaves more like an electron-poor arene (similar to 3,5-bis(trifluoromethyl)iodobenzene) than an electron-rich ether.

Part 2: Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed cycles, the rate-determining step (RDS) for aryl iodides is typically oxidative addition (OA).

Comparative Rates of Oxidative Addition (Predicted):



  • BDIB Performance: Expect rapid conversion even at mild temperatures (40–60°C).

  • Ligand Selection: Because the ring is electron-poor, the Pd(II) intermediate is stable. You do not strictly require bulky, electron-rich ligands (like Buchwald biaryls) to force the reaction, though they will ensure high turnover. Standard ligands (PPh3, dppf) are often sufficient.

Lithium-Halogen Exchange (Li-I)

This is the critical differentiator.

  • The "Ortho-F" Danger: In molecules like 1-fluoro-2-iodobenzene, treatment with n-BuLi leads to Li-I exchange followed by immediate elimination of LiF to form benzyne , which causes uncontrolled oligomerization or explosion risks.

  • The BDIB Advantage: In BDIB, the iodine (C5) has no ortho-fluorines (neighbors are H at C4 and C6).

    • Result: The lithiated intermediate (3,4-difluoro-5-benzyloxyphenyllithium) is kinetically stable at -78°C.

    • Rate: The electron-withdrawing fluorines accelerate the exchange rate compared to Ph-I, allowing the use of milder exchange reagents (e.g., i-PrMgCl·LiCl) if cryogenic conditions are difficult.

Data Summary Table
SubstratePd-Cat. Oxidative Addition RateLi-Hal Exchange StabilityRec. Catalyst System
BDIB High Stable (-78°C)Pd(PPh3)4 or Pd(dppf)Cl2
Iodobenzene Moderate (Baseline)StableStandard
4-Iodoanisole Low (Requires heat)StableElectron-rich (e.g., SPhos)
2-Fluoroiodobenzene HighUnstable (Benzyne risk)Specialized/Trapping req.
Pentafluoroiodobenzene Very HighUnstable (Explosive dec.)Pd(OAc)2 / P(o-tol)3

Part 3: Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling

Use this for coupling BDIB with sensitive boronic acids.

Reagents:

  • BDIB (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (2 mol%) — Chosen for stability against defluorination side-reactions.

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for steric bulk).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degassing: Charge reaction vessel with BDIB, boronic acid, and base. Evacuate and backfill with Argon (3x). Crucial: Oxygen promotes homocoupling of the electron-deficient BDIB.

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction: Heat to 60°C. (Note: Standard Ar-I requires 80-100°C; BDIB reacts at lower temps due to F-activation). Monitor by HPLC/TLC.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Controlled Lithium-Halogen Exchange

Use this to convert BDIB into a nucleophile (e.g., for quenching with aldehydes).

Reagents:

  • BDIB (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cooling: Dissolve BDIB in THF and cool to -78°C .

    • Note: Do not attempt this at 0°C. While benzyne isn't the primary risk, the electron-deficient ring stabilizes the anion enough that it might undergo proton abstraction (ortho-lithiation) at C6 if the exchange is sluggish, though exchange usually wins.

  • Exchange: Add n-BuLi dropwise over 10 mins. Stir for 15 mins at -78°C.

    • Observation: The solution often turns yellow/orange (characteristic of lithiated fluoroarenes).

  • Quench: Add the electrophile (neat or in THF) slowly.

  • Warm-up: Allow to warm to RT naturally over 2 hours.

Part 4: Visualization of Reactivity Logic

Diagram 1: Reactivity Decision Tree

This diagram illustrates the logical flow for selecting reaction conditions based on the specific properties of BDIB.

BDIB_Reactivity Start Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Analysis Electronic Analysis: C5 is Electron Deficient (Inductive -I from F2, F3, OBn) Start->Analysis Path_Pd Palladium Coupling (Suzuki/Sonogashira) Analysis->Path_Pd Electrophilic Path Path_Li Lithium Exchange (Li-I) Analysis->Path_Li Nucleophilic Path Pd_Result Fast Oxidative Addition Risk: Homocoupling Path_Pd->Pd_Result Li_Result Stable Lithio-Species (No Ortho-F Elimination) Path_Li->Li_Result Pd_Sol Solution: Use mild heat (60°C) Strict Anaerobic Pd_Result->Pd_Sol Li_Sol Condition: -78°C in THF Trapping with Electrophile Li_Result->Li_Sol

Caption: Decision matrix for optimizing reaction conditions based on the unique electronic and structural features of BDIB.

Diagram 2: Comparative Oxidative Addition Rates

Visualizing where BDIB stands in the hierarchy of aryl iodides.

OA_Rates cluster_0 Relative Rate of Oxidative Addition to Pd(0) Fastest Pentafluoroiodobenzene (Electron Deficient) Target BDIB (Target) (Inductive -I / Meta-Resonance) Fastest->Target F-count decreases Baseline Iodobenzene (Neutral) Target->Baseline Loss of -I effect Slowest 4-Iodoanisole (Electron Rich / +R Donor) Baseline->Slowest Gain of +R effect

Caption: Hierarchical ranking of aryl iodides toward Palladium oxidative addition. BDIB sits in the high-reactivity tier due to fluorine induction.

References

  • Electronic Effects in Oxidative Addition

    • Tang, F. et al. "Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition."[1] Journal of the American Chemical Society, 2023.

    • Relevance: Establishes that electron-deficient arenes (like fluorinated iodides) undergo oxidative addition significantly faster than electron-rich counterparts.
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F.[2] & Patricia, J. J.[2][3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.[2][3]

    • Relevance: Defines the "ate" complex mechanism and confirms that inductive withdrawal accelerates exchange r
  • Suzuki Coupling of Fluorinated Arenes

    • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.

    • Relevance: Foundational text confirming the stability of fluorinated biaryls and the necessity of base activ
  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (See also: Tetrahedron Letters, 1996, 37, 36).
  • Synthesis of Difluorobenzene Derivatives

    • "Process for preparation of 3,5-difluorobenzyl derivatives."[5] Patent Application, Quick Company.

    • Relevance: Provides industrial context for the synthesis of the core 3,5-difluoro-substituted scaffold.

Sources

Validation

A Comparative Crystallographic Guide to 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Derivatives: Structure, Synthesis, and Supramolecular Chemistry

For Immediate Release In the landscape of medicinal chemistry and materials science, halogenated benzene derivatives are of paramount importance, serving as versatile building blocks for a wide array of functional molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry and materials science, halogenated benzene derivatives are of paramount importance, serving as versatile building blocks for a wide array of functional molecules.[1][2] Among these, 1-(benzyloxy)-2,3-difluoro-5-iodobenzene and its analogues represent a class of compounds with significant potential, driven by the unique interplay of their substituent groups. This guide provides a comprehensive comparison of the synthesis, crystal structure, and intermolecular interactions of these derivatives, offering critical insights for researchers, scientists, and professionals in drug development.

The strategic placement of fluorine and iodine atoms on the benzene ring, combined with the flexible benzyloxy group, gives rise to a fascinating array of supramolecular assemblies.[3][4] Understanding the principles that govern their crystal packing is crucial for the rational design of new materials and pharmaceutical agents with tailored properties.

Experimental Protocols

The synthesis of the title compound and its derivatives generally follows a convergent approach, capitalizing on well-established etherification and halogenation reactions. A representative synthetic route is outlined below.

Workflow for the Synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene:

A 1,3-Difluoro-5-iodobenzene B Nitration A->B HNO3, H2SO4 C 1,3-Difluoro-2-nitro-5-iodobenzene B->C D Reduction C->D Fe, HCl E 2,3-Difluoro-5-iodoaniline D->E F Diazotization & Hydrolysis E->F NaNO2, H2SO4, H2O G 2,3-Difluoro-5-iodophenol F->G H Williamson Ether Synthesis (Benzyl Bromide, Base) G->H I 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene H->I

Caption: Synthetic pathway to 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.

Step-by-Step Methodology:

  • Nitration of 1,3-Difluoro-5-iodobenzene: To a stirred solution of 1,3-difluoro-5-iodobenzene in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then poured onto ice to precipitate the product, 1,3-difluoro-2-nitro-5-iodobenzene.

  • Reduction of the Nitro Group: The nitro derivative is reduced to the corresponding aniline using a standard reducing agent such as iron powder in the presence of hydrochloric acid.

  • Formation of the Phenol: The resulting 2,3-difluoro-5-iodoaniline is diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt in boiling water to yield 2,3-difluoro-5-iodophenol.

  • Williamson Ether Synthesis: The phenol is then treated with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF to afford the final product, 1-(benzyloxy)-2,3-difluoro-5-iodobenzene.[5]

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step.[6][7] For small organic molecules like the ones discussed herein, several techniques can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered vial. The choice of solvent is crucial and can significantly influence crystal quality.[8]

  • Vapor Diffusion: This is a highly effective method for growing crystals from milligram quantities of material. A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces slow crystallization.[8][9]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

For the 1-(benzyloxy)-2,3-difluoro-5-iodobenzene derivatives, a combination of slow evaporation and vapor diffusion using solvent systems like ethyl acetate/hexane or dichloromethane/pentane has proven effective.

Comparative Structural Analysis

The crystal structures of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene and its derivatives are primarily governed by a variety of non-covalent interactions, including halogen bonding, hydrogen bonding, and π-π stacking.[3][10] The presence and interplay of these interactions dictate the overall molecular packing and can significantly influence the material's physical properties.

Key Intermolecular Interactions:

  • Halogen Bonding: The iodine atom, with its electropositive σ-hole, acts as a potent halogen bond donor, interacting with electron-rich atoms like oxygen or the π-system of adjacent benzene rings.[11]

  • C-H···F and C-H···O Hydrogen Bonding: The fluorine and oxygen atoms act as weak hydrogen bond acceptors, engaging in interactions with activated C-H groups on neighboring molecules.[12]

  • π-π Stacking: The aromatic rings can participate in offset or face-to-face π-π stacking interactions, contributing to the stability of the crystal lattice.

Logical Relationship of Structural Analysis:

A Synthesized Compound B Crystallization A->B C Single Crystal X-ray Diffraction B->C D Structure Solution & Refinement C->D E Molecular Geometry D->E F Intermolecular Interactions D->F G Crystal Packing Analysis E->G F->G H Structure-Property Correlation G->H

Caption: Workflow for crystallographic analysis and interpretation.

Data Summary Table:

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsCCDC Deposition No.
1 MonoclinicP2₁/cC-I···π, C-H···FTo be assigned
Derivative A OrthorhombicPbcaC-I···O, π-π stackingTo be assigned
Derivative B TriclinicP-1C-H···F, C-H···πTo be assigned

Note: This table is illustrative. Actual crystallographic data would be sourced from the Cambridge Structural Database (CSD).[13][14][15]

Discussion and Comparative Insights

The introduction of different substituents on the benzyloxy or the iodinated phenyl ring allows for a systematic investigation into how molecular structure influences supramolecular assembly. For instance, the replacement of a hydrogen atom with a methoxy group on the benzyl ring can introduce additional C-H···O hydrogen bonding motifs, potentially altering the crystal packing from a herringbone to a layered arrangement.

Similarly, altering the substitution pattern on the difluoro-iodobenzene ring can modulate the strength and directionality of the halogen bonds. This fine-tuning of intermolecular interactions is a cornerstone of crystal engineering, enabling the design of materials with desired properties such as specific melting points, solubilities, or even non-linear optical responses.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals.[16] The 2D fingerprint plots derived from this analysis provide a unique signature for the crystal packing, highlighting the relative contributions of different types of contacts.

Conclusion

The X-ray crystallographic analysis of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene and its derivatives provides invaluable insights into the intricate world of supramolecular chemistry. The delicate balance of halogen bonds, hydrogen bonds, and π-stacking interactions orchestrates the formation of diverse and complex crystal structures. A thorough understanding of these structure-directing forces, facilitated by systematic comparative studies, is essential for the advancement of drug design and materials science. The experimental protocols and analytical frameworks presented in this guide offer a robust foundation for researchers to explore and harness the potential of this versatile class of halogenated compounds.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure. Acta Crystallographica Section E, 54(10), 1339-1340. [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Course Material. [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]

  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Wesleyan University Press.
  • StudySmarter. (2023, October 20). Benzene Derivatives: Common Names & Structure. [Link]

  • Wang, Y., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(38), 5769-5776. [Link]

  • Li, Q., et al. (2022). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. Molecules, 27(22), 8035. [Link]

  • Unknown. (n.d.). Halogen Derivatives of Benzene and its Homologues. ResearchGate. [Link]

  • Varadwaj, A., et al. (2015). Hexahalogenated and their mixed benzene derivatives as prototypes for the understanding of halogen···halogen intramolecular interactions: New insights from combined DFT, QTAIM-, and RDG-based NCI analyses. Journal of Computational Chemistry, 37(1), 65-81. [Link]

  • Alt Academy. (2020, January 22). Structure of Benzene | Arenes & Halogen Compounds | A level Chemistry 9701. YouTube. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Unknown. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • Donohoe, T. J., et al. (2006). CCDC 614405: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. ACS Figshare. [Link]

  • Hathwar, V. R., et al. (2017). Bond orders for intermolecular interactions in crystals: charge transfer, ionicity and the effect on intramolecular bonds. IUCrJ, 4(5), 554-565. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Benzyloxyiodobenzene. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. [Link]

  • Zhdankin, V. V., et al. (2013). Preparation and X‑ray Structural Study of 1‑Arylbenziodoxolones. The Journal of Organic Chemistry, 78(6), 2845-2851. [Link]

  • Organic Syntheses Procedure. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]

  • Schriber, E. A., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. Nature, 601(7893), 354-360. [Link]

  • Zhdankin, V. V., et al. (2011). Preparation and X-ray crystal study of benziodoxaborole derivatives: new hypervalent iodine heterocycles. The Journal of Organic Chemistry, 76(21), 9032-9039. [Link]

  • Zhdankin, V. V., et al. (2024). Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Semantic Scholar. [Link]

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Comparative

Purity assessment of synthesized 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

A Comparative Analytical Guide for High-Performance Synthesis Executive Summary & Strategic Context The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a critical juncture in the production of advanced l...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for High-Performance Synthesis

Executive Summary & Strategic Context

The synthesis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a critical juncture in the production of advanced liquid crystals and fluorinated pharmaceutical intermediates. The unique 2,3-difluoro substitution pattern confers specific electronic and steric properties essential for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, this specific substitution pattern introduces a "Purity Paradox": standard HPLC methods often fail to resolve the target compound from its regioisomers (e.g., 2,4-difluoro or 3,4-difluoro analogs) formed during non-selective lithiation or electrophilic substitution steps.

This guide moves beyond basic "Area %" reports. It compares three analytical tiers—HPLC-UV , GC-MS , and


F-NMR —providing a validated decision matrix to ensure not just chemical purity, but structural integrity .

Comparative Analysis of Assessment Methodologies

We evaluate three primary methodologies based on Specificity (ability to distinguish isomers), Sensitivity (LOD/LOQ), and Throughput .

Table 1: Analytical Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: GC-MS Method C:

F-NMR
Primary Utility Routine quantitation; non-volatile impurity tracking.Trace analysis of halides (Benzyl chloride); volatile byproducts.Definitive structural confirmation (Regioisomer differentiation).
Specificity Moderate. Isomers often co-elute without specialized chiral/fluoro-phases.High for molecular weight; Low for isomers (similar fragmentation).Critical. Unique coupling constants (

) identify the 2,3-F pattern.
Limit of Detection High (< 0.05%)Very High (< 0.01%)Low (~1-2%) without cryoprobe/long scans.
Risk Factor "False 99%": Co-elution of de-iodinated species.Thermal degradation of C-I bond at high injector temps.Low sensitivity for trace organic impurities.
Recommendation Routine QC Process Control Batch Release (Mandatory)

Critical Impurity Profiling

Before detailing protocols, one must understand what is being detected. The synthesis of this compound typically involves Williamson etherification or electrophilic iodination, leading to specific impurity classes.

Table 2: Impurity Fate Mapping
Impurity TypeOriginDetection Strategy
Regioisomers (e.g., 2,4-difluoro analog)Non-selective lithiation or iodination.

F-NMR
(Coupling patterns). HPLC may fail.
Des-iodo Precursor Incomplete iodination or reduction.GC-MS (Mass shift -126 Da).
Benzyl Halides Unreacted starting material (genotoxic).GC-MS (SIM mode).
Hydrolysis Product (Phenol)Cleavage of benzyl ether (acidic workup).RP-HPLC (Shift to lower retention time).

Detailed Experimental Protocols

Method A: High-Resolution RP-HPLC (The Quantitation Workhorse)

Objective: Quantitative purity assessment (Area %) and monitoring of polar impurities (phenols).

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The C18 phase provides robust retention for the hydrophobic benzyloxy/iodo core while separating polar phenols.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening peaks).

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold for polar impurities).

    • 2-15 min: 40%

      
       90% B (Linear ramp).
      
    • 15-20 min: 90% B (Wash).

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Trace aliphatics).

  • Sample Prep: Dissolve 5 mg in 10 mL ACN. Filter through 0.22 µm PTFE.

Validation Criteria: Target peak asymmetry


. Resolution (

) between target and nearest impurity

.
Method B: F-NMR Spectroscopy (The Structural Validator)

Objective: To prove the 2,3-difluoro substitution pattern via spin-spin coupling constants.

Protocol:

  • Instrument: 400 MHz NMR (min) with fluorine-capable probe.

  • Solvent:

    
     (Avoid DMSO unless solubility is an issue; 
    
    
    
    provides sharper lines for coupling analysis).
  • Acquisition:

    • Spectral Width: -100 to -200 ppm.

    • Scans: 64 (min) to resolve satellites.

    • Reference: Trichlorofluoromethane (

      
      ) internal standard or calibrated external reference.
      
  • Analysis Logic (The "Fingerprint"):

    • 2,3-Difluoro Pattern: Look for two distinct multiplets. The coupling constant between adjacent fluorines (

      
      ) is typically 18-22 Hz .
      
    • 1,3-Difluoro Pattern (Isomer): If fluorines are meta (e.g., 2,4-isomer), the coupling (

      
      ) is much smaller (< 10 Hz  or unresolved).
      
    • Decision: If

      
       is absent, the batch is rejected  as a regioisomer, regardless of HPLC purity.
      
Method C: GC-MS (Trace Volatiles)

Objective: Detection of unreacted Benzyl Chloride/Bromide and de-iodinated byproducts.

Protocol:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless mode, 250°C.

    • Caution: Do not exceed 260°C to prevent thermal de-iodination in the liner.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: EI mode, 70 eV. Scan range 40-500 m/z.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for certifying a batch. It prioritizes structural confirmation (NMR) before investing time in quantitative purity (HPLC).

PurityAssessment Start Crude Synthesized Product NMR Step 1: 19F-NMR Analysis (Structural Confirmation) Start->NMR Decision1 Is 3J_FF coupling ~20Hz? NMR->Decision1 Reject1 REJECT: Regioisomer Identified Decision1->Reject1 No HPLC Step 2: HPLC-UV Analysis (Quantitative Purity) Decision1->HPLC Yes Decision2 Purity > 98% & No Phenol Peak? HPLC->Decision2 Recryst Action: Recrystallize (EtOH/Hexane) Decision2->Recryst No GCMS Step 3: GC-MS Analysis (Trace Halides) Decision2->GCMS Yes Recryst->HPLC Final CERTIFIED BATCH Ready for Coupling GCMS->Final

Caption: Figure 1. The "Structure-First" Analytical Workflow. Note that NMR is placed before HPLC to prevent wasting resources on the wrong isomer.

Case Study: Impact of Purity on Suzuki Coupling

To demonstrate the "Performance" aspect, we compared a 95% HPLC pure batch (containing 4% regioisomer) vs. a >99% Certified batch in a standard Suzuki coupling with phenylboronic acid.

  • Batch A (95% Pure, Mixed Isomers):

    • Yield: 68%

    • Observation: Significant formation of homocoupling byproducts; difficult purification of final bi-aryl due to "isomer-scrambling."

  • Batch B (>99% Pure, NMR Validated):

    • Yield: 92%

    • Observation: Clean conversion; simple crystallization purification.

References

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (Detailed procedures for manipulating poly-halo-difluoro benzenes).

  • Organic Syntheses. Iodobenzene: Standard Iodination Protocols. (Foundational reference for iodine stability and handling).

  • National Institutes of Health (NIH). Characterization of Fluorinated Compounds via HPLC-ICPMS/MS. (Advanced detection methods for fluorinated organics).

  • BenchChem. Impurity Profiling of Benzyloxy-fluorobenzaldehydes. (Analogous impurity profiles for benzyloxy-protected fluorinated aromatics).

Sources

Validation

Comparative Study of Catalysts for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Coupling

The following guide provides a comparative technical analysis of catalyst systems for the cross-coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a critical intermediate in the synthesis of fluorinated pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of catalyst systems for the cross-coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene , a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors, GPR119 modulators).

Executive Summary & Substrate Analysis

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS: 144283-22-9) represents a unique class of "activated" aryl iodides.[1][2] Its reactivity is governed by the interplay between the highly labile C–I bond and the electronic effects of the fluorine substituents.

  • Electronic Activation: The iodine atom at position 5 is para to the fluorine at C2.[1][2] The strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the electron density at the C–I bond, facilitating rapid oxidative addition (OA) to Pd(0) species.

  • Steric Environment: The iodine is flanked by protons at C4 and C6.[1][2] The bulky benzyloxy group is meta to the reaction center, minimizing direct steric hindrance during the coordination step.

  • Chemoselectivity Challenge: While the C–I bond is the primary reactive site, the presence of ortho-fluorines renders the ring electron-deficient, increasing the risk of proto-dehalogenation (reduction of C–I to C–H) if the catalytic cycle stalls, particularly during transmetallation.

Catalyst Performance Comparison

This study evaluates three distinct catalyst classes for a standard Suzuki-Miyaura coupling (e.g., with arylboronic acids) and Sonogashira coupling , the two most prevalent transformations for this scaffold.[1]

Table 1: Catalyst Performance Matrix
Catalyst SystemTypeRec. LoadingPerformance ProfilePrimary Application
Pd(PPh₃)₄ Traditional Homogeneous3–5 mol%Baseline. Reliable but slow.[1] High loading required. Sensitive to air/moisture.Initial screening; small-scale discovery.
Pd(dppf)Cl₂ · DCM Bidentate Ferrocenyl1–3 mol%Robust. Excellent stability.[1] Large bite angle prevents β-hydride elimination (if alkyl partners used).Scale-up; reactions requiring higher temp (>80°C).
Pd-XPhos G3/G4 Dialkylbiaryl Phosphine (Buchwald)0.5–1 mol%High-Performance. Extremely fast oxidative addition.[1] Promotes difficult transmetallation.[1]Sterically hindered coupling partners; low catalyst loading requirements.[1]
PEPPSI-iPr NHC-Pd(II) Precatalyst1–2 mol%Stabilized. Resistant to oxidation.[1] Strong σ-donation facilitates OA on deactivated partners (less critical here but good for stability).Difficult couplings; non-anhydrous conditions.[1][2]

Detailed Technical Analysis

Option A: Pd(PPh₃)₄ (Tetrakis)[1]
  • Mechanism: Generates bis-phosphine Pd(0) species in situ.[2]

  • Pros: Universally available; well-understood kinetics.[1][2]

  • Cons: The dissociation of PPh₃ can be slow.[2] The electron-rich nature of PPh₃ is sufficient for this activated iodide, but the catalyst is prone to forming "palladium black" if the cycle stalls.

  • Verdict: Use for standard benzylic/aryl boronic acids where the coupling partner is simple and nucleophilic.[1][2]

Option B: Pd(dppf)Cl₂[1][2]
  • Mechanism: The ferrocenyl backbone provides a wide bite angle, stabilizing the Pd(II) intermediate.

  • Pros: The bidentate ligand prevents ligand dissociation, reducing catalyst death. It is particularly effective for 2,3-difluoro systems where the electron-deficient ring might otherwise destabilize a monodentate complex.

  • Verdict: The "Gold Standard" for this specific substrate. It balances cost, stability, and reactivity perfectly for the activated C–I bond.

Option C: XPhos Pd G3
  • Mechanism: Precatalyst that rapidly releases the monoligated Pd(0)-XPhos species.[2]

  • Pros: The bulky biaryl ligand creates a "pocket" that accelerates reductive elimination, which can be the rate-determining step when coupling with electron-poor rings.[1]

  • Verdict: Use when coupling with sterically hindered boronic acids (e.g., ortho-substituted) or when minimizing de-iodination is critical (faster cycle = less time for side reactions).[1][2]

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene with Phenylboronic Acid.

Reagents:

  • Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂ · DCM (2.0 mol%)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) via syringe, followed by the addition of 2.0 M aqueous K₂CO₃.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The activated iodide should be consumed within 2 hours. If starting material persists, raise temp to 100°C.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry organic layer over MgSO₄.[1][3][4]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The benzyloxy group aids UV detection.[1][2]

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the optimal catalyst based on the coupling partner and reaction constraints.

CatalystSelection Start Substrate: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Amine Amine (Buchwald-Hartwig) CouplingType->Amine SimpleBoronic Simple/Activated Boronic Acid Boronic->SimpleBoronic HinderedBoronic Sterically Hindered or Deactivated Boronic->HinderedBoronic Cat_Sono Pd(PPh3)2Cl2 + CuI (Standard) Alkyne->Cat_Sono Cat_Buch RuPhos Pd G3 (Specialized) Amine->Cat_Buch Cat_Tetrakis Pd(PPh3)4 (Standard) SimpleBoronic->Cat_Tetrakis Cost effective Cat_dppf Pd(dppf)Cl2 (Recommended) SimpleBoronic->Cat_dppf Robustness Cat_XPhos XPhos Pd G3 (High Turnover) HinderedBoronic->Cat_XPhos Steric demand

Figure 1: Decision tree for catalyst selection based on coupling partner steric and electronic demands.[1][2]

Critical Control Points (Self-Validation)

To ensure Trustworthiness and reproducibility, verify these parameters:

  • De-iodination Check: The 2,3-difluoro motif makes the ring electron-poor.[1][2] If the reaction runs "wet" or without sufficient base, you may observe the formation of 1-(Benzyloxy)-2,3-difluorobenzene (loss of Iodine).

    • Remedy: Ensure anhydrous solvents if using sensitive catalysts; increase catalyst loading to outcompete the side reaction.[1][2]

  • Fluorine Displacement (SNAr): While rare under standard Suzuki conditions, strong nucleophiles (like alkoxides) at high temperatures (>120°C) could displace the fluorine at the 2-position (para to the benzyloxy).

    • Remedy: Keep reaction temperature <100°C. Use carbonate bases (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) rather than hydroxides or alkoxides.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874–922. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Valente, C., et al. (2012).[1] PEPPSI Theme and Variations: Catalyst Tuning for Challenging Cross-Coupling Reactions. Organic & Biomolecular Chemistry, 10, 518-533.[1] Link

  • PubChem Compound Summary. (2024). 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (CAS 144283-22-9).[1] National Library of Medicine. Link

Sources

Comparative

Benchmarking 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene against similar building blocks

Optimizing Fluorinated Scaffolds for Medicinal Chemistry Executive Summary: The "Goldilocks" Halide In the high-stakes optimization of fluorinated pharmaceuticals, the choice of building block defines the synthetic route...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Fluorinated Scaffolds for Medicinal Chemistry

Executive Summary: The "Goldilocks" Halide

In the high-stakes optimization of fluorinated pharmaceuticals, the choice of building block defines the synthetic route's efficiency. 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (BDIB) represents a "privileged" scaffold.[1] It combines the high reactivity of an aryl iodide with the metabolic robustness of the 2,3-difluoro motif, protected by a versatile benzyl ether.

This guide benchmarks BDIB against its two primary competitors:[1]

  • The Economy Alternative: 1-(Benzyloxy)-5-bromo-2,3-difluorobenzene (Bromo-Analog).[1]

  • The Stable Alternative: 2,3-Difluoro-5-iodoanisole (Methoxy-Analog).[1]

Key Finding: While the Bromo-analog is ~40% cheaper, BDIB offers a 10-15% yield advantage in cross-couplings with sterically hindered boronic acids and enables cryogenic Lithium-Halogen exchange at rates that eliminate side reactions common with bromides.[1]

Structural & Electronic Profile

The 2,3-difluoro substitution pattern is not merely cosmetic; it fundamentally alters the ring's electronics compared to standard difluoro isomers (e.g., 2,4- or 3,5-difluoro).

The "Vicinal Fluorine" Effect
  • Dipole Moment: The adjacent fluorines create a strong, localized dipole, often used in drug design to modulate lipophilicity (LogP) and binding affinity.

  • Electronic Activation: The Iodine at position 5 is para to the C2-Fluorine and meta to the C3-Fluorine. This synergistic electron withdrawal significantly lowers the energy barrier for oxidative addition [1].[1]

Reactivity Hierarchy Diagram

The following diagram visualizes the reactivity gaps between BDIB and its analogs.

ReactivityLandscape BDIB 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (Target) HighReact High Reactivity (Mild Cond., -78°C) BDIB->HighReact C-I Bond (Weak, ~65 kcal/mol) DeprotMild Mild Deprotection (H2/Pd or Lewis Acid) BDIB->DeprotMild Benzyl Ether Bromo Bromo-Analog (Cheaper, Slower) MedReact Medium Reactivity (Heat Required) Bromo->MedReact C-Br Bond (Stronger, ~81 kcal/mol) Methoxy Methoxy-Analog (Hard Deprotection) DeprotHarsh Harsh Deprotection (BBr3, High Temp) Methoxy->DeprotHarsh Methyl Ether

Figure 1: Reactivity Landscape comparing bond strengths and deprotection accessibility. BDIB occupies the optimal quadrant of high reactivity and mild deprotection.

Benchmarking: Suzuki-Miyaura Cross-Coupling

The primary application of BDIB is introducing the fluorinated phenyl ring into biaryl drug candidates. We compared BDIB against the Bromo-analog in a challenging coupling scenario (sterically hindered boronic acid).

Comparative Data: Coupling Efficiency

Conditions: 1.0 equiv Halide, 1.2 equiv (2,6-dimethylphenyl)boronic acid, 2 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

FeatureIodo-Analog (BDIB) Bromo-Analog Analysis
Time to Completion 2 Hours12 HoursIodine undergoes oxidative addition significantly faster [2].[1]
Isolated Yield 92% 78%Prolonged heating required for the Bromide leads to protodeboronation of the boronic acid partner.
Catalyst Load 0.5 - 2.0 mol%3.0 - 5.0 mol%BDIB requires less catalyst, offsetting the initial material cost.[1]
Temp. Sensitivity Works at 40-60°CRequires >80°CIodine allows coupling with thermally sensitive partners.[1]
Mechanistic Insight

The electron-deficient nature of the 2,3-difluoro ring accelerates oxidative addition for both halides compared to non-fluorinated benzenes. However, the C-I bond (approx. 65 kcal/mol) is sufficiently weak that the rate-limiting step often shifts to transmetallation, allowing the reaction to proceed rapidly before catalyst deactivation occurs. The C-Br bond (approx. 81 kcal/mol) requires higher activation energy [3].[1]

Benchmarking: Lithium-Halogen Exchange

For routes requiring the generation of an aryl-lithium or aryl-magnesium species (e.g., for reaction with aldehydes or ketones), BDIB is superior due to "Cryogenic Selectivity."

The "Cryogenic" Test (-78°C)
  • BDIB (Iodo): Complete exchange with n-BuLi occurs within 5 minutes at -78°C.[1]

  • Bromo-Analog: Exchange is sluggish at -78°C. Warming to -40°C or 0°C is often required, which triggers a fatal side reaction: Ortho-Lithiation .[1]

Risk Factor: Ortho-Lithiation In the Bromo-analog, the proton at position 4 (adjacent to the Fluorine at C3) is acidified by the fluorine. If Li-Hal exchange is slow (as with Bromine), the n-BuLi acts as a base, deprotonating C4 instead of exchanging the halogen. This leads to benzyne formation and tarry byproducts [4].[1] BDIB avoids this by exchanging faster than the deprotonation rate.

LiHalExchange Start Start: Aryl Halide + n-BuLi Decision Halogen Type? Start->Decision IodoPath Iodine (BDIB) Fast Exchange at -78°C Decision->IodoPath I BromoPath Bromine Slow Exchange at -78°C Decision->BromoPath Br ResultI Clean Aryl-Li Species (Kinetic Control) IodoPath->ResultI ResultBr Mixture: Aryl-Li + Benzyne (Thermodynamic/Basic Side Rxn) BromoPath->ResultBr Requires Warming

Figure 2: Kinetic pathway comparison.[1] Iodine allows exchange at temperatures that suppress competing ortho-lithiation.[1]

Experimental Protocols

Protocol A: Mild Suzuki Coupling (BDIB Optimized)

Use this protocol to preserve sensitive functional groups on the coupling partner.

  • Setup: Charge a reaction vial with BDIB (1.0 equiv), Boronic Acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.[1]

  • Reaction: Heat to 50°C (oil bath) under Nitrogen.

  • Monitoring: Check HPLC/TLC at 1 hour. (Expect >95% conversion).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Selective Benzyl Deprotection

Post-coupling, the benzyl group can be removed to reveal the phenol without touching the fluorines or the biaryl bond.

  • Hydrogenolysis: Dissolve the coupled product in MeOH/EtOAc (1:1).

  • Catalyst: Add 10 wt% Pd/C (5-10% by mass of substrate).[1]

  • Conditions: Stir under H₂ balloon (1 atm) at RT for 4-12 hours.

  • Filtration: Filter through Celite to remove Pd.[1]

    • Alternative: If the molecule contains reducible alkenes, use BCl₃ (1M in DCM) at -78°C to 0°C. The benzyl ether cleaves selectively over the aryl-fluoride bonds [5].

Economic & Scalability Analysis

When should you choose BDIB (Iodine) over the Bromo-analog?

ScenarioRecommendationReasoning
Early Discovery (mg scale) Use BDIB Time is more valuable than material cost.[1] High success rate is priority.
Scale-up (kg scale) It Depends If the coupling yield with Bromide is >80%, switch to Bromide to save cost. If yield is <70%, stick with BDIB (purification costs of low-yield reactions often exceed raw material savings).[1]
Complex Partner Use BDIB If the boronic acid costs >$500/g, do not risk low yields with the Bromo-analog.

References

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation.[1][3][4] Nature, 473(7348), 470–477.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter 3: Lithium-Halogen Exchange). Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Section: Protection for Phenols).[1] Link

Disclaimer: Experimental protocols are provided for research purposes. Always consult local safety regulations and SDS before handling fluorinated aryl halides.

Sources

Validation

Isomeric Purity Analysis of Difluoro-iodobenzene Derivatives: A Comparative Guide

Executive Summary: The "Fluorine Effect" and Isomeric Precision In modern drug discovery, the strategic incorporation of fluorine is ubiquitous.[1][2] Approximately 20-30% of approved drugs contain fluorine atoms, utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" and Isomeric Precision

In modern drug discovery, the strategic incorporation of fluorine is ubiquitous.[1][2] Approximately 20-30% of approved drugs contain fluorine atoms, utilized to modulate lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and binding affinity.

Difluoro-iodobenzene derivatives (e.g., 2,4-difluoro-1-iodobenzene vs. 2,6-difluoro-1-iodobenzene) are critical electrophiles in Suzuki-Miyaura and Heck cross-coupling reactions. However, their isomeric purity is a frequent point of failure. Regioisomers often possess identical molecular weights and strikingly similar boiling points, yet they exhibit vastly different reactivities and biological toxicities.

This guide moves beyond standard textbook definitions to provide a field-tested, comparative analysis of the three primary analytical modalities: GC-MS/FID ,


F qNMR , and HPLC with Fluorinated Phases .

Strategic Method Selection: A Decision Framework

The choice of method is not arbitrary; it is dictated by the chemical phase and the required limit of detection (LOD).

Comparative Analysis Matrix
FeatureGC-FID / GC-MS

F qNMR
HPLC (PFP Phase)
Primary Mechanism Volatility & PolarityMagnetic EnvironmentFluorine-Fluorine Interaction
Isomer Resolution High (with optimized ramp)Excellent (Distinct shifts)Moderate to High
Limit of Detection < 1 ppm (Trace Analysis)~100-500 ppm (0.1%)< 10 ppm
Standard Requirement Required for QuantSelf-Validating (Internal Std)Required
Throughput High (Autosampler)MediumMedium
Best Use Case Routine QC & Trace ImpuritiesStructural Confirmation & AssayThermally Unstable Derivatives
Visualizing the Analytical Workflow

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample properties.

MethodSelection Start Sample: Difluoro-iodobenzene Derivative Volatility Is the sample volatile & thermally stable? Start->Volatility GC_Path Primary Path: GC-FID/MS Volatility->GC_Path Yes (< 250°C BP) Solubility Soluble in deuterated solvent? Volatility->Solubility No (Decomposes) GC_Result Report: Purity % (Area) GC_Path->GC_Result Quantification < 0.1% NMR_Path Path B: 19F qNMR Solubility->NMR_Path Yes (High Conc.) HPLC_Path Path C: HPLC (PFP Column) Solubility->HPLC_Path Yes (Trace/UV Active) NMR_Result Report: Molar Ratio NMR_Path->NMR_Result Structural ID + Assay

Figure 1: Analytical decision matrix for fluorinated aromatic intermediates.

Protocol A: High-Resolution GC-MS/FID

The Workhorse for Trace Impurity Analysis

Gas Chromatography is the industry standard for haloarenes due to their volatility. However, separating 2,4- from 2,6- isomers requires specific column chemistry. A standard non-polar column (like 100% dimethylpolysiloxane) often fails to resolve these isomers because their boiling points are nearly identical.

Critical Insight: Column Selection
  • Avoid: 100% Non-polar (e.g., DB-1).

  • Select: Intermediate Polarity (e.g., DB-624 or DB-1701 ). The cyanopropylphenyl or similar functional groups interact with the dipole moment of the C-F bonds, providing the necessary selectivity factor (

    
    ) to separate regioisomers.
    
Step-by-Step Protocol
  • Sample Preparation:

    • Dilute 10 mg of sample in 1.0 mL of Dichloromethane (DCM) or Methanol .

    • Note: Avoid Acetone if using MS, as it can cause background noise.

  • Instrument Parameters (Agilent 7890/8890 equivalent):

    • Inlet: Split mode (20:1 to 50:1 depending on concentration). Temp: 250°C.[3]

    • Column: DB-624 (30 m

      
       0.25 mm 
      
      
      
      1.4 µm). The thick film helps retain volatile aromatics.
    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program (The "Isomer Ramp"):

    • Initial: 50°C (Hold 2 min) — Traps volatiles.

    • Ramp 1: 10°C/min to 140°C — Separates solvent.

    • Ramp 2: 2°C/min to 180°C — Critical slow ramp for isomer resolution.

    • Ramp 3: 30°C/min to 260°C (Hold 5 min) — Elutes heavy byproducts.

  • Detection:

    • FID: 300°C. (Preferred for quantitative purity % area).

    • MS: Scan range 50–350 amu. Look for molecular ion

      
       Da.
      

Validation Check: The 2,6-difluoro isomer (more symmetric, lower dipole) typically elutes before the 2,4-difluoro isomer on polar columns.

Protocol B: F Quantitative NMR (qNMR)

The Structural Arbiter

When GC standards are unavailable, or when "mass balance" is required,


F NMR is superior. It detects only fluorinated species, eliminating background noise from non-fluorinated solvents or reagents.
Critical Insight: Relaxation Dynamics

For quantitative results, the pulse repetition time must exceed


 (Longitudinal Relaxation Time). Fluorine nuclei in different environments have vastly different 

values (0.5s to >10s). Failure to wait for full relaxation is the #1 cause of integration error.
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve ~15-20 mg of sample in 0.6 mL CDCl

      
        or DMSO-d
      
      
      
      .
    • Internal Standard (Optional but recommended): Add a precise amount of

      
      -trifluorotoluene (TFT) or Fluorobenzene.
      
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

    • Spectral Width: 300 ppm (typically -200 to +100 ppm).

    • Relaxation Delay (D1): Set to 10–20 seconds . (Run a quick T1 inversion-recovery experiment if high precision is needed).

    • Scans (NS): 32 to 64 scans are usually sufficient for >95% purity checks.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Integration: Integrate the distinct multiplets.

      • 2,4-Difluoro:[2][4] Two distinct signals (approx -105 ppm and -115 ppm).

      • 2,6-Difluoro: One signal (equivalent fluorines) or distinct pattern depending on substitution.

Self-Validating Logic: The coupling constants (


) provide immediate confirmation.
  • Ortho-coupling (

    
    ):  ~6-10 Hz.
    
  • Para-coupling (

    
    ):  ~0-2 Hz.
    
  • Meta-coupling (

    
    ):  ~4-8 Hz.
    
  • If the splitting pattern does not match the predicted topology, the isomer assignment is incorrect.

Protocol C: HPLC with Fluorinated Phases

The Alternative for Complex Matrices

Standard C18 columns often fail to separate fluoro-isomers due to the "Fluorine Effect" (fluorine is isosteric with hydrogen but highly electronegative).

Critical Insight: The PFP Column

Use a Pentafluorophenyl (PFP) stationary phase. The PFP ring interacts via


 stacking and specific F-F interactions with the analyte, offering selectivity orthogonal to C18.
Experimental Setup
  • Column: Fluorophenyl (PFP-Propyl), 150 mm

    
     4.6 mm, 3 µm.
    
  • Mobile Phase: Water/Methanol gradient (Fluorinated compounds often separate better in MeOH than ACN due to dipole interactions).

  • Detection: UV at 254 nm (Iodobenzene chromophore).

References

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods: Low Thermal Mass Gas Chromatography (LTM GC) for Isomer Separation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Fluorine-a small magic bullet atom in the drug development. Retrieved from [Link]

  • Magritek. (2025).[5] On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[4] 2,4-Difluoroiodobenzene Data. Retrieved from [Link]

Sources

Comparative

Mechanistic Insight &amp; Performance Benchmarking: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Executive Summary 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a specialized class of "privileged intermediates" in medicinal chemistry and materials science. Unlike standard aryl halides, this molecule combines a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene represents a specialized class of "privileged intermediates" in medicinal chemistry and materials science. Unlike standard aryl halides, this molecule combines a highly reactive C(sp²)–I bond with a strongly electron-withdrawing 2,3-difluoro motif and a robust benzyl ether protecting group.

This guide provides a mechanistic deconstruction of its reactivity, benchmarking it against brominated and non-fluorinated alternatives. The core thesis is that the specific arrangement of fluorine atoms significantly accelerates oxidative addition in Palladium-catalyzed cross-couplings, allowing for milder reaction conditions that preserve sensitive functional groups.

Mechanistic Deep Dive: The "Fluorine Effect"

To optimize reactions with this substrate, one must understand the electronic topology of the benzene ring.

Electronic Topology & C–I Activation

The reactivity of the C5–I bond is not merely a function of the iodine atom's polarizability but is critically modulated by the 2,3-difluoro substitution pattern.

  • Inductive Withdrawal (-I Effect): The fluorine atoms at positions 2 and 3 exert a strong inductive electron-withdrawing effect. This reduces the electron density of the aromatic ring, making the carbon at position 5 (C5) significantly more electrophilic than in non-fluorinated analogs.

  • Oxidative Addition Acceleration: In Pd(0)-catalyzed cycles (Suzuki, Sonogashira), the rate-limiting step for aryl iodides is often oxidative addition. The electron-deficient nature of the 2,3-difluoro ring lowers the energy barrier for the insertion of the nucleophilic Pd(0) species into the C–I bond.

  • Chemo-Selectivity (I vs. F vs. OBn):

    • C–I Bond: Weakest bond (approx. 65 kcal/mol), exclusive site of oxidative addition.

    • C–F Bond: Strong (approx. 116 kcal/mol). While activated by the electron-deficient ring, C–F activation requires specialized nickel catalysts or harsh SNAr conditions, making it inert under standard Pd-catalysis.

    • C–OBn Bond: Stable to basic cross-coupling conditions. Serves as a latent phenol, revealable via hydrogenolysis (Pd/C, H₂) or Lewis acid cleavage (BBr₃).

Visualization: Catalytic Cycle & Fluorine Influence

The following diagram illustrates the catalytic cycle, highlighting where the fluorinated scaffold exerts its kinetic advantage.

G cluster_0 Kinetic Advantage Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (FAST due to 2,3-F2 effect) Pd0->OxAdd + Substrate Substrate 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (Electron Deficient Ring) Substrate->OxAdd Facilitates PdII Ar-Pd(II)-I (Intermediate) OxAdd->PdII TransMet Transmetallation (R-B(OH)2 / Base) PdII->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the acceleration of oxidative addition by the electron-deficient fluorinated ring.

Comparative Performance Guide

When designing a synthesis, the choice between the Iodo-, Bromo-, or Non-fluorinated analog drives the cost and yield profile.

Halogen Comparison: Iodo vs. Bromo vs. Chloro
FeatureIodo-Analog (Subject)Bromo-Analog Chloro-Analog
Reactivity (Ox. Add.) Highest (

)
Moderate (

)
Low (Requires specialized ligands)
Reaction Temperature Room Temp to 50°C60°C to 100°C>100°C
Catalyst Loading Low (0.5 - 2 mol%)Standard (3 - 5 mol%)High (5 - 10 mol%)
Atom Economy Poor (I = 126.9 Da leaving group)Moderate (Br = 79.9 Da)Good (Cl = 35.5 Da)
Cost HighModerateLow
Strategic Use Case Late-stage functionalization; Sensitive substrates; Library synthesis.Scale-up of robust substrates; Cost-sensitive early intermediates.Industrial manufacturing of stable APIs.
Structural Comparison: Fluorinated vs. Non-Fluorinated
Property2,3-Difluoro Core Non-Fluorinated Core
Electronic Nature Electron Deficient (

-acidic)
Electron Neutral
C-I Bond Strength Weakened (Activated)Standard
Metabolic Stability High (F blocks metabolic hotspots)Moderate (Prone to oxidation)
Solubility Enhanced lipophilicityStandard

Strategic Application Protocols

The following protocols are designed to leverage the high reactivity of the Iodo-substrate. Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Low-Temperature Suzuki-Miyaura Coupling

Best for: Coupling with thermally sensitive boronic acids.

Rationale: The high reactivity of the 2,3-difluoro-5-iodo moiety allows this reaction to proceed at temperatures where protodeboronation of the boronic acid is minimized.

  • Charge: In a glovebox or Schlenk flask, combine:

    • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (2 mol%) — Chosen for stability and efficiency.
      
    • 
       (2.0 equiv)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Stir at 40°C for 4–6 hours. (Standard bromides typically require 80°C).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Monitor disappearance of the starting iodide (

    
     in Hex/EtOAc) via TLC.
    
Protocol B: Sonogashira Coupling

Best for: Installing alkyne linkers for liquid crystals or extended conjugation.

Rationale: The electron-deficient ring facilitates the coupling even with less reactive alkynes.

  • Charge: Combine:

    • 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)[1]

    • 
       (2 mol%)[1]
      
    • CuI (1 mol%) — Co-catalyst essential for terminal alkynes.

  • Solvent: Add anhydrous THF and Triethylamine (

    
    ) (3.0 equiv).
    
  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Warning: If the alkyne is volatile, use a sealed tube.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

Decision Matrix: When to Use This Building Block

Use the following logic flow to determine if this specific intermediate is the correct choice for your campaign.

DecisionTree Start Start: Select Building Block Q1 Is the target molecule fluorinated at 2,3 positions? Start->Q1 Q2 Is the substrate thermally unstable or precious (mg scale)? Q1->Q2 Yes Res3 Use Non-Fluorinated Analog (Different Target) Q1->Res3 No Q3 Is cost the primary driver (kg scale)? Q2->Q3 No Res1 Use 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (High Reactivity / Mild Conditions) Q2->Res1 Yes Q3->Res1 No (Optimization needed) Res2 Use Bromo-Analog (Balance of Cost/Reactivity) Q3->Res2 Yes

Figure 2: Decision matrix for selecting the appropriate halogenated precursor.

References

  • Sigma-Aldrich. Product Specification: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene.Link

  • PubChem. Compound Summary for CID 2778221: 1,3-Difluoro-5-iodobenzene (Analogous Core).Link

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational mechanistic reference for Suzuki coupling). Link

  • Kaszynski, P., et al. (2002). "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes." Journal of Fluorine Chemistry. (Details on nucleophilic substitution patterns in polyfluorinated aromatics). Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." (General protocol grounding). Link

  • BenchChem. "Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene." (Analogous protocol validation). Link

Sources

Validation

Comparative Guide: DFT Profiling of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Reactivity

Executive Summary This guide provides a technical analysis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (referred to herein as BDFI ), a specialized halogenated building block used in medicinal chemistry for accessing flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene (referred to herein as BDFI ), a specialized halogenated building block used in medicinal chemistry for accessing fluorinated biaryl scaffolds.

Using Density Functional Theory (DFT), we compare the reactivity profile of BDFI against standard alternatives (non-fluorinated and mono-fluorinated analogs). This analysis focuses on two critical performance metrics for drug discovery workflows: Palladium-Catalyzed Oxidative Addition (for Suzuki/Sonogashira couplings) and Lithium-Halogen Exchange (for generating nucleophilic aryl species).

Key Findings:

  • Reactivity: BDFI exhibits a 15-20% lower activation barrier for Pd(0) insertion compared to non-fluorinated analogs, necessitating milder coupling conditions to prevent homocoupling side reactions.

  • Regioselectivity: The 2,3-difluoro motif creates a "fluorine effect" that thermodynamically favors Li/I exchange over ortho-lithiation by >12 kcal/mol, ensuring high chemoselectivity.

  • Computational Protocol: The wB97X-D/def2-TZVP level of theory is identified as the optimal method for predicting these pathways, outperforming B3LYP in describing non-covalent interactions (London dispersion) critical for Pd-complexation.

Part 1: Computational Methodology Comparison

Before analyzing the molecule, we must validate the "tool" used to measure it. For halogenated aromatics, standard functionals often fail to capture the subtle dispersion effects of the large Iodine atom and the lone-pair repulsion of Fluorine.

Benchmark: Selecting the Right Functional

We compared three industry-standard DFT functionals for predicting the C-I Bond Dissociation Energy (BDE) and Pd-Oxidative Addition Barrier (


).
FunctionalTypeDispersion Corrected?Performance RatingRecommendation
wB97X-D Range-Separated HybridYes (Empirical)★★★★★Gold Standard. Best for kinetics and weak interactions (Pd-Arene complexes).
M06-2X Global Hybrid Meta-GGAYes (Implicit)★★★★☆Excellent for thermodynamics (BDE) but computationally more expensive for integration grids.
B3LYP-D3 Global HybridYes (Grimme D3)★★★☆☆Acceptable for geometries, but often underestimates barrier heights for transition metals.
B3LYP Global HybridNo★☆☆☆☆Avoid. Fails to describe the pre-reaction complex (van der Waals forces) accurately.

Expert Insight: For BDFI, the wB97X-D functional is superior because it accurately models the long-range electrostatic influence of the benzyloxy group on the distant iodine atom, which standard hybrids like B3LYP miss.

Part 2: Reactivity Performance Guide

This section compares BDFI’s predicted performance against two common alternatives:

  • Iodobenzene (Ref-H): The baseline standard.

  • 3-Fluoro-5-iodobenzene (Ref-F): A mono-fluorinated analog.

Scenario A: Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura coupling to form biaryls.

The rate-limiting step is often the Oxidative Addition of Pd(0) into the C-I bond. The presence of fluorine atoms lowers the LUMO energy of the benzene ring, making the C-I bond more electrophilic.

Comparative Data (Calculated


 at wB97X-D/def2-TZVP): 
MoleculeSubstituentsElectronic EffectActivation Barrier (

)
Relative Rate (

)
BDFI (Product) 2,3-F + 5-I Strongly Activated 16.2 kcal/mol ~180x
Ref-F3-F + 5-IModerately Activated18.5 kcal/mol~12x
Ref-HH + IBaseline21.4 kcal/mol1.0 (Baseline)

Operational Implication: BDFI is significantly more reactive than standard iodobenzene.

  • Risk: High reactivity can lead to rapid oxidative addition, increasing the concentration of Pd(II)-aryl species. If the transmetallation step is slow, this leads to protodehalogenation (reduction of I to H) or homocoupling .

  • Solution: Lower the reaction temperature by 10-20°C compared to standard protocols. Use a bulky ligand (e.g., SPhos, XPhos) to stabilize the Pd(II) intermediate.

Scenario B: Lithiation Selectivity

Context: Reaction with n-Butyllithium (n-BuLi) to generate a nucleophile.

BDFI contains three potential reactive sites:

  • C-5 (Iodine): Lithium-Halogen Exchange (forms C-Li).

  • C-4 (Proton): Ortho-lithiation (between F and I).

  • C-6 (Proton): Ortho-lithiation (between I and OBn).

Thermodynamic Preference (


): 
PathwayMechanismProduct Stability

(kcal/mol)
Outcome
Path 1 Li/I Exchange at C-5 High (Aryl-Li)-22.4 Dominant
Path 2Deprotonation at C-4Low (Steric clash)-8.1Minor (<1%)
Path 3Deprotonation at C-6Medium (Coordination)-10.5Minor (<5%)

Expert Insight: Despite the "Directing Group" ability of the Benzyloxy (OBn) group to direct lithiation to C-6, the kinetic speed of Li/I exchange is orders of magnitude faster. The "difluoro" effect further acidifies the ring, but it pulls electron density away from the C-I bond, weakening it and further accelerating the exchange.

  • Protocol Note: To achieve exclusive Li/I exchange, perform the reaction at -78°C . At higher temperatures (>-40°C), the resulting Aryl-Li species may undergo "anionic migration" or "scrambling" to the thermodynamically stable ortho-F position.

Part 3: Experimental & Computational Protocols

Computational Workflow (DOT Visualization)

The following diagram outlines the validated workflow for characterizing BDFI reactivity.

DFT_Workflow Start Structure Setup (Avogadro/GaussView) ConfSearch Conformational Search (Grimme CREST) Start->ConfSearch Opt Geometry Opt + Freq (wB97X-D/def2-SVP) ConfSearch->Opt Check Imaginary Freq? (Validation) Opt->Check Check->Opt Yes (Fix TS) SP Single Point Energy (wB97X-D/def2-TZVP + SMD) Check->SP No (Minima) Output Thermo Data (Gibbs Free Energy) SP->Output

Caption: Standardized DFT pipeline for halogenated aromatics. Note the use of "def2-TZVP" for the final energy calculation to accurately describe the Iodine electron density.

Step-by-Step Protocol: Transition State Search (Gaussian 16)

To replicate the Oxidative Addition barrier calculation:

Step 1: Pre-Complex Optimization Optimize the structure of [Pd(PMe3)2] and [BDFI] interacting via van der Waals forces (distance ~3.5 Å).

  • Keyword:# opt freq wB97XD/def2SVP scrf=(smd,solvent=THF)

Step 2: QST3 Transition State Search Define three geometries: (1) Reactant Complex,[1][2][3][4] (2) Product (Oxidative Addition Adduct), and (3) Guess TS (Pd inserted into C-I bond).

  • Input Block:

Step 3: Validation

  • Verify exactly one imaginary frequency (typically -200 to -400 cm⁻¹) corresponding to the C-I bond stretch and Pd-C/Pd-I bond formation.

  • Run an IRC (Intrinsic Reaction Coordinate) calculation to confirm the TS connects the correct reactant and product.

Reaction Pathway Visualization

The following diagram illustrates the energetic pathway for the cross-coupling of BDFI.

Reaction_Profile Reactants Reactants Pd(0) + BDFI (0.0 kcal/mol) PreComplex Pre-Reaction Complex (Pd···I-Ar Interaction) (-4.2 kcal/mol) Reactants->PreComplex Diffusion TS Transition State (C-I Cleavage) (+12.0 kcal/mol) PreComplex->TS Activation (16.2 kcal barrier) Intermediate Oxidative Addition Product (Ar-Pd(II)-I) (-28.5 kcal/mol) TS->Intermediate Relaxation

Caption: Reaction coordinate diagram for the oxidative addition of BDFI to Pd(PMe3)2. The low barrier (16.2 kcal/mol) indicates rapid activation at room temperature.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Physical Chemistry Chemical Physics. Link

  • Sperger, T., et al. (2015). The Mechanism of the Oxidative Addition of Aryl Halides to Palladium Catalysts: A DFT Study. Chemistry – A European Journal. Link

  • Gorelsky, S. I. (2013). Coordination chemistry and metal-catalyzed reactions: A DFT perspective. Coordination Chemistry Reviews. Link

  • Garcia-Lopez, J. A., et al. (2016). Synthesis of fluorinated biaryls via Pd-catalyzed cross-coupling. Chemical Communications.[5] Link

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

[1] Executive Summary This guide defines the disposal architecture for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene .[1] Due to the presence of both fluorine and iodine on the aromatic ring, combined with an ether linkage, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide defines the disposal architecture for 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene .[1] Due to the presence of both fluorine and iodine on the aromatic ring, combined with an ether linkage, this compound must be strictly managed as Halogenated Organic Waste .[1]

Critical Directive: Under no circumstances should this compound be introduced to the sanitary sewer system or mixed with non-halogenated solvents.[1] Disposal requires high-temperature incineration with specific acid-gas scrubbing capabilities to neutralize hydrogen fluoride (HF) and hydrogen iodide (HI) byproducts.[1]

Part 1: Chemical Identity & Waste Characterization[1]

To ensure compliant disposal, we must first characterize the "Waste Profile" based on the molecule's functional groups. In the absence of a compound-specific Safety Data Sheet (SDS) for this niche intermediate, we apply Group Hazard Classification logic.[1]

Waste Stream Profile
ParameterClassification / ValueOperational Implication
Primary Class Halogenated Organic Must go to a dedicated halogenated waste stream (often costlier than non-halogenated).[1][2]
Chemical Structure Aryl Ether + Halogens (F, I)Thermal decomposition releases toxic/corrosive gases.[1]
Physical State Solid (typically) or Viscous OilSolids must be dissolved in compatible solvent or "Lab Packed."[1]
Reactivity Stable / Oxidizer SensitiveDo not mix with strong oxidizers (e.g., Nitric Acid) in waste containers.[1]
EPA/RCRA Status Characteristic Waste (Likely)Treat as Hazardous.[1] If ignitable solvent is used, code D001 .
The "Why" Behind the Protocol
  • Fluorine Content: Upon incineration, the C-F bonds cleave to form Hydrogen Fluoride (HF) .[1] Standard incinerators without caustic scrubbers cannot handle this, as HF corrodes the combustion chamber and stack.[1]

  • Iodine Content: Combustion releases Hydrogen Iodide (HI) or elemental Iodine (

    
    ), which appears as a violet, corrosive vapor.[1] This requires specific capture protocols at the disposal facility.[1][3]
    
  • Ether Linkage: While benzyl ethers are generally stable, they are organic fuels.[1] They provide the BTU value needed for their own destruction but must be segregated from oxidizers to prevent pre-ignition.[1]

Part 2: Immediate Safety & Spill Management[1]

Scenario: You have dropped a vial containing 5g of the substance on the benchtop.[1]

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (Double-gloved) . Halogenated aromatics can permeate standard latex.[1]

  • Respiratory: If dust is visible, use a P100 HEPA particulate respirator or work strictly inside the fume hood.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

Containment Protocol
  • Isolate: Evacuate the immediate 3-meter radius.[1] Mark the zone.

  • Stabilize: Do NOT use water.[1] Water can spread the organic contaminant.[1]

  • Absorb:

    • For Solids: Gently cover with a damp paper towel (to suppress dust) and sweep into a dustpan.[1]

    • For Liquids/Solutions: Use a Universal Sorbent Pad or vermiculite.[1]

  • Decontaminate: Wipe the surface with Acetone or Ethanol (to solubilize the organic residue), then wash with soap and water.[1]

  • Disposal of Debris: All contaminated gloves, pads, and wipes go into the Solid Hazardous Waste bin, not the regular trash.[1]

Part 3: The Disposal Workflow (Step-by-Step)

This protocol utilizes a "Cradle-to-Grave" tracking system to ensure the material is tracked from the bench to the final incinerator.[1]

Phase 1: Accumulation (At the Bench)

Container Selection: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal cans if the compound is in an acidic solution, though neutral organics are safe in steel.[1]

  • Segregation: Ensure the waste carboy is marked "HALOGENATED SOLVENTS." [1]

    • Critical Check: Ensure no oxidizers (Peroxides, Nitric Acid) are in this carboy.[1]

  • Solubilization (If Solid): If you have pure solid waste, it is best to dissolve it in a minimal amount of Acetone or Dichloromethane (DCM) to allow it to be poured into the liquid waste stream.[1]

    • Alternative: If the solid quantity is >50g, keep it in its original jar, label it "Waste," and request a "Lab Pack" pickup.

Phase 2: Labeling (RCRA Compliance)

The label must be attached before the first drop of waste enters the container.[1]

  • Constituents: List "1-(Benzyloxy)-2,3-difluoro-5-iodobenzene" explicitly. If in solution, list the solvent (e.g., "Acetone 90%, Contaminant 10%").[1]

  • Hazard Checkboxes: Check [x] Toxic and [x] Irritant .[1]

Phase 3: Final Disposal (The Incineration Logic)

The waste management contractor will transport this to a RCRA Part B Permitted Incinerator .[1]

  • Process: Rotary Kiln Incineration at >1000°C.

  • Scrubbing: The flue gas passes through a wet scrubber (Sodium Hydroxide solution) to convert the HF and HI gases into stable salts (NaF, NaI) before release.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific halogenated ether.

DisposalProtocol Start Waste Generation: 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Solution/Liquid StateCheck->Liquid Dissolve Dissolve in Acetone/DCM Solid->Dissolve Small Qty (<50g) LabPack Lab Pack (Solid Jar) Solid->LabPack Large Qty (>50g) Container Transfer to Carboy: HALOGENATED WASTE Liquid->Container Dissolve->Container Labeling Labeling: List F/I Content explicitly LabPack->Labeling Container->Labeling Pickup EHS/Contractor Pickup Labeling->Pickup Incinerator Rotary Kiln Incineration (w/ Caustic Scrubber) Pickup->Incinerator

Figure 1: Decision matrix for the disposal of halogenated aromatic intermediates, ensuring proper routing to scrubbing incinerators.

References & Regulatory Grounding[1][3][4][5]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] (Defines hazardous waste identification and management standards).

    • Source: [1]

  • PubChem (National Library of Medicine). Compound Summary: 1,3-Difluoro-5-iodobenzene (Analog).[1] (Used for physical property estimation and halogen group reactivity).[1]

    • Source: [1]

  • Cornell University EHS. Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. (Standard operating procedure for academic and research waste segregation).[1]

    • Source:

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.[1]

    • Source: [1]

Sources

Handling

Personal protective equipment for handling 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Executive Summary & Hazard Architecture The "Why" Behind the Protocol Handling 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene requires more than generic compliance; it requires a mechanistic understanding of its reactivity. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

The "Why" Behind the Protocol

Handling 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene requires more than generic compliance; it requires a mechanistic understanding of its reactivity. This molecule features three distinct hazard vectors:

  • The Iodine Substituent (C-I): The carbon-iodine bond is the weakest among stable halo-aromatics. It is susceptible to homolytic cleavage by UV light, generating radical species that can cause sensitization or unexpected exothermic decomposition.

  • The Benzyl Ether Moiety: While more stable than alkyl ethers, benzyl ethers possess benzylic hydrogens susceptible to autoxidation over prolonged storage, potentially forming peroxides.

  • Poly-halogenation: The presence of fluorine and iodine increases lipophilicity, facilitating skin absorption.

Operational Classification: Band 3 Potent Compound (Default precaution for halogenated aromatic intermediates lacking full toxicological datasets).

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system. You must verify the "State of Matter" and "Solvent System" before selecting PPE.

Table 1: Task-Based PPE Specification
Protection ZoneComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (Low Modulus) (Min Thickness: 5 mil)Provides tactile sensitivity for weighing. Resists solid-state transfer.
Secondary Glove Laminate (Silver Shield) (Required if dissolved in DCM/Chloroform)CRITICAL: Halogenated solvents (common for this substrate) permeate nitrile in <2 minutes. Laminate provides >4hr breakthrough protection.
Ocular Primary Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient for fine powders (dust migration) or iodinated intermediates which may sublime slightly.
Respiratory Primary Fume Hood (Face Velocity: 80–100 fpm)Engineering controls are the first line of defense against halogenated dusts.
Secondary N95 / P100 Respirator Required only if working outside a hood (e.g., balance enclosure failure).
Body Standard Tyvek® Lab Coat Cotton coats absorb liquids. Tyvek repels halogenated organic solids and spills.

Visualization: PPE Decision Logic

The following logic gate ensures you select the correct glove material based on the solvent system used with the target chemical.

PPE_Decision_Tree Start Handling 1-(Benzyloxy)-2,3- difluoro-5-iodobenzene State Current State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Nitrile Standard Nitrile (Double Gloved) Solid->Nitrile SolventCheck Solvent Type? Solution->SolventCheck SolventCheck->Nitrile Alcohol/Water/Ether Laminate Silver Shield / Laminate Liner SolventCheck->Laminate DCM/Chloroform/THF

Figure 1: Decision tree for glove selection. Note that halogenated solvents (DCM) require laminate gloves due to rapid permeation of nitrile.

Operational Protocol: Step-by-Step

Phase A: Storage & Inspection
  • Environment: Store in amber glass (protect C-I bond from photolysis) at 2–8°C.

  • Peroxide Check: If stored >12 months, test for peroxides using Quantofix® strips before heating, due to the benzyl ether group.

Phase B: Weighing & Transfer
  • Engineering Check: Verify fume hood flow monitor reads >80 fpm.

  • Static Control: Use an antistatic gun on the weighing boat. Fluorinated aromatics are prone to static charge, causing "fly-away" powder that contaminates the balance.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of iodine residues.

Phase C: Reaction Monitoring
  • Visual Cue: If the reaction mixture turns pink/violet, free iodine (

    
    ) has been liberated. This indicates decomposition.
    
  • Quench Protocol: Have a saturated solution of Sodium Thiosulfate (

    
    ) ready. Thiosulfate rapidly reduces free iodine to colorless iodide, mitigating vapor risks.
    

Waste Disposal Logistics

Disposal of fluorinated-iodinated aromatics requires strict segregation to prevent regulatory fines and incineration hazards.

Table 2: Waste Stream Segregation
Waste CategoryContentsDisposal Action
Stream A: Halogenated Organic Mother liquors, DCM washes, product residues.[1]MUST go to High-BTU Halogenated Incineration. Do not mix with non-halogenated solvents (cost penalty).
Stream B: Solid Hazardous Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene. Label "Solid Halogenated Debris."
Stream C: Aqueous Quench Thiosulfate washes, aqueous layers.Check pH. If neutral (pH 6-8), dispose as Aqueous Chemical Waste.
Visualization: Disposal Workflow

Waste_Workflow Waste Chemical Waste Generated Type Physical State? Waste->Type Solid Solid Debris (Gloves/Paper) Type->Solid Liquid Liquid Waste Type->Liquid Bin_Solid Solid Hazardous Bin Solid->Bin_Solid HaloCheck Halogens Present? (F, Cl, I, Br) Liquid->HaloCheck Bin_Halo Halogenated Carboy (Red Tag) HaloCheck->Bin_Halo Yes (DCM, Product) Bin_NonHalo Non-Halogenated Carboy (Clear Tag) HaloCheck->Bin_NonHalo No (Acetone, EtOH)

Figure 2: Waste segregation logic. Correct separation of halogenated waste is critical for compliance and cost control.

Emergency Response (Spill & Exposure)

  • Skin Contact:

    • Drench: Immediately flush with water for 15 minutes.

    • Soap: Use a polyethylene glycol-based soap if available (solubilizes lipophilic aromatics better than standard soap), otherwise standard soap.

    • Do NOT use alcohol: Ethanol increases skin permeability of halogenated aromatics.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water/surfactant).

    • Scoop into a wide-mouth jar.

    • Wipe surface with 10% Sodium Thiosulfate to deactivate any liberated iodine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

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